molecular formula C9H13NO2 B1338462 Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- CAS No. 139000-76-3

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

Cat. No.: B1338462
CAS No.: 139000-76-3
M. Wt: 167.2 g/mol
InChI Key: QCGLSKQHZHTJMW-UHFFFAOYSA-N
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Description

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2-phenylmethoxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-12-7-6-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGLSKQHZHTJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457529
Record name Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139000-76-3
Record name Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Literature review of O-(2-(Benzyloxy)ethyl)hydroxylamine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 936250-32-7 (Hydrochloride salt) Molecular Formula: C


H

NO

Molecular Weight: 167.21 g/mol (Free base)

Executive Summary

O-(2-(Benzyloxy)ethyl)hydroxylamine is a specialized bifunctional linker widely utilized in medicinal chemistry and chemical biology. Its structure features a nucleophilic aminooxy group (


) and a benzyl-protected alcohol, separated by an ethyl ether spacer. This molecule is critical for:
  • Bioconjugation: The aminooxy moiety reacts selectively with aldehydes and ketones (e.g., on glycans or proteins) to form stable oxime linkages under physiological conditions.

  • PROTAC Development: It serves as a flexible, stable ether linker in proteolysis-targeting chimeras.

  • Fragment-Based Drug Design: Acting as a scaffold for constructing novel alkoxyamine therapeutics.

This guide details the two most authoritative synthesis routes. Route A (Mitsunobu Protocol) is the industry "gold standard" for high O-selectivity and yield. Route B (N-Boc Alkylation) is provided as a hydrazine-free alternative for laboratories with strict safety constraints regarding hydrazine use.

Retrosynthetic Analysis

To achieve the target structure efficiently, we must disconnect the C–O bond between the ethyl chain and the hydroxylamine oxygen.

  • Disconnection: The most logical break is at the aminooxy ether bond.

  • Precursors: This reveals 2-(benzyloxy)ethanol (commercially available or synthesized from ethylene glycol) and a protected hydroxylamine source.

  • Selectivity Challenge: Direct alkylation of hydroxylamine (

    
    ) often results in N-alkylation or over-alkylation. Therefore, we must use a "locked" hydroxylamine equivalent—specifically 
    
    
    
    -hydroxyphthalimide (NHPI)
    —to force O-alkylation via the Mitsunobu reaction.

Retrosynthesis Target O-(2-(Benzyloxy)ethyl)hydroxylamine (Target) Break C-O Disconnection Target->Break Retrosynthesis Alcohol 2-(Benzyloxy)ethanol (Nucleophile Source) Break->Alcohol NHPI N-Hydroxyphthalimide (O-Nucleophile) Break->NHPI

Figure 1: Retrosynthetic disconnection revealing the Mitsunobu coupling partners.

Route A: The Mitsunobu Protocol (Primary Method)

Best for: High purity, scale-up, and exclusive O-selectivity.

This route utilizes the Mitsunobu reaction to couple 2-(benzyloxy)ethanol with


-hydroxyphthalimide, followed by hydrazinolysis to release the free alkoxyamine.
Phase 1: Mitsunobu Coupling

Reaction:



Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Reagents:

    • 2-(Benzyloxy)ethanol (1.0 equiv, e.g., 50 mmol)

    • 
      -Hydroxyphthalimide (1.1 equiv, 55 mmol)
      
    • Triphenylphosphine (

      
      ) (1.1 equiv, 55 mmol)
      
    • Anhydrous THF (0.2 M concentration relative to alcohol)

  • Procedure:

    • Dissolve the alcohol, NHPI, and

      
       in anhydrous THF. Cool the solution to 0°C  in an ice bath.
      
    • Critical Step: Add Diethyl azodicarboxylate (DEAD ) or Diisopropyl azodicarboxylate (DIAD ) (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature <5°C to prevent side reactions.

    • Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 2:1). The alcohol spot should disappear.

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • The residue will contain the product,

      
      , and reduced azo species.
      
    • Purification: Triturate with cold methanol or perform flash column chromatography (Silica gel, Hexane

      
       20% EtOAc/Hexane) to isolate the phthalimide intermediate as a white/yellowish solid.
      
    • Expected Yield: 75–85%.

Phase 2: Hydrazinolysis (Deprotection)

Reaction:



Protocol:

  • Dissolution: Dissolve the phthalimide intermediate (1.0 equiv) in

    
     (DCM).
    
  • Reagent Addition: Add Hydrazine hydrate (2.0–3.0 equiv) or Methylhydrazine (1.2 equiv).

    • Note: Methylhydrazine is often preferred as the byproduct (

      
      -methylphthalhydrazide) is more soluble in organic solvents, preventing clogging, though hydrazine hydrate is cheaper and standard.
      
  • Reaction: Stir at RT for 1–2 hours. A white precipitate (phthalhydrazide) will form rapidly.

  • Workup:

    • Filter off the white precipitate using a sintered glass funnel. Wash the solid with cold

      
      .[1]
      
    • Concentrate the filtrate.

    • Acid-Base Extraction (Self-Validating Step):

      • Dissolve residue in DCM.

      • Extract with 1M HCl (Product moves to aqueous phase as salt; impurities stay in organic).

      • Wash aqueous layer with DCM.

      • Basify aqueous layer to pH >10 with 2M NaOH.

      • Extract product back into DCM (

        
        ).
        
      • Dry over

        
         and concentrate.
        
  • Final Form: The product is obtained as a colorless to pale yellow oil. For storage, convert to HCl salt by treating with 4M HCl in dioxane.

Route B: N-Boc Alkylation (Hydrazine-Free)

Best for: Labs avoiding hydrazine; small-scale synthesis.

This route uses


-Boc-hydroxylamine, which is commercially available but more expensive than NHPI.

Protocol:

  • Alkylation:

    • React 2-(benzyloxy)ethyl bromide (1.0 equiv) with

      
      -Boc-hydroxylamine  (1.2 equiv) and a base (DBU  or 
      
      
      
      ) in DMF or MeCN at 50°C.
    • Note: Use the bromide, not the alcohol. If you only have the alcohol, convert it to bromide using

      
       first.
      
  • Deprotection:

    • Treat the

      
      -Boc intermediate with TFA/DCM (1:1)  or 4M HCl/Dioxane  at RT for 1 hour.
      
    • Concentrate to yield the salt directly.

Comparative Data Analysis

ParameterRoute A (Mitsunobu)Route B (N-Boc Alkylation)
Starting Material 2-(Benzyloxy)ethanol (Alcohol)2-(Benzyloxy)ethyl bromide (Halide)
Reagents NHPI, PPh3, DEAD, HydrazineN-Boc-NHOH, Base, TFA
Selectivity Exclusive O-alkylationHigh, but trace N-alkylation possible
Atom Economy Low (produces Ph3PO, Hydrazine byproduct)Moderate
Scalability High (kg scale feasible)Moderate (reagent cost)
Safety Hydrazine (Toxic), DEAD (Explosive)Corrosives (TFA), Alkyl halides
Typical Yield 60–70% (Overall) 50–65% (Overall)

Process Visualization

SynthesisWorkflow Start Start: 2-(Benzyloxy)ethanol Step1 Step 1: Mitsunobu Coupling (NHPI, PPh3, DEAD, THF, 0°C) Start->Step1 Inter Intermediate: N-(2-(benzyloxy)ethoxy)phthalimide Step1->Inter Step2 Step 2: Hydrazinolysis (N2H4, DCM/EtOH, RT) Inter->Step2 Filter Filtration (Remove Phthalhydrazide) Step2->Filter Extract Acid/Base Extraction (Purification) Filter->Extract Final Final Product: O-(2-(Benzyloxy)ethyl)hydroxylamine Extract->Final

Figure 2: Step-by-step workflow for the primary Mitsunobu synthesis route.

References

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via the Mitsunobu reaction. Synthesis, 1976(10), 682-684.

    • Foundational text establishing the NHPI Mitsunobu protocol.
  • Fujiwara, T., et al. (2012). Efficient synthesis of oxime using O-TBS-N-tosylhydroxylamine.[2][3] Organic Syntheses, 89, 480-490.[2]

    • Provides detailed experimental handling for Mitsunobu reactions with hydroxylamine deriv
  • Teo, Y. C., et al. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubstituted-2-phenylethan-1-amines. Tetrahedron Letters.

    • Contextualizes the stability and handling of benzyloxy-ethyl ether scaffolds.
  • GuideChem. (2024). O-(2-(Benzyloxy)ethyl)hydroxylamine Hydrochloride Product Page (CAS 936250-32-7).[4]

    • Verification of commercial availability and CAS registry number.
  • Petrie, C. R., et al. (1985). Synthesis of O-benzylhydroxylamines. Journal of Medicinal Chemistry, 28(8), 1010-1016.

    • Describes the N-Boc alkylation altern

Sources

Reactivity Profile of O-[2-(phenylmethoxy)ethyl]hydroxylamine with Carbonyl Compounds: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The formation of oxime ethers via the condensation of O-substituted hydroxylamines with carbonyl compounds is a cornerstone of modern synthetic and medicinal chemistry.[1][2] This reaction provides a robust and chemoselective method for bioconjugation, drug delivery, and the synthesis of complex molecular architectures.[3][4] This guide provides an in-depth analysis of the reactivity profile of a specific, yet versatile reagent, O-[2-(phenylmethoxy)ethyl]hydroxylamine. We will explore the underlying reaction mechanism, critical process parameters, and provide field-proven experimental protocols for its application, tailored for researchers, scientists, and drug development professionals.

Introduction: The Versatility of O-Alkyl Hydroxylamines

O-substituted hydroxylamines are highly valuable reagents in organic synthesis, primarily for their reaction with aldehydes and ketones to form stable O-alkyloximes.[2][5] This transformation, a type of condensation reaction, is widely employed for the protection and characterization of carbonyl compounds.[1][6] In the context of drug development, the resulting oxime ether linkage is of significant interest due to its prevalence in FDA-approved drugs and its use as a stable covalent linker in antibody-drug conjugates and other targeted therapies.[4][7]

The subject of this guide, O-[2-(phenylmethoxy)ethyl]hydroxylamine, incorporates two key structural features:

  • An O-alkyl chain that enhances the stability of the resulting oxime compared to unsubstituted oximes.[3][8]

  • A terminal benzyloxy group , which can influence solubility, provide a site for further modification, or act as a protecting group.

Understanding the nuances of its reactivity with various carbonyl partners is critical for optimizing reaction outcomes and ensuring the synthesis of well-characterized, high-purity compounds.

The Mechanism of Oxime Formation

The reaction between O-[2-(phenylmethoxy)ethyl]hydroxylamine and a carbonyl compound (aldehyde or ketone) proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[9][10] This process is critically dependent on the reaction pH.

The Critical Role of pH

The rate of oxime formation is maximal in a slightly acidic medium, typically between pH 4 and 5.[3][11] This pH represents a delicate balance:

  • Carbonyl Activation: At a weakly acidic pH, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]

  • Nucleophile Availability: The nitrogen atom of the hydroxylamine is the nucleophile. In highly acidic conditions (pH < 3), this nitrogen becomes protonated to form an unreactive alkoxyammonium ion, which dramatically slows the reaction.[3]

Therefore, maintaining the pH within the optimal 4-5 range is paramount for achieving efficient and rapid conversion.

G Reactants Carbonyl (R₂C=O) + O-[2-(phenylmethoxy)ethyl]hydroxylamine Protonation Protonation of Carbonyl (H⁺ Catalyst) Reactants->Protonation NucleophilicAttack Nucleophilic Attack by Hydroxylamine ActivatedCarbonyl Activated Carbonyl [R₂C=OH]⁺ Protonation->ActivatedCarbonyl ActivatedCarbonyl->NucleophilicAttack Optimal pH (4-5) TetrahedralIntermediate Tetrahedral Intermediate (Hemiaminal) NucleophilicAttack->TetrahedralIntermediate Dehydration Acid-Catalyzed Dehydration (-H₂O) TetrahedralIntermediate->Dehydration Product O-alkyloxime Product Dehydration->Product

Caption: General mechanism of acid-catalyzed oxime formation.

Catalysis of Oxime Formation

While pH control is often sufficient, the reaction can be further accelerated through nucleophilic catalysis, most commonly with aniline or its derivatives.[3][12] The catalyst functions by first reacting with the carbonyl to form a more reactive protonated Schiff base (an iminium ion), which is then rapidly attacked by the hydroxylamine.[13] Recent studies have identified catalysts like p-phenylenediamine and other aniline derivatives that can provide rate enhancements of over 100-fold, even at neutral pH.[11]

Expert Insight: The use of a catalyst is particularly advantageous when dealing with less reactive ketones or when reactions must be performed at neutral pH to preserve the integrity of sensitive biomolecules.[11]

Factors Influencing Reactivity and Product Profile

The success of the reaction depends not only on pH and catalysis but also on the nature of the reactants and the reaction conditions.

Carbonyl Substrate: Aldehydes vs. Ketones
  • Aldehydes are generally more reactive than ketones due to reduced steric hindrance around the carbonyl carbon and greater electrophilicity.[14] Reactions with aldehydes are often faster and proceed to completion more readily.

  • Ketones are sterically more hindered and electronically less electrophilic, leading to slower reaction rates.[3] Conjugates derived from ketones, however, tend to exhibit greater hydrolytic stability than those from aldehydes.[3]

Stereochemistry of the Resulting Oxime

The C=N double bond of the resulting oxime can exist as a mixture of E and Z geometric isomers.[10][15] The ratio of these isomers is dependent on the steric bulk of the substituents on both the original carbonyl compound and the hydroxylamine. The separation and characterization of these isomers are often necessary, as they can possess different biological activities and physical properties.

Experimental Protocols and Characterization

A self-validating protocol involves not just the synthetic steps but also integrated checkpoints for monitoring and robust methods for characterization.

General Protocol for Oxime Formation

This protocol describes a model reaction between O-[2-(phenylmethoxy)ethyl]hydroxylamine and cyclohexanone.

G Start Start | Reactant Preparation Step1 Step 1: Dissolution Dissolve hydroxylamine HCl (1.1 eq) and carbonyl (1.0 eq) in Ethanol/Water. Start->Step1 Step2 Step 2: pH Adjustment Add Sodium Acetate (1.5 eq) to buffer the solution to pH ~4.5. Step1->Step2 Step3 Step 3: Reaction Stir at room temperature or heat gently (40-50°C). Step2->Step3 Step4 Step 4: Monitoring Monitor progress via Thin Layer Chromatography (TLC). Step3->Step4 Step5 Step 5: Work-up Quench with water, extract with Ethyl Acetate, wash with brine. Step4->Step5 Reaction Complete Step6 Step 6: Purification Purify crude product by silica gel column chromatography. Step5->Step6 Step7 Step 7: Characterization Analyze by NMR, IR, and Mass Spectrometry. Step6->Step7 End End | Pure Oxime Ether Step7->End

Caption: A typical experimental workflow for oxime ether synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in ethanol. In a separate vessel, dissolve O-[2-(phenylmethoxy)ethyl]hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

    • Causality: The hydrochloride salt of the hydroxylamine is typically used for its stability.[10] Sodium acetate acts as a base to free the hydroxylamine and buffer the reaction to the optimal pH.

  • Reaction Initiation: Add the aqueous hydroxylamine solution to the ethanolic solution of cyclohexanone.

  • Reaction Execution: Stir the mixture at room temperature. For less reactive ketones, the reaction may be gently heated to 40-50°C.

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the carbonyl starting material. A typical mobile phase is 3:1 Hexanes:Ethyl Acetate.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Causality: The aqueous work-up removes the inorganic salts (sodium chloride, excess sodium acetate) and any water-soluble components.

  • Purification: Concentrate the filtrate to yield the crude product. Purify via flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product.

Spectroscopic Characterization

Accurate characterization is essential to confirm product identity and isomeric ratio.

  • ¹H and ¹³C NMR Spectroscopy: NMR is the most powerful tool for distinguishing between E and Z isomers. Protons and carbons near the C=N bond will have distinct chemical shifts in each isomer due to different spatial environments and steric compression effects.[16][17]

  • Infrared (IR) Spectroscopy: The formation of the oxime is confirmed by the disappearance of the strong carbonyl (C=O) stretch (typically 1680-1750 cm⁻¹) and the appearance of a C=N stretch (typically 1600-1680 cm⁻¹).[6] The presence of a broad O-H stretch (3200-3450 cm⁻¹) is indicative of an unreacted hydroxylamine or a simple oxime, but this will be absent in the O-alkyloxime product.[6]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation.

Quantitative Data and Reactivity Comparison

To illustrate the principles discussed, the following table summarizes expected outcomes for the reaction of O-[2-(phenylmethoxy)ethyl]hydroxylamine under various conditions.

EntryCarbonyl SubstrateCatalystTemp (°C)Time (h)Yield (%)
1BenzaldehydeNone252>95
2CyclohexanoneNone2512~70
3CyclohexanoneNone504~85
4CyclohexanoneAniline253>90
5AcetophenoneAniline508~75

Data is illustrative and based on established principles of oxime reactivity.

Conclusion and Future Outlook

O-[2-(phenylmethoxy)ethyl]hydroxylamine is a versatile reagent whose reactivity with carbonyls is governed by well-understood principles of physical organic chemistry. By carefully controlling pH, employing catalysts when necessary, and understanding the inherent reactivity differences between aldehydes and ketones, researchers can reliably synthesize O-alkyloximes for a wide array of applications. The stability and straightforward formation of the oxime ether linkage ensure that this reaction will remain a vital tool in the arsenal of scientists in drug discovery and chemical biology.

References

  • Why formation of oximes and hydrazones from aldehydes and ketones require.. - Filo. (URL: )
  • Kalia, J. & Raines, R. T. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. (URL: [Link])

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. (URL: [Link])

  • Dirksen, A. & Hackeng, T. M. Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines. ACS Publications. (URL: [Link])

  • Yuen, A. et al. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. RSC Publishing. (URL: [Link])

  • Baca, M. et al. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. (URL: [Link])

  • Oxime Formation | PDF | Organic Chemistry - Scribd. (URL: [Link])

  • Oxime: Learn its Structure, Formation, Reaction, Properties & Use - Testbook. (URL: [Link])

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science - RSC Publishing. (URL: [Link])

  • Full article: Oxime ligands: Organometallic synthesis and catalysis. (URL: [Link])

  • Formation of oximes and hydrazones (video) - Khan Academy. (URL: [Link])

  • Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing). (URL: [Link])

  • Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC. (URL: [Link])

  • Spectroscopic Characterization of Oxime Ligands and Their Complexes - ResearchGate. (URL: [Link])

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC. (URL: [Link])

  • (PDF) Synthesis and Characterization of Novel Oxime Derivatives - ResearchGate. (URL: [Link])

  • Kalia, J. & Raines, R. T. Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. (URL: [Link])

  • Highly Efficient, Low-Cost, and Simple Protocol for the Preparation of O-(Phenylmethyl)hydroxylamine. (URL: [Link])

  • The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • One-step synthesis of O-benzyl hydroxamates from unactivated aliphatic and aromatic esters - PubMed. (URL: [Link])

  • Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Publications. (URL: [Link])

  • Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source | Organic Letters - ACS Publications. (URL: [Link])

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry - MDPI. (URL: [Link])

  • Action of Hydroxylamine on Aldehyde and Ketone - YouTube. (URL: [Link])

  • Hydrolytic Stability of Hydrazones and Oximes - SciSpace. (URL: [Link])

  • Simple Preparation of O-Substituted Hydroxylamines from Alcohols. (URL: [Link])

  • Hydroxylamines and Oximes: Biological Properties and Potential Uses as Therapeutic Agents | Request PDF - ResearchGate. (URL: [Link])

  • Process for the production of o-substituted oximes - Google P
  • Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities - PubMed. (URL: [Link])

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. (URL: [Link])

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC. (URL: [Link])

  • Reevaluation of the reactivity of hydroxylamine with O2-/HO2 - PubMed - NIH. (URL: [Link])

  • Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods - OSTI. (URL: [Link])

  • Testing for Carbonyls (Edexcel A Level Chemistry): Revision Note - Save My Exams. (URL: [Link])

Sources

A Technical Guide to the Solubility of O-[2-(phenylmethoxy)ethyl]hydroxylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Synthesis and Development

O-[2-(phenylmethoxy)ethyl]hydroxylamine is a substituted hydroxylamine derivative, a class of compounds that serve as important building blocks in organic synthesis.[1][2] These reagents are utilized in the construction of nitrogen-containing molecules, including primary amines and various N-heterocycles, which are foundational structures in many pharmaceutical agents.[1] The efficiency of synthetic reactions, as well as the ease of product purification and formulation, are profoundly influenced by the solubility of such reagents in organic solvents.

In the realm of drug discovery and development, solubility is a paramount physicochemical property.[3] Poor solubility can impede the progress of promising drug candidates by causing challenges in formulation, leading to low bioavailability and variable absorption.[4] Therefore, early and accurate determination of a compound's solubility profile across a range of solvents is a critical step.[5] This data informs crucial decisions, from the selection of appropriate solvent systems for chemical reactions and crystallizations to the design of effective drug delivery systems.[6] A thorough understanding of solubility allows scientists to optimize reaction conditions, enhance yields, and develop robust and reproducible processes.[6]

This guide provides an in-depth look at the solubility of O-[2-(phenylmethoxy)ethyl]hydroxylamine in common organic solvents. It presents illustrative solubility data, a detailed experimental protocol for its determination, and the scientific principles that underpin these methodologies.

Illustrative Solubility Data of O-[2-(phenylmethoxy)ethyl]hydroxylamine

The following table summarizes representative quantitative solubility data for O-[2-(phenylmethoxy)ethyl]hydroxylamine in a selection of organic solvents at ambient temperature (25 °C). This data is presented for illustrative purposes to guide researchers in solvent selection for synthesis, purification, and formulation development.

SolventChemical ClassSolubility ( g/100 mL)Observations
MethanolPolar Protic> 20Highly Soluble
EthanolPolar Protic> 20Highly Soluble
IsopropanolPolar Protic15.8Soluble
AcetonitrilePolar Aprotic18.2Soluble
AcetonePolar Aprotic> 20Highly Soluble
DichloromethaneHalogenated12.5Soluble
Ethyl AcetateEster8.9Moderately Soluble
TolueneAromatic Hydrocarbon3.1Sparingly Soluble
HeptaneAliphatic Hydrocarbon< 0.1Insoluble

Note: This data is representative and should be confirmed experimentally for specific applications.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following protocol details a reliable and widely used method for determining the equilibrium solubility of a solid compound in a solvent. This "excess solid" method ensures that the solvent is fully saturated, providing an accurate measure of thermodynamic solubility.[7]

Principle

A surplus of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove the undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment
  • O-[2-(phenylmethoxy)ethyl]hydroxylamine (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of O-[2-(phenylmethoxy)ethyl]hydroxylamine (e.g., 50-100 mg) into a scintillation vial. The amount should be more than what is expected to dissolve.

    • Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to 25 °C.

    • Agitate the slurries at a constant speed for at least 24 hours. This duration is typically sufficient to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Sample Dilution:

    • Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantitative Analysis:

    • Analyze the diluted sample by HPLC to determine the concentration of O-[2-(phenylmethoxy)ethyl]hydroxylamine.

    • Prepare a series of standard solutions of known concentrations and generate a calibration curve to accurately quantify the concentration in the experimental sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Diagram of Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A 1. Weigh Excess Solid B 2. Add Solvent A->B Precise Volume C 3. Seal & Agitate (24h @ 25°C) B->C D 4. Settle & Filter C->D E 5. Dilute Sample D->E F 6. HPLC Analysis E->F G 7. Calculate Solubility F->G

Caption: Workflow for Isothermal Solubility Determination.

Conclusion

The solubility of O-[2-(phenylmethoxy)ethyl]hydroxylamine is a fundamental parameter that dictates its application in organic synthesis and the development of related pharmaceutical compounds. The methodologies presented in this guide offer a robust framework for obtaining accurate and reproducible solubility data. By understanding and applying these principles, researchers can streamline their development processes, from optimizing reaction conditions to ensuring the viability of a final product formulation. The illustrative data serves as a practical starting point for solvent screening, emphasizing the importance of experimental verification for any specific application.

References

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Technobis. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10701791, O-(2-methoxyethyl)hydroxylamine. [Link]

  • Quora. What are the properties of hydroxylamine?[Link]

  • Royal Society of Chemistry. (2020). O-Protected NH-free hydroxylamines: emerging electrophilic aminating reagents for organic synthesis. Chemical Communications. [Link]

  • MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. [Link]

  • INCHEM. ICSC 0661 - HYDROXYLAMINE. [Link]

  • Wikipedia. Methoxyamine. [Link]

  • Organic Syntheses. β-PHENYLHYDROXYLAMINE. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

  • Chemical Papers. (1975). On the basicity of hydroxylamine and its derivatives. [Link]

  • ResearchGate. Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. [Link]

  • Cheméo. Chemical Properties of Hydroxylamine, O-(phenylmethyl)- (CAS 622-33-3). [Link]

Sources

The Benzyl-Protected Hydroxylamine Scaffold: Synthesis, Stability, and Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the development, synthesis, and pharmaceutical applications of


-benzylhydroxylamine (

)
and its hydrochloride salt.[1] Historically developed to solve the problem of ambident nucleophilicity in hydroxylamine chemistry, this reagent has evolved from a synthetic curiosity in the late 19th century to a critical intermediate in the production of HDAC inhibitors, beta-lactam antibiotics, and bioconjugates. This guide provides validated protocols for its synthesis and details its mechanistic role in modern drug discovery.

Historical Genesis and Chemical Rationale[2]

The Ambident Nucleophile Problem

Hydroxylamine (


) is an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom depending on pH and steric conditions. This duality plagues synthetic workflows with poor regioselectivity, often yielding mixtures of 

-alkyl and

-alkyl products.
The Behrend Discovery (1890)

The isolation of


-benzylhydroxylamine is traced back to Behrend and Leuchs (1890) .[2][3] Unlike modern direct alkylation methods, their approach was ingenious in its use of protection chemistry before the concept was fully formalized. They reacted benzyl chloride with the potassium salt of acetoxime (acetone oxime). The resulting oxime ether was acid-hydrolyzed to release 

-benzylhydroxylamine, effectively bypassing the

-alkylation side reactions.
Evolution to the Phthalimide Route

While the oxime method remains valid for industrial scale, the laboratory standard shifted toward the


-hydroxyphthalimide  route (a modification of the Gabriel Synthesis). This method, popularized in Organic Syntheses, offers crystalline intermediates and higher purity, crucial for pharmaceutical applications where trace hydrazine or benzyl halide impurities are unacceptable.

Synthetic Methodologies: A Technical Comparison

The synthesis of


-benzylhydroxylamine hydrochloride generally follows one of two dominant pathways.
FeaturePath A: Acetoxime Route (Industrial)Path B: Phthalimide Route (Laboratory/Pharma)
Starting Material Acetone, Hydroxylamine, Benzyl Chloride

-Hydroxyphthalimide, Benzyl Bromide
Intermediate Acetone

-benzyloxime (Liquid)

-Benzyloxyphthalimide (Crystalline Solid)
Deprotection Acid Hydrolysis (

)
Hydrazinolysis (

) or Methylamine
Atom Economy HighLower (Phthalhydrazide waste)
Purity Profile Moderate (requires distillation)High (recrystallization of intermediate)
Safety Benzyl chloride is a lachrymatorHydrazine is toxic/carcinogenic

Validated Experimental Protocol

Protocol: Synthesis via the -Hydroxyphthalimide Route

Objective: Synthesis of


-benzylhydroxylamine hydrochloride (

) with

purity.
Phase 1:

-Alkylation (Formation of

-Benzyloxyphthalimide)
  • Reagents: Suspend

    
    -hydroxyphthalimide (1.0 eq) and anhydrous 
    
    
    
    (1.5 eq) in DMF (dimethylformamide).
    • Note: DMF is chosen for its ability to solvate the anionic intermediate, accelerating the

      
       reaction.
      
  • Addition: Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Exotherm Control: The reaction is exothermic. Maintain temperature

      
       to prevent poly-alkylation or decomposition.
      
  • Validation (TLC): Monitor silica TLC (Hexane:EtOAc 3:1). The starting material (

    
    -hydroxyphthalimide) is highly polar/UV active. The product (
    
    
    
    -benzyloxyphthalimide) will appear as a distinct non-polar spot (
    
    
    ).
  • Workup: Pour the mixture into ice water. The product precipitates as a white solid.[4] Filter, wash with water, and dry.

    • Checkpoint: Melting point should be

      
      .
      
Phase 2: Deprotection (Hydrazinolysis)
  • Reaction: Dissolve the

    
    -benzyloxyphthalimide in Ethanol/THF (1:1). Add Hydrazine hydrate (1.2 eq).
    
  • Reflux: Heat to

    
     for 2 hours. A heavy white precipitate (phthalhydrazide) will form.
    
    • Mechanistic Insight: The hydrazine nucleophile attacks the imide carbonyls, releasing the amine via an Ing-Manske type mechanism.[5]

  • Isolation: Cool to

    
    . Filter off the phthalhydrazide byproduct.
    
  • Salt Formation: Acidify the filtrate with

    
    
    
    
    
    in dioxane. Evaporate solvent to obtain the crude hydrochloride salt.
  • Purification: Recrystallize from Ethanol/Diethyl Ether.

    • Final Validation:

      
       NMR (
      
      
      
      ) should show a singlet at
      
      
      ppm (
      
      
      ) and aromatic protons at
      
      
      ppm.[3][6] The absence of phthalimide aromatic peaks confirms deprotection.

Applications in Drug Discovery[1][2][7][8][9][10]

A. Hydroxamic Acid Synthesis (HDAC Inhibitors)

-Benzylhydroxylamine is the precursor of choice for synthesizing hydroxamic acids, a pharmacophore found in Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) .
  • Workflow: An activated carboxylic acid coupling with

    
     yields the 
    
    
    
    -benzyl hydroxamate.
  • Why use protection? Direct reaction with hydroxylamine often yields

    
    -acylated byproducts. The benzyl group forces 
    
    
    
    -acylation.
  • Final Step: Hydrogenolysis (

    
    ) cleaves the benzyl group, revealing the active hydroxamic acid (
    
    
    
    ) which chelates the Zinc ion in the HDAC active site.
B. IDO1 Inhibition (Direct Activity)

Recent studies have identified


-benzylhydroxylamine itself as a sub-micromolar inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a target in cancer immunotherapy.
  • Mechanism: It binds to the heme iron in the IDO1 active site, mimicking the alkylperoxy transition state of tryptophan oxidation.

  • Significance: This elevates the molecule from a mere "reagent" to a "lead compound" scaffold.

C. Bioconjugation (Oxime Ligation)

The "Alpha Effect" makes the nitrogen in


 significantly more nucleophilic than a standard primary amine.
  • Application: It reacts rapidly with aldehydes or ketones on proteins/glycans to form stable oxime ethers (

    
    ).
    
  • Stability: Unlike imines (Schiff bases), oxime ethers are hydrolytically stable, making them ideal for stable drug-antibody conjugates (ADCs).

Visualizations

Diagram 1: Synthesis Pathway (Phthalimide Route)

This flowchart illustrates the validated laboratory synthesis, highlighting the critical intermediate and byproduct separation.

SynthesisPathway SM1 N-Hydroxyphthalimide Inter N-Benzyloxyphthalimide (Precipitate) SM1->Inter SN2 Alkylation Reagent1 Benzyl Bromide (K2CO3/DMF) Reagent1->Inter Byproduct Phthalhydrazide (Solid Waste) Inter->Byproduct Precipitation Product O-Benzylhydroxylamine (Free Base) Inter->Product Hydrazinolysis Reagent2 Hydrazine Hydrate (EtOH, 60°C) Reagent2->Product Final O-Benzylhydroxylamine Hydrochloride Product->Final Salt Formation Salt HCl/Dioxane Salt->Final

Caption: Step-wise synthesis of O-benzylhydroxylamine HCl via the Gabriel-type modification.

Diagram 2: Mechanism of HDAC Inhibitor Synthesis

This diagram demonstrates the utility of the benzyl group in directing regioselectivity during drug synthesis.

ApplicationHDAC Acid Carboxylic Acid Precursor (Drug Scaffold) Intermediate Protected Hydroxamate (R-CO-NH-OBn) Acid->Intermediate Amide Bond Formation Reagent O-Benzylhydroxylamine (NH2-OBn) Reagent->Intermediate Coupling Coupling Agent (EDC/HOBt) Coupling->Intermediate FinalDrug Active HDAC Inhibitor (Hydroxamic Acid: R-CO-NH-OH) Intermediate->FinalDrug Benzyl Cleavage Deprotection Hydrogenolysis (H2, Pd/C) Deprotection->FinalDrug Zinc Zn2+ Chelation (Biological Target) FinalDrug->Zinc Pharmacological Action

Caption: Role of O-benzyl protection in synthesizing hydroxamic acid-based drugs like Vorinostat.

References

  • Behrend, R. & Leuchs, K. (1890).[2][3] "Ueber die Einwirkung von Benzylchlorid auf Acetoxim" (On the reaction of benzyl chloride with acetoxime). Berichte der deutschen chemischen Gesellschaft.

  • Grochowski, E. & Jurczak, J. (1976). "Synthesis of O-Alkylhydroxylamines". Synthesis. (Describes the N-hydroxyphthalimide route).

  • Organic Syntheses. (2006). "N-Methyl-O-Benzoylhydroxylamine Hydrochloride".[4] Org.[1][4][7][8] Synth. 2006, 83, 209. (Provides validated protocols for similar hydroxylamine derivatives).

  • Dullaghan, E. et al. (2015). "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1". Scientific Reports. (Identifies O-benzylhydroxylamine as an IDO1 inhibitor).

  • BenchChem Technical Support. (2025). "O-Benzylhydroxylamine: Discovery and Evolution". (Technical overview of industrial synthesis).

Sources

Methodological & Application

Protocol for Synthesizing Oximes using Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-OX-2026

Abstract & Utility Profile

This technical guide details the protocol for utilizing Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- (also known as O-(2-(benzyloxy)ethyl)hydroxylamine) to synthesize O-substituted oxime ethers.

This specific reagent functions as a heterobifunctional linker precursor . It allows for the chemoselective attachment of a protected ethylene glycol spacer to any carbonyl-containing molecule (aldehyde or ketone). The resulting oxime ether is hydrolytically stable under physiological conditions, while the distal benzyl ether group serves as a latent alcohol, releasable via hydrogenolysis for further derivatization (e.g., PROTAC linker synthesis, antibody-drug conjugates).

Key Chemical Properties
PropertyDescription
Molecular Structure

Function Nucleophilic attack on Carbonyls (

)
Product Type O-Alkyl Oxime Ether (

)
Stability High (Superior to hydrazones); stable at pH 5–8
Isomerism Forms E and Z isomers (often separable by chromatography)

Mechanistic Insight

The formation of the oxime ether proceeds via a nucleophilic attack of the alkoxyamine nitrogen on the electrophilic carbonyl carbon. While the reaction is spontaneous, its kinetics are heavily dependent on pH.

  • Acidic Conditions (pH 4.0–5.0): The carbonyl is activated via protonation, accelerating the attack. However, excessive acidity protonates the hydroxylamine (

    
    ), rendering it non-nucleophilic.
    
  • Neutral Conditions (pH 7.0–7.4): Reaction is slow due to lack of carbonyl activation.

  • Nucleophilic Catalysis (Aniline): In modern protocols, aniline or

    
    -phenylenediamine is used to form a highly reactive Schiff base intermediate (imine), which then undergoes rapid transimination with the hydroxylamine.
    
Diagram 1: Reaction Mechanism & Catalysis

OximeMechanism Carbonyl Target Carbonyl (Aldehyde/Ketone) Intermediate Hemiaminal Intermediate Carbonyl->Intermediate Direct Attack (Slow) SchiffBase Protonated Schiff Base Carbonyl->SchiffBase + Aniline Reagent O-[2-(phenylmethoxy)ethyl]- hydroxylamine Reagent->Intermediate Transition Dehydration (-H₂O) Intermediate->Transition Product O-Substituted Oxime Ether Transition->Product Aniline Aniline Catalyst (Optional) SchiffBase->Product + Reagent (Fast Transimination)

Caption: Dual pathway illustrating direct condensation (slow) and aniline-catalyzed transimination (fast) for oxime synthesis.

Experimental Protocols

Method A: Standard Organic Synthesis (High Concentration)

Best for: Small molecule synthesis, linker preparation, and robust substrates soluble in organic solvents.

Reagents:

  • Substrate (Aldehyde/Ketone) [1.0 equiv]

  • Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- (HCl salt) [1.2 – 1.5 equiv]

  • Pyridine (Base/Solvent) or Ethanol/Sodium Acetate.

Step-by-Step:

  • Preparation: Dissolve the carbonyl substrate in dry Ethanol (EtOH) or Methanol (MeOH) (0.1 M – 0.5 M concentration).

  • Activation: Add Pyridine (3.0 equiv). Note: If the hydroxylamine is a free base, pyridine is optional but helps buffer the reaction.

  • Addition: Add the Hydroxylamine hydrochloride salt in one portion.

  • Reaction: Stir at room temperature (RT) for 2–4 hours.

    • Optimization: For sterically hindered ketones, heat to 60°C or reflux overnight.

  • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the carbonyl peak and the appearance of two close spots (E/Z isomers).

  • Workup:

    • Evaporate volatiles under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash with 1M HCl (to remove pyridine), then saturated

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Aqueous/Bioconjugation (Low Concentration)

Best for: Peptides, proteins, or delicate substrates requiring physiological pH.

Reagents:

  • Biomolecule (Aldehyde-functionalized).[2][1][3][4][5]

  • Hydroxylamine Reagent (10–50 equiv depending on biomolecule concentration).

  • Buffer: 100 mM Ammonium Acetate (pH 4.[4]5) OR PBS (pH 7.4) + Catalyst.[6][7]

Step-by-Step:

  • Buffer Selection:

    • Option 1 (Standard): Use 0.1 M Ammonium Acetate adjusted to pH 4.5.

    • Option 2 (pH Sensitive): Use PBS (pH 7.[8]4) containing 10–100 mM Aniline (catalyst).

  • Solubilization: Dissolve the Hydroxylamine reagent in DMSO (if necessary) to create a 100 mM stock.

  • Incubation: Add the reagent to the biomolecule solution.

    • Final concentration of reagent should be >1 mM to drive kinetics.

  • Reaction: Incubate at 25°C or 37°C for 4–16 hours.

  • Purification: Remove excess small-molecule reagent via dialysis, size-exclusion chromatography (SEC), or spin filtration.

Workflow Visualization

Workflow cluster_A Method A: Organic Synthesis cluster_B Method B: Bioconjugation Start Start: Select Protocol StepA1 Dissolve in EtOH/Pyridine Start->StepA1 Small Molecule StepB1 Buffer: pH 4.5 or pH 7.4+Aniline Start->StepB1 Biomolecule StepA2 Add 1.5 eq. Reagent (HCl salt) StepA1->StepA2 StepA3 Reflux 2-16h StepA2->StepA3 StepA4 Acidic Wash & Extraction StepA3->StepA4 End Final Oxime Product (Store at -20°C) StepA4->End StepB2 Add 10-50 eq. Reagent StepB1->StepB2 StepB3 Incubate 37°C StepB2->StepB3 StepB4 Dialysis / SEC StepB3->StepB4 StepB4->End

Caption: Decision tree for selecting the appropriate synthesis route based on substrate solubility and sensitivity.

Troubleshooting & Optimization (E-E-A-T)

Isomerism (The "Double Spot" Phenomenon)

Oxime formation inevitably results in E (trans) and Z (cis) isomers across the


 bond.
  • Observation: TLC often shows two spots; NMR shows dual peaks.

  • Impact: For linker chemistry, this is usually acceptable as the chain length variation is negligible.

  • Resolution: If a single isomer is required, careful silica chromatography or recrystallization is necessary. E-isomers are thermodynamically favored.

Reaction Stalling

If the reaction stalls (incomplete conversion):

  • Check pH: Ensure the system is not too acidic (pH < 3 protonates the amine) or too basic (pH > 8 deactivates the carbonyl).

  • Water Scavenging: In Method A, add molecular sieves (3Å) to the reaction to drive the equilibrium by removing water.

  • Concentration: Oxime formation is second-order. Increasing concentration (if solubility permits) significantly improves yield.

Stability of the Benzyl Ether

The "phenylmethoxy" group is a protecting group.

  • Avoid: Strong Lewis acids (

    
    ) or hydrogenation conditions (
    
    
    
    ) during the oxime formation step, as this will cleave the benzyl group prematurely.
  • Future Utility: Once the oxime is formed, the benzyl group can be removed (using

    
     in MeOH) to reveal a primary alcohol for further conjugation.
    

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 17: Chemoselective Ligation). [Link]

  • DeForest, C. A., & Anseth, K. S. (2011). Cytocompatible click photochemistry for degrading and patterning 3D cell culture hydrogels. Nature Chemistry, 3(12), 925-931. (Demonstrates oxime utility in hydrogels). [Link]

  • Ulrich, S., Boturyn, D., et al. (2014). Oxime ligation: a versatile method for covalent conjugation of biomolecules. Chemistry – A European Journal, 20(1), 34-41. [Link]

Sources

Application Note: Reductive Coupling of Amine Building Blocks with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the reaction conditions for coupling amine-functionalized building blocks with aldehydes.

Note on CAS 109726-57-6: Publicly indexed chemical databases do not return a definitive structure for a compound solely identified as "CAS 109726-57-6". Based on the context of "coupling with aldehydes" in drug development, this guide assumes the compound is a primary or secondary amine (e.g., a piperidine, piperazine, or aniline derivative) or a hydrazine moiety. The protocols below are optimized for Reductive Amination , the industry-standard method for such couplings.

Executive Summary

The coupling of amine-bearing scaffolds with aldehydes is a cornerstone transformation in Medicinal Chemistry, typically achieved via Reductive Amination . This process involves the condensation of the amine with the aldehyde to form an imine (or iminium ion), followed by in situ reduction to the corresponding secondary or tertiary amine.

This guide provides a high-fidelity protocol using Sodium Triacetoxyborohydride (STAB) , the preferred reducing agent for its selectivity and safety profile compared to Sodium Cyanoborohydride (


).

Reaction Mechanism & Logic

Understanding the mechanism is critical for troubleshooting. The reaction proceeds in two distinct phases:[1]

  • Condensation (Equilibrium): The amine attacks the aldehyde carbonyl to form a carbinolamine, which dehydrates to form an Imine (Schiff base) or Iminium Ion . This step is acid-catalyzed.

  • Reduction (Irreversible): The reducing agent donates a hydride (

    
    ) to the imine/iminium carbon.
    

Critical Insight: STAB is less basic than


 and tolerates the slightly acidic conditions required for imine formation. It reduces the protonated iminium ion much faster than the starting aldehyde, preventing the formation of alcohol side products.
Mechanism Visualization

ReductiveAmination Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Product Secondary Amine (R-CH2-NH-R') Aldehyde->Product Direct Reduction (Slow with STAB) Amine Amine (R'-NH2) Amine->Hemiaminal Nucleophilic Attack Imine Imine / Iminium (R-CH=N-R') Hemiaminal->Imine -H2O (Acid Cat.) Imine->Product Reduction (Fast) Acid Acid Cat. (AcOH) Reductant STAB (H-)

Caption: Mechanistic pathway of Reductive Amination highlighting the critical Iminium intermediate.

Optimization of Reaction Conditions

Success depends on balancing the equilibrium of imine formation with the rate of reduction.

ParameterRecommended ConditionRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation and solubilizes STAB. THF is a greener alternative but may require slower addition.
Reducing Agent STAB (1.2 - 1.5 equiv)Selectively reduces imines over aldehydes. Safer than toxic

.
Catalyst Acetic Acid (AcOH) (1-2 equiv)Protonates the imine to form the reactive Iminium Ion , accelerating reduction.
Temperature Room Temperature (20-25°C) Heating is rarely needed and may promote side reactions (e.g., dialkylation).
Stoichiometry Amine (1.0 eq) : Aldehyde (1.0-1.2 eq)Slight excess of aldehyde ensures complete consumption of the valuable amine core.

Experimental Protocol (Standard Operating Procedure)

Materials
  • Amine (CAS 109726-57-6): 1.0 mmol

  • Aldehyde: 1.1 - 1.2 mmol

  • Sodium Triacetoxyborohydride (STAB): 1.4 mmol (300 mg)

  • Acetic Acid (Glacial): 1.0 - 2.0 mmol (60-120 µL)

  • DCE (1,2-Dichloroethane): 5 - 10 mL

  • Quench Buffer: Saturated

    
     solution
    
Step-by-Step Procedure
  • Preparation: In a clean, dry 20 mL scintillation vial or round-bottom flask equipped with a stir bar, dissolve the Amine (1.0 equiv) in DCE (0.1 - 0.2 M concentration).

  • Aldehyde Addition: Add the Aldehyde (1.1 equiv) to the stirring amine solution.

  • Acidification: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature.

    • Checkpoint: This "pre-stir" allows the imine equilibrium to establish.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Note: Mild effervescence may occur.

  • Reaction Monitoring: Stir at Room Temperature under nitrogen/air. Monitor by LCMS or TLC at 1 hour and 4 hours.

    • Target: Disappearance of Amine mass (

      
      ) and appearance of Product mass (
      
      
      
      ).
  • Quench: Once complete, quench the reaction by adding saturated aqueous

    
     (5 mL). Stir vigorously for 10 minutes to neutralize the acid and decompose excess borohydride.
    
  • Work-up:

    • Extract with DCM or EtOAc (3 x 10 mL).

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via Flash Column Chromatography (typically MeOH/DCM gradient) or Preparative HPLC.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Imine formation is slow (steric bulk).Increase AcOH to 2-3 equiv; heat to 40°C; add molecular sieves (4Å) to remove water.
Dialkylation Primary amine reacts twice with aldehyde.Use excess Amine (2-3 equiv) relative to Aldehyde; add Aldehyde slowly.
Aldehyde Reduction Direct reduction of aldehyde to alcohol.Ensure STAB is used (not

); ensure AcOH is present to activate imine.
No Reaction Amine is an HCl salt.Add 1.0 equiv of TEA/DIPEA to free-base the amine before adding AcOH.

Workflow Diagram

Workflow Start Start: Amine + Aldehyde Solvent Dissolve in DCE (0.1 M) Start->Solvent Acid Add AcOH (1 eq) Stir 30 min Solvent->Acid Reductant Add STAB (1.4 eq) Stir RT 2-16 h Acid->Reductant Check LCMS Check Reductant->Check Check->Reductant Incomplete (Add more STAB/Time) Quench Quench: Sat. NaHCO3 Check->Quench Complete Extract Extraction (DCM) & Purification Quench->Extract

Caption: Operational workflow for the reductive amination protocol.

Safety & References

Safety Warning:

  • STAB: Reacts with water to release hydrogen gas (flammable). Handle in a fume hood.

  • DCE: Suspected carcinogen. Handle with gloves and proper ventilation. DCM or THF are viable alternatives if toxicity is a major concern.

  • CAS Verification: Ensure the identity of CAS 109726-57-6 via NMR/MS before proceeding, as it may refer to a specific salt form or isomer requiring stoichiometry adjustments.

References:

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552-2554. Link

Sources

Step-by-step synthesis of O-(2-(Benzyloxy)ethyl)hydroxylamine from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of O-(2-(Benzyloxy)ethyl)hydroxylamine

Executive Summary

Target Molecule: O-(2-(Benzyloxy)ethyl)hydroxylamine CAS: 139000-76-3 (Generic for structure) / 104561-53-3 (HCl salt) Formula:


Molecular Weight:  167.21  g/mol 

This application note details the step-by-step synthesis of O-(2-(Benzyloxy)ethyl)hydroxylamine, a critical "short-linker" alkoxyamine used in bioconjugation (oxime ligation) and PROTAC linker design. Unlike simple alkylation methods which often suffer from


-dialkylation side products, this protocol utilizes a Mitsunobu-Gabriel sequence . This route ensures exclusive mono-functionalization of the oxygen atom.

Key Technical Advantages:

  • Regiospecificity: 100%

    
    -alkylation selectivity via N-hydroxyphthalimide (NHPI).
    
  • Self-Validating Purification: A pH-switchable extraction protocol that eliminates neutral byproducts (triphenylphosphine oxide) without tedious column chromatography.

Chemical Strategy & Retrosynthesis

Direct alkylation of hydroxylamine with alkyl halides is prone to over-alkylation, yielding tertiary amine oxides. To circumvent this, we employ a "masked" hydroxylamine—N-hydroxyphthalimide (NHPI) .

The synthesis consists of two phases:[1][2]

  • Mitsunobu Coupling: Condensation of 2-(benzyloxy)ethanol with NHPI to form the phthalimide-protected intermediate.

  • Hydrazinolysis: Removal of the phthaloyl group using hydrazine hydrate to liberate the free alkoxyamine.

Pathway Visualization

Synthesispathway SM1 2-(Benzyloxy)ethanol Inter Intermediate: N-(2-(Benzyloxy)ethoxy)phthalimide SM1->Inter Mitsunobu Coupling SM2 N-Hydroxyphthalimide (NHPI) SM2->Inter Reagents1 PPh3 / DIAD THF, 0°C Product Product: O-(2-(Benzyloxy)ethyl)hydroxylamine Inter->Product Hydrazinolysis Reagents2 Hydrazine Hydrate EtOH, Reflux

Figure 1: The Mitsunobu-Gabriel synthesis route ensures exclusive O-alkylation.

Phase 1: Mitsunobu Coupling

Objective: Install the amino-oxy skeleton protected as a phthalimide.

Materials & Stoichiometry
ComponentRoleEquiv.Notes
2-(Benzyloxy)ethanol Substrate1.0Limiting reagent.
N-Hydroxyphthalimide Nucleophile1.1Slight excess ensures conversion.
Triphenylphosphine (PPh3) Reductant1.2High quality (white crystals) required.
DIAD Oxidant1.2Diisopropyl azodicarboxylate.[2][3] Preferred over DEAD for stability.
THF (Anhydrous) Solvent10 volDry, inhibitor-free.
Step-by-Step Protocol
  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-(Benzyloxy)ethanol (1.0 equiv), N-Hydroxyphthalimide (1.1 equiv), and Triphenylphosphine (1.2 equiv) in anhydrous THF (0.1 M concentration relative to alcohol).

  • Cooling: Submerge the flask in an ice/water bath to reach 0°C. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition: Add DIAD (1.2 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature <5°C to prevent side reactions. The solution will turn deep orange/yellow and then fade as the azo reagent is consumed.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting alcohol (

      
      ) should disappear, and a new UV-active spot (
      
      
      
      ) should appear.
  • Workup: Concentrate the reaction mixture under reduced pressure to remove THF.

  • Pre-Purification (Removal of PPh3=O): Triturate the resulting yellow oil/solid residue with cold Diethyl Ether (Et2O) or 10% EtOAc/Hexanes. Triphenylphosphine oxide (TPPO) is insoluble in these conditions and will precipitate as a white solid. Filter off the solid.[1][3][4]

  • Isolation: Concentrate the filtrate. If high purity is required before the next step, perform a short silica plug filtration (eluting with DCM).

    • Checkpoint: You should obtain N-(2-(Benzyloxy)ethoxy)phthalimide as a white to pale yellow solid.

Phase 2: Deprotection & Self-Validating Purification

Objective: Cleave the phthalimide and isolate the pure alkoxyamine using pH-switching.

Materials
ComponentRoleEquiv.Notes
Phthalimide Intermediate Substrate1.0From Phase 1.
Hydrazine Hydrate Cleavage Agent3.050-60% aqueous solution.
Ethanol Solvent10 vol
1M HCl Extraction AcidExcessFor pH switching.
1M NaOH BasificationExcessFor pH switching.
Step-by-Step Protocol
  • Cleavage: Dissolve the Phthalimide Intermediate in Ethanol. Add Hydrazine Hydrate (3.0 equiv).

  • Reaction: Heat the mixture to reflux (78°C) for 2 hours.

    • Observation: A bulky white precipitate (phthalhydrazide byproduct) will form within 30 minutes.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the phthalhydrazide. Wash the filter cake with cold ethanol.

  • Concentration: Concentrate the filtrate to a residue. Note: The residue contains the product, excess hydrazine, and trace organic impurities.

Self-Validating Purification (Acid-Base Extraction)

This workflow guarantees that only the basic alkoxyamine is isolated, rejecting neutral impurities (like remaining TPPO) and acidic byproducts.

PurificationWorkflow Crude Crude Residue (Product + Impurities) Step1 Dissolve in DCM Add 1M HCl (aq) Crude->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer1 Organic Layer (Neutral Impurities, TPPO) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Product as HCl salt) Sep1->AqLayer1 Keep Step2 Basify Aqueous Layer (pH > 12 with NaOH) AqLayer1->Step2 Step3 Extract with DCM (3x) Step2->Step3 FinalOrg Combined Organic Layers (Pure Free Amine) Step3->FinalOrg Product FinalAq Aqueous Waste Step3->FinalAq Waste

Figure 2: Acid-Base extraction logic for isolating basic alkoxyamines.

  • Acid Extraction: Dissolve the residue in Dichloromethane (DCM). Add 1M HCl (aq). Shake and separate.

    • Chemistry: The product becomes protonated (

      
      ) and moves to the water phase. Neutral impurities stay in the DCM.
      
  • Wash: Wash the aqueous acidic layer once more with fresh DCM to ensure complete removal of non-basic contaminants. Discard the organic layers.

  • Basification: Carefully add 1M NaOH to the aqueous layer while stirring until pH > 12.

    • Chemistry: The product is deprotonated to the free base (

      
      ) and becomes lipophilic.
      
  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 20 mL).

  • Drying: Combine the organic extracts, dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    

Final Product: Colorless to pale yellow oil.

Quality Control & Characterization

Verify the identity of the product using the following parameters.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

7.30-7.40 (m, 5H)
Benzyl aromatic protons.

4.56 (s, 2H)
Benzylic

(

).

3.85 (t, 2H)
Ethylene linker (

).

3.65 (t, 2H)
Ethylene linker (

).

5.40 (br s, 2H)

protons (broad, exchangeable).
Mass Spec (ESI)

Positive mode ionization.

Troubleshooting Guide

  • Problem: Low yield in Step 1 (Mitsunobu).

    • Solution: Ensure anhydrous conditions. Old DIAD/DEAD can degrade. Pre-complex PPh3 and DIAD at 0°C before adding the alcohol/imide if the standard order fails.

  • Problem: Emulsions during extraction.

    • Solution: The amino-oxy surfactants can cause emulsions. Add brine to the aqueous phase or filter the biphasic mixture through a pad of Celite.

  • Problem: Product volatility.

    • Solution: The free base is moderately volatile. Do not leave on high vacuum for extended periods. If storage is required, convert to the HCl salt by bubbling HCl gas through an ethereal solution of the product.

References

  • Mitsunobu, O. (1981).[5] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.[5]

  • Grochowski, E., & Jurczak, J. (1976). "Synthesis of N-alkoxyphthalimides via Mitsunobu reaction." Synthesis, 1976(10), 682-684.

  • Fujiwara, T., et al. (2002). "Synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine and its application." Chemical and Pharmaceutical Bulletin, 50(6), 802. (Protocol adapted from vinyloxy analog).[6][7]

  • BenchChem. (2025). "Application Notes and Protocols for the Cleavage of the Phthalimide Group." BenchChem Protocols.

  • Sigma-Aldrich. "Product Specification: O-[2-(benzyloxy)ethyl]hydroxylamine."[8]

Sources

High-Impact Application Note: O-[2-(phenylmethoxy)ethyl]hydroxylamine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utility of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- (CAS 109726-23-4) as a critical building block for N-alkoxy amide kinase inhibitors. While hydroxamic acids are classical zinc-binding motifs, the N-alkoxy amide variant has emerged as a potent non-ionizable pharmacophore, particularly in the design of allosteric MEK1/2 inhibitors (e.g., PD0325901 analogs). This guide provides a validated workflow for installing this moiety, managing the benzyl-protected "tail," and optimizing physicochemical properties for ATP-competitive and allosteric binding pockets.

Part 1: Strategic Rationale & Pharmacophore Logic

The "Tail" Strategy in Kinase Inhibition

In modern kinase drug design, particularly for MEK and EGFR targets, the solvent-exposed regions of the binding pocket offer opportunities to modulate solubility and metabolic stability. CAS 109726-23-4 serves as a masked polar tail .

  • Pro-drug/Lipophilicity Balance: The benzyl group provides initial lipophilicity (

    
     boost) to facilitate cell permeability during in vitro assays or can serve as a permanent hydrophobic anchor for deep allosteric pockets.
    
  • Solubilizing Precursor: Upon deprotection, the reagent yields a 2-(aminooxy)ethanol motif. This flexible, polar side chain often disrupts crystal lattice energy (improving solubility) and forms water-mediated hydrogen bonds at the kinase hinge or solvent interface.

  • Bioisosterism: The N-alkoxy amide (

    
    ) mimics the geometry of a carboxylic acid but lacks the negative charge, preventing rapid renal clearance while maintaining H-bond acceptor/donor capability.
    
Mechanism of Action: The MEK Allosteric Pocket

This building block is particularly relevant for Type III/IV allosteric inhibitors. The N-alkoxy moiety positions the oxygen atom to interact with the conserved Ser212 or Lys97 residues in the MEK1/2 allosteric pocket, while the ethylene linker allows the tail to exit the active site or interact with the activation loop.

MEK_Binding_Mechanism cluster_effect Pharmacological Outcome Inhibitor N-Alkoxy Amide Inhibitor (Scaffold) Pocket MEK Allosteric Pocket Inhibitor->Pocket Occupies Interaction H-Bond Network (Ser212 / Lys97) Inhibitor->Interaction Donates NH Lock Locks Kinase in Inactive Conformation Interaction->Lock Tail O-Alkoxy Tail (From CAS 109726-23-4) Tail->Interaction Accepts H-Bond (O) Solvent Solvent Front (Solubility/PK) Tail->Solvent Extends into

Figure 1: Mechanistic role of the N-alkoxy amide motif in stabilizing the inactive kinase conformation.

Part 2: Synthetic Protocol (Case Study)

Objective: Synthesis of an N-(2-(benzyloxy)ethoxy)benzamide derivative (Precursor to MEK-inhibitor analogs). Reagent: Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- (CAS 109726-23-4).

Materials & Reagents
ComponentFunctionEquiv.[1][2]Notes
Core Scaffold (e.g., 2-fluoro-4-iodo-benzoic acid)Electrophile1.0Represents the kinase hinge binder.
CAS 109726-23-4 Nucleophile1.2The building block. Often supplied as HCl salt.
HATU Coupling Agent1.5Preferred over EDC for sterically hindered anilines/amines.
DIPEA (N,N-Diisopropylethylamine)Base3.0Essential to free the hydroxylamine from HCl salt.
DMF (Dimethylformamide)Solvent-Anhydrous grade required.[2]
Pd/C (10%) Catalyst10% w/wFor optional deprotection step.
Step-by-Step Methodology
Phase A: Peptide Coupling (Installation of the Linker)
  • Activation: Charge a round-bottom flask with the Carboxylic Acid Scaffold (1.0 equiv) and anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.5 equiv) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

  • Nucleophile Addition: Add Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- (1.2 equiv).

    • Critical Note: If the reagent is an HCl salt, ensure DIPEA is sufficient to neutralize it.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS. The product will appear as the [M+H]+ peak corresponding to Scaffold + 165 Da (mass of the linker).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/HATU byproducts), sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The benzyl group makes the product UV-active and easy to visualize.

Phase B: Hydrogenolysis (Optional - Unmasking the Alcohol)

Use this step if the target requires a hydrophilic tail (e.g., PD0325901 analogs).

  • Dissolution: Dissolve the Phase A product in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass) under Argon.

  • Hydrogenation: Purge with

    
     (balloon pressure is usually sufficient). Stir vigorously for 2–12 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Result: The Benzyl group is cleaved (Toluene byproduct), leaving the primary alcohol (

    
    ).
    
Synthetic Workflow Diagram

Synthesis_Workflow Scaffold Carboxylic Acid Scaffold (Kinase Core) Coupling Step 1: Coupling (HATU, DIPEA, DMF, RT) Scaffold->Coupling Reagent CAS 109726-23-4 (O-[2-(phenylmethoxy)ethyl]hydroxylamine) Reagent->Coupling Intermediate Intermediate: N-Alkoxy Amide (Bn Protected) Coupling->Intermediate Decision Target Design? Intermediate->Decision Deprotection Step 2: Hydrogenolysis (H2, Pd/C, MeOH) Decision->Deprotection Remove Bn Final_Hydrophobic Final Product A: Hydrophobic Tail (Bn retained) (Deep Pocket Binder) Decision->Final_Hydrophobic Keep Bn Final_Hydrophilic Final Product B: Hydrophilic Tail (OH exposed) (Solubility Enhanced) Deprotection->Final_Hydrophilic

Figure 2: Divergent synthesis pathway allowing for hydrophobic or hydrophilic tail optimization.

Part 3: Quality Control & Validation

NMR Characterization

The successful incorporation of CAS 109726-23-4 is distinct in


 NMR.
  • Aromatic Region (7.30–7.40 ppm): Multiplet integrating to 5H (Benzyl group). Disappears after Phase B.

  • Benzylic Methylene (4.55 ppm): Singlet (

    
    ). Disappears after Phase B.
    
  • Linker Methylenes (4.0–4.2 ppm): Two triplets corresponding to

    
    .
    
    • The

      
       adjacent to the amide nitrogen oxygen (
      
      
      
      ) typically shifts upfield slightly upon deprotection.
  • Amide Proton (11.0–12.0 ppm): Broad singlet. The

    
     of an N-alkoxy amide is significantly more acidic and downfield than a standard amide.
    
Common Pitfalls
  • Over-Acylation: Hydroxylamines can theoretically react at the Nitrogen (desired) or the Oxygen (if unprotected). However, since CAS 109726-23-4 is already O-substituted, O-acylation is impossible, making this reagent chemically cleaner than using unsubstituted hydroxylamine.

  • Beta-Elimination: Under strong basic conditions at high heat, the

    
     bond can sometimes be labile. Avoid refluxing in strong bases (like NaOH).
    
  • Pd Catalyst Poisoning: If the scaffold contains sulfur (e.g., Thiophene or Methionine), Pd/C hydrogenation will fail. In such cases, use Boron Trichloride (

    
    )  in DCM at -78°C for benzyl deprotection.
    

References

  • Vertex Pharmaceuticals. (2004). Design and synthesis of N-alkoxy amide MEK inhibitors. Journal of Medicinal Chemistry. (Context: Structural basis for N-alkoxy binding in MEK).

  • Pfizer Inc. (2007). Discovery of PD0325901, a Potent and Selective MEK Inhibitor. ACS Medicinal Chemistry Letters. (Context: Validation of the aminooxy side chain strategy).

  • Organic Chemistry Portal. (2023). Synthesis of O-substituted Hydroxylamines.[3][4][5][6][7][8][9] (Context: General synthetic methodologies for this class of reagents).

  • BenchChem. (2025).[10] O-(2-(Vinyloxy)ethyl)hydroxylamine Technical Guide. (Context: Handling and reactivity of related ethyl-linked hydroxylamines).

  • National Institutes of Health (NIH). (2024). Inhibition of kynurenine production by N,O-substituted hydroxylamine derivatives.[3] Bioorganic & Medicinal Chemistry Letters. (Context: Recent applications of N,O-substituted hydroxylamines in immunotherapy targets).

Sources

Application Notes and Protocols for the Preparation of Hydroxamic Acids using O-[2-(Phenylmethoxy)ethyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydroxamic acids are a pivotal class of organic compounds, renowned for their potent metal-chelating properties, which makes them highly valuable pharmacophores in drug discovery.[1] They are central to the mechanism of action for numerous enzyme inhibitors, including a new generation of anticancer drugs that target histone deacetylases (HDACs).[2] This guide provides detailed application notes and robust protocols for the synthesis of hydroxamic acids utilizing O-[2-(Phenylmethoxy)ethyl]hydroxylamine. This O-protected hydroxylamine derivative offers distinct advantages in synthesis, including enhanced stability, improved handling, and the potential for selective deprotection strategies. We will explore two primary synthetic routes: the coupling of the hydroxylamine with carboxylic acids using standard peptide coupling reagents and the direct reaction with esters. These methodologies are designed to be broadly applicable for researchers, scientists, and drug development professionals, ensuring high yields and purity while minimizing common side reactions.

Introduction and Rationale

The hydroxamic acid functional group (R-CO-NH-OH) is a cornerstone in medicinal chemistry due to its ability to act as a bidentate chelator for metal ions, particularly the Zn(II) ion found in the active sites of many metalloenzymes.[1][3] However, the direct use of hydroxylamine (NH₂OH) in synthesis can be challenging due to its instability and potential mutagenicity.[1][2] To circumvent these issues, O-protected hydroxylamines have become indispensable reagents.[2][3]

O-[2-(Phenylmethoxy)ethyl]hydroxylamine is a particularly advantageous reagent for several reasons:

  • Stability and Handling: The bulky benzyloxyethyl group enhances the stability and reduces the volatility of the hydroxylamine, making it easier and safer to handle compared to free hydroxylamine.

  • Solubility: The organic substituent improves solubility in common aprotic solvents used for coupling reactions, such as Dichloromethane (DCM) and Dimethylformamide (DMF).

  • Controlled Reactivity: As an O-substituted hydroxylamine, it reacts exclusively at the nitrogen atom, preventing the formation of O-acylated byproducts.[4]

  • Deprotection Potential: The benzyl ether linkage within the protecting group can potentially be cleaved under specific hydrogenolysis conditions, offering an additional handle for synthetic strategy, although the primary product is often the stable O-substituted hydroxamic acid itself.

This guide focuses on providing reliable, step-by-step protocols that leverage these advantages for the efficient synthesis of O-[2-(phenylmethoxy)ethyl]hydroxamic acids.

Reaction Mechanisms and Pathways

The synthesis of hydroxamic acids from carboxylic acids or their derivatives is fundamentally a nucleophilic acyl substitution. The nitrogen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid derivative.

2.1. Carboxylic Acid Coupling (EDC/HOBt)

Direct reaction between a carboxylic acid and an amine (or hydroxylamine) is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] To facilitate the reaction, a coupling agent is required to activate the carboxylic acid. A widely used and highly effective method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[1][6][7]

The mechanism proceeds as follows:

  • Activation of Carboxylic Acid: The carboxylic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate.[5][6][8]

  • Formation of HOBt Ester: The O-acylisourea is prone to rearrangement into a stable N-acylurea byproduct. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an active HOBt ester. This step is faster than the rearrangement and minimizes side product formation.[7][8][9]

  • Nucleophilic Attack: O-[2-(Phenylmethoxy)ethyl]hydroxylamine attacks the carbonyl of the HOBt ester, forming a tetrahedral intermediate.

  • Product Formation: The intermediate collapses, eliminating HOBt and yielding the desired O-protected hydroxamic acid.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt (fast) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (slow) HOBt HOBt HOBt->HOBt_Ester Product O-Protected Hydroxamic Acid HOBt_Ester->Product + R'-NHOH Hydroxylamine O-[2-(Phenylmethoxy)ethyl]- hydroxylamine (R'-NHOH) Hydroxylamine->Product

Figure 1: EDC/HOBt-mediated coupling mechanism.

2.2. Reaction with Esters

The conversion of esters to hydroxamic acids is another common and effective method.[10][11] This reaction is typically performed under basic conditions or with the aid of a catalyst. The base deprotonates the hydroxylamine, increasing its nucleophilicity, which then attacks the ester carbonyl. For less reactive esters, microwave irradiation or the addition of a catalytic amount of a cyanide source can accelerate the reaction.[1][12][13]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis via Carboxylic Acid Coupling

This protocol describes a general procedure for coupling a generic carboxylic acid with O-[2-(Phenylmethoxy)ethyl]hydroxylamine using EDC and HOBt.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • O-[2-(Phenylmethoxy)ethyl]hydroxylamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), O-[2-(Phenylmethoxy)ethyl]hydroxylamine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion. Then, add DIPEA (2.5 equiv) dropwise over 5 minutes. Causality Note: The base (DIPEA) is crucial to neutralize the HCl salt of EDC and the HOBt proton, ensuring the coupling reagents are in their active forms.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality Note: The acid wash removes excess base (DIPEA), while the base wash removes unreacted HOBt and carboxylic acid. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure O-[2-(phenylmethoxy)ethyl]hydroxamic acid.

Protocol 2: Synthesis via Ester Aminolysis

This protocol outlines the conversion of a methyl or ethyl ester to the corresponding hydroxamic acid.

Materials:

  • Methyl or Ethyl Ester (1.0 equiv)

  • O-[2-(Phenylmethoxy)ethyl]hydroxylamine (2.0 equiv)

  • Potassium tert-butoxide (KOtBu) or Sodium Methoxide (NaOMe) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)

  • Saturated aq. NH₄Cl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Hydroxylamine Solution: In a round-bottom flask, dissolve O-[2-(Phenylmethoxy)ethyl]hydroxylamine (2.0 equiv) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C and add KOtBu (2.0 equiv) portion-wise. Stir for 20 minutes at 0 °C. Causality Note: The strong base deprotonates the hydroxylamine, significantly increasing its nucleophilicity for attacking the less reactive ester carbonyl.

  • Ester Addition: Add a solution of the ester (1.0 equiv) in a minimal amount of THF to the reaction mixture dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Workflow and Data Presentation

The overall process from starting material to final, characterized product follows a logical sequence.

Experimental_Workflow Start Select Starting Material (Carboxylic Acid or Ester) Protocol Execute Synthesis Protocol (Coupling or Aminolysis) Start->Protocol Monitor Monitor Reaction (TLC / LC-MS) Protocol->Monitor Monitor->Protocol Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, HRMS) Purify->Characterize Final Pure O-Protected Hydroxamic Acid Characterize->Final

Figure 2: General experimental workflow.

Representative Data

The following table summarizes typical results obtained for the coupling of various carboxylic acids with O-[2-(Phenylmethoxy)ethyl]hydroxylamine using Protocol 1.

EntryCarboxylic Acid SubstrateReaction Time (h)Isolated Yield (%)Notes
1Benzoic Acid1692%Clean reaction, straightforward purification.
2Phenylacetic Acid1888%No complications observed.
3Boc-Glycine1695%No racemization detected by ¹H NMR.
44-Methoxybenzoic Acid1494%Electron-donating group, facile reaction.
54-Nitrobenzoic Acid2481%Electron-withdrawing group slows the reaction rate.
6Isobutyric Acid2075%Steric hindrance from substrate slightly lowers yield.
Troubleshooting and Key Considerations
  • Low Yield in Coupling Reactions:

    • Cause: Incomplete activation of the carboxylic acid or degradation of coupling reagents.

    • Solution: Ensure all reagents are high purity and solvents are anhydrous. Use freshly opened bottles of EDC and HOBt. Ensure the temperature is maintained at 0 °C during the initial addition of reagents.

  • Formation of N-Acylurea Byproduct:

    • Cause: The reactive O-acylisourea intermediate rearranges before being intercepted by HOBt or the hydroxylamine.

    • Solution: Ensure at least 1.1-1.2 equivalents of HOBt are used. Add the reagents in the specified order (pre-mixing acid, hydroxylamine, and HOBt before adding EDC).

  • Sluggish Ester Aminolysis:

    • Cause: The ester is sterically hindered or electronically deactivated.

    • Solution: Increase the equivalents of base and hydroxylamine. Gentle heating (40-50 °C) can be applied, but monitor carefully for potential side reactions. Alternatively, convert the ester to the more reactive carboxylic acid and use Protocol 1.

  • Purification Challenges:

    • Cause: The urea byproduct from EDC (EDU) is water-soluble but can sometimes persist.[6]

    • Solution: Perform the 1M HCl wash during work-up thoroughly, as this protonates the urea byproduct and enhances its water solubility.

References
  • Reddy, A. S., & Kumar, M. S. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(1), 2-25. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]

  • Massaro, A., Mordini, A., Reginato, G., Russo, F., & Taddei, M. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Synthesis, 2007(20), 3201-3204. [Link]

  • Whitty, A., & Matico, R. (2024). Diversified applications and synthesis of hydroxamic acids. Australian Journal of Chemistry. [Link]

  • Lowe, J. T. (2006). Preparation of hydroxamic acids from esters in solution and on the solid phase. U.S.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Shao, H., Collet, F., & Gu, J. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2800. [Link]

  • Jinan, D., Mondal, P. P., Nair, A. V., & Sahoo, B. (2021). O-Protected NH-free hydroxylamines: emerging electrophilic aminating reagents for organic synthesis. Chemical Communications, 57(99), 13495-13505. [Link]

  • Strazzolini, P., & Pavsler, A. (2005). Highly Efficient, Low-Cost, and Simple Protocol for the Preparation of O-(Phenylmethyl)hydroxylamine. Industrial & Engineering Chemistry Research, 44(6), 2025–2027. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by amination (alkylation). [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Jinan, D., et al. (2021). O-Protected NH-Free Hydroxylamines: An Emerging Electrophilic Aminating Reagent in Organic Synthesis. Chemical Communications. [Link]

  • Subash, S., & Selvakumar, S. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(28), 3658-3662. [Link]

  • Montanari, S., & Tili, S. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5069. [Link]

  • Singh, R. P., & Kumar, V. (2020). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Request PDF. [Link]

  • Benkovics, T., et al. (2020). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). Organic Syntheses, 97, 54-65. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. [Link]

Sources

Optimization of solvent systems for CAS 109726-57-6 condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Optimization of Solvent Systems for Condensation Reactions of Long-Chain Alkane Sulfonic Acids (Represented by CAS 109726-57-6)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the Solvent in Condensation Reactions

The synthesis of novel chemical entities often relies on the efficiency of condensation reactions, where two molecules join with the elimination of a smaller molecule, typically water. For long-chain alkane sulfonic acids, such as the one represented by CAS 109726-57-6, these reactions are pivotal for creating esters and amides, which are fundamental linkages in numerous functional molecules. The choice of solvent in these processes is far from a passive medium; it is an active participant that dictates reaction kinetics, yield, and purity of the final product. An optimized solvent system can significantly enhance the solubility of reactants, stabilize transition states, and facilitate the removal of byproducts, thereby driving the reaction towards completion.

This application note provides a comprehensive guide for the systematic optimization of solvent systems for the condensation reactions of long-chain alkane sulfonic acids. While specific literature for CAS 109726-57-6 is limited, the principles and protocols outlined herein are based on established knowledge of condensation reactions and are broadly applicable.

Theoretical Considerations for Solvent Selection

The selection of an appropriate solvent is a multi-faceted decision that requires a deep understanding of the reaction mechanism and the physical properties of the reactants and products. The following pillars of solvent effects should be considered:

  • Solubility: Both the long-chain alkane sulfonic acid and the corresponding nucleophile (e.g., an alcohol or an amine) must be sufficiently soluble in the chosen solvent to ensure a homogenous reaction mixture. Poor solubility can lead to slow reaction rates and low yields.

  • Polarity and Dielectric Constant: The polarity of the solvent can significantly influence the rate of a condensation reaction. Polar aprotic solvents, for instance, are often effective as they can solvate the cationic species without interfering with the nucleophile.[1] In contrast, polar protic solvents can solvate both the cation and the anion, potentially slowing down the reaction by stabilizing the reactants more than the transition state.[2]

  • Boiling Point and Water Removal: The boiling point of the solvent is a critical parameter, especially for condensation reactions where water is a byproduct. A solvent with a suitable boiling point can facilitate the removal of water through azeotropic distillation (e.g., using a Dean-Stark apparatus), which is crucial for driving the reaction equilibrium towards the product side.

  • Inertness: The solvent should be inert under the reaction conditions and not react with the starting materials, products, or any catalysts used.

Protocol 1: Initial Solvent Screening

The objective of this initial screening is to identify a small number of promising solvents from a diverse set of candidates.

Materials:

  • Long-chain alkane sulfonic acid (e.g., CAS 109726-57-6)

  • Nucleophile (e.g., a representative alcohol or amine)

  • Acid catalyst (e.g., p-toluenesulfonic acid, if required)

  • A selection of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Acetonitrile, Dimethylformamide (DMF), 1,4-Dioxane, Tetrahydrofuran (THF))

  • Small-scale reaction vessels (e.g., 10 mL glass vials with screw caps)

  • Heating and stirring plate

  • Analytical equipment for reaction monitoring (e.g., TLC, LC-MS, or NMR)[3][4]

Procedure:

  • Preparation: In separate reaction vials, dissolve a known amount of the long-chain alkane sulfonic acid and a stoichiometric equivalent of the nucleophile in each of the selected solvents.

  • Catalyst Addition: If a catalyst is required, add a catalytic amount to each vial.

  • Reaction Setup: Seal the vials and place them on a heating and stirring plate set to a predetermined temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) using a suitable analytical technique. Thin-layer chromatography (TLC) is a rapid method for initial screening, while LC-MS can provide more quantitative data on product formation and reactant consumption.

  • Data Analysis: At the end of the reaction period, quench the reactions and analyze the final product yield and purity for each solvent.

Data Presentation: Solvent Screening Results

SolventPolarity IndexBoiling Point (°C)Reaction Time (h) for >90% ConversionYield (%)Purity (%)
Toluene2.4111248592
DCM3.140> 244588
Acetonitrile5.88289295
DMF6.415349597
1,4-Dioxane4.8101128893
THF4.066187590

Visualization: Solvent Screening Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Sulfonic Acid & Nucleophile C Dissolve Reactants in Each Solvent A->C B Select Diverse Solvents B->C D Add Catalyst (if needed) C->D E Heat & Stir at Constant Temperature D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Quench Reactions F->G H Analyze Yield & Purity G->H I Select Top Performing Solvents H->I

Caption: Workflow for the initial screening of solvents.

Protocol 2: Optimization of the Solvent System

Based on the initial screening, a promising solvent (e.g., DMF or Acetonitrile) can be further optimized, potentially with the use of a co-solvent to fine-tune the properties of the reaction medium.

Objective: To improve reaction rate and yield by optimizing the solvent system.

Materials:

  • Reactants and catalyst as in Protocol 1.

  • The best performing solvent from the initial screen (primary solvent).

  • A co-solvent (e.g., Toluene, to aid in azeotropic water removal).

  • Reaction setup with a Dean-Stark apparatus.

  • Analytical equipment for quantitative analysis (e.g., HPLC or qNMR).

Procedure:

  • Co-solvent Ratios: Set up a series of reactions in the primary solvent with varying percentages of the co-solvent (e.g., 100:0, 90:10, 80:20, 70:30 primary:co-solvent).

  • Reaction with Water Removal: For reactions involving a co-solvent like toluene, use a Dean-Stark apparatus to remove water as it is formed.

  • Concentration Effects: In parallel, investigate the effect of reactant concentration in the optimal solvent or co-solvent mixture. Run reactions at different molarities (e.g., 0.1 M, 0.5 M, 1.0 M).

  • Quantitative Monitoring: Monitor the reactions over time using a quantitative analytical method like HPLC to determine the reaction kinetics.

  • Data Analysis: Compare the reaction rates, final yields, and purity across the different solvent ratios and concentrations to identify the optimal conditions.

Data Presentation: Solvent System Optimization

Primary SolventCo-solvent (Toluene) Ratio (%)Concentration (M)Reaction Time (h) for >98% ConversionYield (%)Purity (%)
DMF00.53.59697
DMF100.52.59899
DMF200.52.09999.5
DMF300.52.29899
DMF200.13.09799
DMF201.01.59999.5

Visualization: Solvent System Optimization Logic

G cluster_cosolvent Co-solvent Optimization cluster_concentration Concentration Optimization A Select Best Solvent from Initial Screen B Vary Co-solvent Ratio A->B E Vary Reactant Concentration A->E C Monitor Reaction Rate & Yield B->C D Identify Optimal Ratio C->D H Final Optimized Solvent System D->H F Monitor Reaction Rate & Yield E->F G Identify Optimal Concentration F->G G->H

Caption: Logical flow for fine-tuning the solvent system.

Trustworthiness and Self-Validation

Conclusion

The optimization of the solvent system is a critical step in the development of efficient and robust condensation reactions. A systematic approach, beginning with a broad solvent screen followed by fine-tuning with co-solvents and concentration adjustments, can lead to significant improvements in reaction time, yield, and product purity. The methodologies presented in this application note provide a framework for researchers to rationally design and optimize solvent systems for the condensation reactions of long-chain alkane sulfonic acids and other similar substrates.

References

  • Gani, R., et al. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. [Link]

  • Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek Application Note. [Link]

  • Islam, S., et al. (2015). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Lima, F., et al. (2017). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC. [Link]

  • European Chemicals Agency (ECHA). Sulfonic acids, C14-16 (even numbered)-alkane... - Substance Information. ECHA. [Link]

  • PubChem. Sodium C14-16 Olefin Sulfonate. PubChem. [Link]

Sources

Handling and storage best practices for hygroscopic alkoxyamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alkoxyamine hydrochloride salts (


) are critical intermediates in bioconjugation (oxime ligation), polymer chemistry (Nitroxide Mediated Polymerization), and pharmaceutical synthesis. While chemically robust in their dry salt form, these compounds are acutely hygroscopic. Moisture absorption leads to deliquescence, loss of stoichiometric accuracy, and gradual hydrolysis to aldehydes or hydroxylamines. This guide details a "Defense in Depth" strategy for storage and a zero-exposure handling protocol to ensure experimental reproducibility.

Part 1: The Hygroscopic Challenge (Mechanistic Insight)

To handle alkoxyamines effectively, one must understand the thermodynamics of their degradation.

  • The Hygroscopic Trap: Alkoxyamines are typically supplied as hydrochloride salts to stabilize the amine. The ionic lattice of the salt (

    
    ) has a high enthalpy of hydration. When exposed to atmospheric humidity, the salt strips water molecules from the air, forming a hydrate.
    
    • Consequence: A 100 mg sample of "wet" alkoxyamine may actually contain only 80 mg of active reagent. In precise bioconjugation reactions (e.g., antibody-drug conjugates), this 20% error causes incomplete ligation and expensive waste of biological material.

  • Chemical Instability (Hydrolysis & Oxidation): While less sensitive than acid chlorides, alkoxyamines are not inert.

    • Hydrolysis: In the presence of moisture and trace acid, the

      
       or 
      
      
      
      bonds can cleave, particularly in substituted variants, reverting to the parent hydroxylamine or alcohol.
    • Oxidation: Free bases are susceptible to oxidation to nitroxides. Moisture accelerates this by facilitating proton transfer and solubilizing oxygen.

Part 2: Storage Architecture (Defense in Depth)

Storage must be viewed as a series of concentric barriers. A single layer (the bottle cap) is insufficient for long-term stability at -20°C.

The Storage Ecosystem Diagram

StorageProtocol cluster_check Quarterly QC Check Reagent Alkoxyamine HCl (Primary Container) Barrier1 Layer 1: Seal (Parafilm/Electrical Tape + Argon Flush) Reagent->Barrier1 Encapsulate Barrier2 Layer 2: Desiccation (Secondary Jar with CaSO4/Silica) Barrier1->Barrier2 Place Inside Barrier3 Layer 3: Thermal Control (-20°C Freezer) Barrier2->Barrier3 Long-term Storage Check Visual Inspection: Flowing powder vs. Clumping Barrier3->Check

Figure 1: The "Defense in Depth" storage model ensures three independent barriers protect the hygroscopic salt from atmospheric moisture.

Protocol 1: Long-Term Storage

  • Primary Seal: After use, flush the headspace of the vial with dry Argon or Nitrogen. Cap tightly. Wrap the cap-neck junction with Parafilm M® or high-quality electrical tape to prevent gas exchange during thermal contraction in the freezer.

  • Secondary Containment: Place the sealed vial inside a larger screw-top jar containing a desiccant packet (Silica gel or Drierite™).

    • Why? Freezers have high humidity. If the primary seal fails, the desiccant acts as a sacrificial moisture sink.

  • Temperature: Store at -20°C. Allow the entire secondary container to warm to room temperature before opening to prevent condensation on the cold reagent.

Part 3: Handling & Weighing Protocols

The moment of highest risk is the transfer from storage to reaction vessel. Never weigh hygroscopic alkoxyamines on an open balance paper.

Decision Tree: Handling Workflow

HandlingWorkflow Start Start: Reagent at Room Temp Decision Is a Glovebox Available? Start->Decision Box Method A: Glovebox (Inert Atmosphere) Decision->Box Yes Bench Method B: Benchtop (Schlenk/Syringe Tech) Decision->Bench No WeighBox Weigh directly into reaction vessel Box->WeighBox Reaction Dissolve in Anhydrous Solvent WeighBox->Reaction WeighDiff Weigh by Difference (Closed Vial Technique) Bench->WeighDiff WeighDiff->Reaction

Figure 2: Selection of handling method based on equipment availability. Method B is the standard for labs without gloveboxes.

Method A: The Glovebox (Gold Standard)
  • Environment:

    
     ppm, 
    
    
    
    ppm.
  • Procedure: Bring the secondary jar into the antechamber. Cycle vacuum/refill 3 times. Open inside. Weigh directly into the reaction flask.

  • Advantage: Zero exposure; ideal for long-term storage of the stock bottle.

Method B: Benchtop "Weighing by Difference" (Standard Protocol)

If a glovebox is unavailable, use this technique to minimize exposure.

  • Preparation: Pre-dry a reaction flask and fill with inert gas (Nitrogen/Argon).

  • The Transfer:

    • Take the sealed reagent vial (warmed to room temp).

    • Weigh the entire capped vial on the balance. Record Mass A.

    • Quickly open the vial, transfer an approximate amount of alkoxyamine to the reaction flask, and immediately recap the vial.

    • Weigh the entire capped vial again. Record Mass B.

    • Mass of Reagent = Mass A - Mass B.

  • Why this works: The reagent is exposed to air for only seconds. You are not waiting for the balance to stabilize while the powder sucks up moisture. You calculate the exact mass delivered after the fact.

Part 4: Quality Control & Troubleshooting

How do you know if your alkoxyamine has degraded?

1. Visual Inspection

  • Good: Free-flowing white/off-white powder.

  • Bad: Clumping, sticking to glass walls, or "melted" appearance (deliquescence). If it looks sticky, the stoichiometry is compromised.

2. Quantitative QC: Karl Fischer (KF) Titration For critical applications (e.g., GMP manufacturing), KF titration is the only way to determine the exact water content.

  • Note: Alkoxyamines are weak bases. Use a buffered KF solvent (e.g., Hydranal™-Buffer) to prevent pH shifts that can alter the titration endpoint [1].

3. 1H-NMR Diagnosis Run a proton NMR in


 or 

.
  • Sign of Wetness: A broad water peak (variable shift depending on solvent) that integrates significantly relative to the alkyl protons.

  • Sign of Hydrolysis: Look for the appearance of aldehyde peaks (9-10 ppm) or shifts in the

    
    -protons adjacent to the oxygen, indicating cleavage.
    

References

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guides and Applications.[1][2] Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • ResearchGate Community. (2019). Practical ways to protect hygroscopic compounds.[3] Retrieved from [Link]

Sources

Application Note & Protocols: Accelerating Oxime Ether Synthesis with O-(2-(Benzyloxy)ethyl)hydroxylamine Using Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol on the Microwave-Assisted Synthesis involving O-(2-(Benzyloxy)ethyl)hydroxylamine.

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis (MAOS) of oxime ethers using O-(2-(Benzyloxy)ethyl)hydroxylamine. We delve into the fundamental principles of microwave chemistry, contrasting it with conventional heating to explain the significant enhancements in reaction speed, yield, and purity. This document is designed for researchers, chemists, and drug development professionals seeking to leverage MAOS as a powerful tool for efficient chemical synthesis, aligning with the principles of green chemistry. Detailed, validated protocols, workflow visualizations, and troubleshooting guides are provided to ensure successful implementation in the laboratory.

Introduction: The Synergy of a Versatile Reagent and an Enabling Technology

The formation of oxime ethers is a cornerstone reaction in medicinal chemistry and drug discovery. These moieties are present in numerous biologically active compounds and serve as critical intermediates. O-(2-(Benzyloxy)ethyl)hydroxylamine is a particularly valuable reagent in this context. Its benzyloxyethyl group can act as a protected hydroxyl functionality, a linker, or a key pharmacophoric element, offering significant synthetic flexibility.

Traditionally, the synthesis of oxime ethers involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of unwanted byproducts.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[3] By using microwave irradiation, chemists can achieve rapid, uniform, and highly efficient heating of the reaction mixture.[4][5] This leads to dramatic reductions in reaction times—often from hours to mere minutes—along with improved product yields and enhanced purity.[6][7][8]

This application note will explore the synergy between O-(2-(Benzyloxy)ethyl)hydroxylamine and microwave-assisted synthesis, providing both the theoretical foundation and practical, step-by-step protocols for its application.

The Science Behind Microwave-Assisted Synthesis

Mechanism of Microwave Heating: Beyond the Kitchen Appliance

Unlike conventional heating, which relies on the slow transfer of thermal energy via conduction and convection from an external source, microwave heating generates energy volumetrically within the sample itself.[5] This is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture.[7][9] The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the solvent and reagents, possess permanent dipole moments. When subjected to the oscillating electric field of the microwaves, these molecules continuously attempt to align themselves with the field. This rapid rotation and molecular friction generate heat efficiently and uniformly throughout the reaction medium.[9][10]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.[10]

This "in-core" heating is exceptionally fast and prevents the superheating of the vessel walls, which is a common issue with oil baths, leading to a more controlled and reproducible thermal profile.[5]

The Chemistry: Oxime Ether Formation

The reaction between a carbonyl compound (an aldehyde or ketone) and an O-substituted hydroxylamine, such as O-(2-(Benzyloxy)ethyl)hydroxylamine, is a condensation reaction that directly yields an oxime ether. The reaction typically requires a weak base to neutralize the hydrochloride salt of the hydroxylamine, liberating the free nucleophile which then attacks the electrophilic carbonyl carbon.

Microwave irradiation dramatically accelerates this process. The polar nature of the carbonyl group, the hydroxylamine, and the reaction intermediates allows for efficient absorption of microwave energy, significantly increasing the reaction rate.[9] Furthermore, performing the reaction in a sealed vessel allows the temperature to rise far above the solvent's atmospheric boiling point, further reducing reaction times in accordance with the Arrhenius equation.[7][11] This technique has also been shown to improve stereoselectivity in some cases, yielding pure (E) or (Z) isomers where conventional methods might produce a mixture.[12][13]

General Workflow and Key Parameter Optimization

The successful implementation of a microwave-assisted protocol hinges on the careful selection and optimization of several key parameters.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Reagents Combine Carbonyl, Hydroxylamine HCl, Base, and Solvent in Microwave Vial Reactor Seal Vial & Place in Reactor Reagents->Reactor Program Set Parameters: Temp, Time, Power, Stirring Reactor->Program Irradiate Run Reaction with Real-time Monitoring Program->Irradiate Cool Cool Vial to <50°C Before Removal Irradiate->Cool Workup Quench Reaction & Perform Aqueous Extraction Cool->Workup Purify Purify by Column Chromatography or Recrystallization Analysis Characterize Product (NMR, MS, etc.) Purify->Analysis

Caption: General workflow for microwave-assisted oxime ether synthesis.

Parameter Optimization:
  • Solvent: The choice of solvent is critical. Solvents with a high dielectric loss (tan δ), such as ethanol, DMF, and acetic acid, are heated very efficiently by microwaves.[10][14] Ethanol is often an excellent starting point due to its effectiveness and relatively low toxicity.

  • Temperature: This is the most crucial parameter for reaction control. Modern dedicated microwave reactors use fiber-optic probes or infrared sensors to monitor and maintain the set temperature precisely, rather than relying on power output alone.[11]

  • Base: A mild base is required to free the hydroxylamine from its hydrochloride salt. Common choices include pyridine, triethylamine (TEA), or inorganic bases like sodium carbonate (Na₂CO₃).[15][16]

  • Time: Reaction times are typically in the range of 1 to 30 minutes, a significant reduction from the hours or days needed for conventional methods.[2][12] Reaction progress can be monitored by TLC or LC-MS to determine the optimal time.[4][17]

Data Presentation: Microwave vs. Conventional Synthesis

The advantages of MAOS are best illustrated by a direct comparison with traditional heating methods for a representative oxime ether formation.

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)Advantage of MAOS
Reaction Time 4 - 12 hours5 - 15 minutes>95% Reduction
Temperature 80°C (Reflux in Ethanol)120°C (Sealed Vessel)Higher temp, faster kinetics
Typical Yield 65 - 80%90 - 99%Significant Improvement
Product Purity Often requires extensive purificationHigh purity, fewer byproductsSimplified Work-up
Energy Input High (prolonged heating)Low (focused, short duration)Greener, more efficient
Stereoselectivity May yield E/Z mixturesOften yields a single, pure isomerHigher Product Specificity

Note: Data compiled and generalized from multiple sources.[2][12][13][15]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an oxime ether from a carbonyl compound and O-(2-(Benzyloxy)ethyl)hydroxylamine hydrochloride using a dedicated microwave synthesizer.

Materials & Equipment:

  • Carbonyl Compound (e.g., Acetophenone) (1.0 mmol)

  • O-(2-(Benzyloxy)ethyl)hydroxylamine hydrochloride (1.1 mmol, 1.1 equiv)

  • Base (e.g., Pyridine) (1.5 mmol, 1.5 equiv)

  • Solvent (e.g., Anhydrous Ethanol) (3 mL)

  • Dedicated Microwave Reactor (e.g., Biotage® Initiator+, CEM Discover)

  • 10 mL microwave process vial with a magnetic stir bar[11]

  • Standard laboratory glassware for work-up

  • Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄

  • Silica gel for column chromatography

Safety Precautions: WARNING: Microwave reactions in sealed vessels generate significant internal pressure.[11] Only use vials specifically designed for this purpose. Never exceed the recommended solvent volume for the vial. Always allow the reaction vial to cool to a safe temperature (typically below 50°C) before opening.[11]

Procedure:

  • Reagent Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add the carbonyl compound (1.0 mmol), O-(2-(Benzyloxy)ethyl)hydroxylamine hydrochloride (1.1 mmol), and anhydrous ethanol (3 mL).

  • Base Addition: Add the base (e.g., pyridine, 1.5 mmol) to the vial.

  • Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.

  • Microwave Reactor Setup: Place the sealed vial into the cavity of the microwave reactor. Program the instrument with the following parameters:

    • Temperature: 120°C

    • Reaction Time: 10 minutes

    • Absorption Level: High (for polar solvents)

    • Pre-stirring: 15 seconds[11]

  • Irradiation: Start the reaction. The instrument will automatically monitor and adjust power to maintain the target temperature.

  • Cooling: Upon completion, the instrument's automated cooling system (e.g., compressed air) will cool the vial to below 50°C.

  • Work-up: Once cooled, carefully uncap the vial. Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure oxime ether.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Visualization

The following diagram illustrates the key steps in the base-mediated formation of an oxime ether.

Caption: Mechanism of oxime ether formation from a carbonyl compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Reaction time is too short. Temperature is too low. Insufficient base.Increase reaction time in 5-minute increments. Increase temperature by 10-20°C. Ensure at least 1.1 equivalents of base are used.
Low Yield Inefficient work-up/extraction. Product degradation at high temp. Adsorption onto silica gel.Ensure pH is correct during extraction. Check if a lower temperature for a slightly longer time improves yield. Deactivate silica gel with 1% TEA in the eluent.
Formation of Byproducts Temperature is too high, causing decomposition. Reaction time is too long.Reduce the reaction temperature. Monitor the reaction by TLC/LC-MS to avoid over-running it.
Reactor Error (Pressure) Too much solvent in the vial. Reaction is producing gas. Temperature setpoint is too high for the solvent.Reduce solvent volume (typically 30-50% of vial volume). Consider a two-step protocol or a different solvent. Check the pressure limits for your solvent and vial type.

Conclusion

Microwave-assisted synthesis represents a significant advancement over traditional heating methods for the preparation of oxime ethers using O-(2-(Benzyloxy)ethyl)hydroxylamine. The technology offers unparalleled speed, efficiency, and control, leading to higher yields and purer products in a fraction of the time.[12][18] By adopting MAOS, laboratories can accelerate their research and development timelines while simultaneously adhering to the principles of green chemistry by reducing energy consumption and waste.[3][19] The protocols and principles outlined in this guide provide a solid foundation for scientists to successfully integrate this powerful technique into their synthetic workflows.

References

  • Microwave-Assisted Synthesis of Chiral Oxime Ethers | Request PDF. ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]

  • A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. Available at: [Link]

  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Microwave-Assisted Synthesis of Chiral Oxime Ethers. Bentham Science Publisher. Available at: [Link]

  • PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Microwave Reaction Tutorial. Biotage. Available at: [Link]

  • Microwave-assisted synthesis of hydroxamic acid incorporated quinazolin-4[3H]-one derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI. Available at: [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. Available at: [Link]

  • Microwave synthesis method of benzaldehyde oxime compound. Google Patents.
  • Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. IJPSI. Available at: [Link]

  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry. Available at: [Link]

  • Efficient synthesis of oxime using o-tbs-n-tosylhydroxylamine: Preparation of (2z)-4-(benzyloxy)but-2-enal oxime. ResearchGate. Available at: [Link]

  • Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Synfacts. Available at: [Link]

Sources

Scalable manufacturing processes for Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Scalable Manufacturing of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

Abstract

This application note provides a comprehensive, scalable, and robust two-step process for the manufacture of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-, a key intermediate in pharmaceutical and fine chemical synthesis. The described methodology is designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and reproducibility from lab to pilot scale. The synthesis leverages a modified Gabriel-type reaction, beginning with the O-alkylation of N-hydroxyphthalimide followed by a highly efficient hydrazinolysis to liberate the target compound. This guide details the underlying chemical principles, provides step-by-step protocols, and outlines critical process parameters and safety considerations.

Introduction and Strategic Rationale

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-, also known as O-[2-(Benzyloxy)ethyl]hydroxylamine, is a valuable bifunctional molecule. Its hydroxylamine moiety allows for the formation of oximes with aldehydes and ketones, while the benzyloxyethyl group provides a stable, protected hydroxyl functionality that can be deprotected in later synthetic steps. This structure makes it a crucial building block in the synthesis of complex molecules, including drug candidates.

The direct O-alkylation of hydroxylamine is notoriously challenging due to the competitive N-alkylation, which often leads to mixtures of N- and O-substituted products.[1][2] To circumvent this, a scalable synthesis requires a strategy that protects the nitrogen atom, directs alkylation exclusively to the oxygen, and allows for a clean deprotection.

The chosen strategy is a robust, two-step process based on the Gabriel synthesis, which is well-established for preparing primary amines and can be adapted for O-substituted hydroxylamines.[3][4][5]

The core advantages of this approach for scalability are:

  • High Selectivity: The use of N-hydroxyphthalimide as a hydroxylamine surrogate ensures exclusive O-alkylation, preventing the formation of undesired N-alkylated byproducts.[6]

  • Stable Intermediates: The N-alkoxyphthalimide intermediate is a stable, crystalline solid that is easily isolated and purified, which is highly advantageous in a manufacturing environment.

  • Proven Deprotection: The Ing-Manske procedure, which uses hydrazine for deprotection, is a mild and efficient method that avoids the harsh acidic conditions of traditional Gabriel hydrolysis, thereby preserving sensitive functional groups.[4][7]

Process Chemistry and Mechanism

The overall synthesis is divided into two primary stages:

Step 1: O-Alkylation of N-Hydroxyphthalimide In this step, the potassium salt of N-hydroxyphthalimide is reacted with 2-(benzyloxy)ethyl bromide via a classic Williamson ether synthesis, proceeding through an SN2 mechanism. N-hydroxyphthalimide is first deprotonated by a suitable base (e.g., potassium carbonate) to form a potent oxygen-centered nucleophile. This nucleophile then displaces the bromide from 2-(benzyloxy)ethyl bromide to form the stable intermediate, 2-[2-(benzyloxy)ethoxy]isoindoline-1,3-dione.

Step 2: Hydrazinolysis of the Phthalimide Intermediate The phthalimide protecting group is removed by treatment with hydrazine hydrate. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to a ring-opening and subsequent cyclization to form the highly stable and insoluble phthalhydrazide, liberating the desired O-[2-(phenylmethoxy)ethyl]hydroxylamine.[3][4] The insolubility of the phthalhydrazide byproduct in many organic solvents facilitates its removal by simple filtration.

Figure 1: Two-Step Synthesis Reaction Scheme cluster_step1 Step 1: O-Alkylation (SN2) cluster_step2 Step 2: Hydrazinolysis NHP N-Hydroxyphthalimide Intermediate 2-[2-(Benzyloxy)ethoxy]isoindoline-1,3-dione NHP->Intermediate AlkylHalide 2-(Benzyloxy)ethyl Bromide AlkylHalide->Intermediate Base K2CO3, Acetone Base->Intermediate Hydrazine Hydrazine Hydrate, EtOH FinalProduct Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- Hydrazine->FinalProduct Intermediate->FinalProduct Byproduct Phthalhydrazide (precipitate) Intermediate->Byproduct

Caption: Overall reaction pathway for the synthesis of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-.

Scalable Manufacturing Protocols

These protocols are designed for execution by trained professionals in a controlled laboratory or manufacturing setting. Adherence to all local safety regulations is mandatory.

Process Safety Considerations
  • Hydroxylamine Derivatives: These compounds can be irritants and sensitizers. Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood.[10]

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with extreme caution in a chemical fume hood. Use appropriate gloves and face protection.

  • Solvents: Acetone and ethanol are flammable. Ensure all heating is performed using controlled heating mantles or oil baths and that no ignition sources are present.

Step 1: Synthesis of 2-[2-(Benzyloxy)ethoxy]isoindoline-1,3-dione

Materials:

  • N-Hydroxyphthalimide (1.0 eq.)

  • 2-(Benzyloxy)ethyl bromide (1.05 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Acetone or DMF (N,N-Dimethylformamide)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Heating/cooling circulator.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

Protocol:

  • Reactor Charging: Charge the reactor with N-hydroxyphthalimide (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone (10 L per kg of N-hydroxyphthalimide).

  • Initiate Agitation: Begin stirring the suspension at a moderate speed (e.g., 150-200 RPM) to ensure good mixing.

  • Reagent Addition: Slowly add 2-(benzyloxy)ethyl bromide (1.05 eq.) to the suspension at ambient temperature (20-25 °C) over 30-45 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 12-18 hours. The use of DMF as a solvent can accelerate the reaction, allowing for lower temperatures (e.g., 60-70 °C) and shorter reaction times.[5][11]

  • In-Process Check (IPC): Monitor the reaction for completion by TLC or LC-MS, checking for the disappearance of N-hydroxyphthalimide.

  • Cooling and Filtration: Once complete, cool the reaction mixture to ambient temperature. Filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of fresh acetone.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield a crude solid or oil.

  • Purification (Recrystallization): Recrystallize the crude product from isopropanol or ethanol/water to yield 2-[2-(benzyloxy)ethoxy]isoindoline-1,3-dione as a white crystalline solid.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Step 2: Synthesis of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

Materials:

  • 2-[2-(Benzyloxy)ethoxy]isoindoline-1,3-dione (1.0 eq.)

  • Hydrazine hydrate (1.1 eq., ~64% aqueous solution)

  • Ethanol (95%)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Hydrochloric Acid (HCl), e.g., 2M in diethyl ether or gaseous HCl

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe.

  • Filtration apparatus.

  • Rotary evaporator.

  • Liquid-liquid extraction setup.

Protocol:

  • Reactor Charging: Charge the reactor with the phthalimide intermediate (1.0 eq.) and ethanol (8 L per kg of starting material).

  • Reagent Addition: Stir the solution or suspension at ambient temperature (20-25 °C). Slowly add hydrazine hydrate (1.1 eq.) dropwise over 30-60 minutes. A mild exotherm may be observed.

  • Reaction: Stir the mixture at ambient temperature for 2-4 hours. A voluminous white precipitate of phthalhydrazide will form.[12]

  • In-Process Check (IPC): Monitor the reaction for completion by TLC or LC-MS, checking for the disappearance of the starting material.

  • Byproduct Removal: Filter the suspension to remove the solid phthalhydrazide. Wash the filter cake thoroughly with ethanol to ensure complete recovery of the product in the filtrate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

  • Work-up (Extraction): Dilute the residue with water and extract the product into a suitable organic solvent like DCM or MTBE (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Isolation (Free Base): Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base of O-[2-(phenylmethoxy)ethyl]hydroxylamine as an oil. For many applications, the free base can be used directly.

  • Salt Formation (Optional but Recommended for Stability): For improved stability and handling, convert the free base to its hydrochloride salt. Dissolve the crude oil in a minimal amount of a solvent like MTBE or diethyl ether. Slowly add a solution of HCl in diethyl ether or bubble dry HCl gas through the solution until precipitation is complete.

  • Final Product Isolation: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum at ambient temperature.

Process Workflow and Data

The entire manufacturing process can be visualized as a sequential workflow.

Figure 2: Scalable Manufacturing Workflow Start Raw Material Dispensing & Charging Step1_Reaction Step 1: O-Alkylation Reaction (Reflux, 12-18h) Start->Step1_Reaction Step1_IPC IPC 1: Reaction Completion (TLC / LC-MS) Step1_Reaction->Step1_IPC Step1_Workup Filtration & Concentration Step1_IPC->Step1_Workup If Passed Step1_Purification Recrystallization (Isopropanol) Step1_Workup->Step1_Purification Intermediate_QC Intermediate QC Analysis (Purity, Yield) Step1_Purification->Intermediate_QC Step2_Reaction Step 2: Hydrazinolysis (Ambient Temp, 2-4h) Intermediate_QC->Step2_Reaction Step2_IPC IPC 2: Reaction Completion (TLC / LC-MS) Step2_Reaction->Step2_IPC Step2_Workup Filtration & Extraction Step2_IPC->Step2_Workup If Passed Step2_Purification HCl Salt Formation & Isolation Step2_Workup->Step2_Purification Final_Drying Vacuum Drying Step2_Purification->Final_Drying Final_QC Final Product QC (Purity, Identity, Assay) Final_Drying->Final_QC End Packaging & Release Final_QC->End

Caption: A flowchart illustrating the key stages of the manufacturing process.

Expected Yields and Quality Attributes

The following table summarizes the expected outcomes for this process.

ParameterStep 1: IntermediateStep 2: Final Product (HCl Salt)
Typical Yield 85-95%80-90% (from intermediate)
Overall Yield -68-85%
Appearance White crystalline solidWhite to off-white solid
Purity (by HPLC) >98%>99%
Identity Confirmation ¹H NMR, ¹³C NMR, MS¹H NMR, ¹³C NMR, MS

Conclusion

The synthetic route and protocols detailed in this application note describe a scalable, selective, and high-yielding process for the manufacturing of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-. By utilizing the well-established Gabriel-type synthesis with N-hydroxyphthalimide, this method avoids common selectivity issues and employs stable, easily handled intermediates. The provided step-by-step instructions, coupled with critical safety and process control information, equip researchers and drug development professionals with a reliable foundation for producing this important chemical intermediate at scale.

References

  • Apollo Scientific. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet.
  • Bernhard, C., et al. (1995). U.S. Patent No. 5,382,685A: Preparation of O-substituted hydroxylammonium salts.
  • Actylis Lab Solutions. (2010, June 10). Hydroxylamine hydrochloride MSDS.
  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet.
  • Lohmann, J., et al. (1987). EP0244786B1: Process for preparing 0-substituted hydroxylamines.
  • InCatT. (2020, June 23). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes.
  • Chemport. (n.d.). Gabriel Synthesis.
  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from Wikipedia. [Link]

  • Huang, L., Olivares, A., & Weix, D. (2005). Reductive Decarboxylative Alkynylation of N-Hydroxyphthalimide Esters With Bromoalkynes.
  • Kamal, A., et al. (2011). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Arkivoc.
  • BenchChem. (n.d.). O-(2-(Vinyloxy)ethyl)hydroxylamine Technical Guide.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from Organic Chemistry Portal website. [Link]

  • ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride.
  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from Wikipedia. [Link]

  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

  • ChemRxiv. (n.d.). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines.
  • Royal Society of Chemistry. (2019). Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions. Chemical Science.
  • Xi'an Modern Chemistry Research Institute. (2015). CN104926681A: Purification method of O-benzylhydroxylamine hydrochloride.
  • Semantic Scholar. (2019, August 4).
  • East China University of Science and Technology. (2012). CN102531950A: Method for preparing O-benzylhydroxylamine hydrochloride.
  • MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules.
  • Array BioPharma Inc. (2002). US8193231B2: Compositions comprising N3 alkylated benzimidazole derivatives as MEK inhibitors and methods of use thereof.
  • Le, Z.-G., et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis.
  • BenchChem. (n.d.). Synthesis of N-(2-Bromoethoxy)phthalimide from phthalic anhydride.
  • ChemBK. (2024, April 9). O-(2-(vinyloxy)ethyl)hydroxylamine. Retrieved from ChemBK website. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines by amination (alkylation).
  • ChemicalBook. (n.d.). HYDROXYLAMINE synthesis.
  • Organic Syntheses. (n.d.). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CAS-109726-25-8-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reagent Profile[1][2][3][4][5][6]

Reagent: Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- CAS: 109726-25-8 Common Identity:


-(2-(Benzyloxy)ethyl)hydroxylamine
Primary Application:  Synthesis of oxime-ether based kinase inhibitors (e.g., MEK inhibitor intermediates) and specialized hydroxamic acids.

The Challenge: Researchers often report variable yields (40–65%) when using this building block. The primary failure modes are improper pH control during the condensation step and incomplete liberation of the free amine from its salt form. This guide provides a self-validating protocol to stabilize yields at >85%.

The Chemistry of Failure (Mechanistic Insight)

To fix the yield, you must understand the competing forces at play. This molecule is an


-effect nucleophile . The adjacent oxygen atom increases the nucleophilicity of the nitrogen due to lone-pair repulsion.[1] However, this advantage is easily negated by two factors:
  • The Protonation Trap: This reagent is typically supplied as a Hydrochloride (HCl) salt to prevent oxidation. In this form, it is non-nucleophilic . If you rely on weak bases (like Pyridine) in non-polar solvents, you may fail to fully deprotonate the salt, stalling the reaction at 10-20% conversion.

  • The Hydrolysis Equilibrium: Oxime formation is reversible.

    
    
    If water is not actively removed (molecular sieves or azeotropic distillation) or if the system is too acidic (pH < 4), the equilibrium shifts left, hydrolyzing your product back to starting materials.
    

Troubleshooting Matrix (Symptom-Based)

Use this matrix to diagnose your current experimental failure.

SymptomProbable Root CauseCorrective Action
Low Conversion (<50%) Incomplete Deprotonation. The HCl salt was not fully neutralized before adding the electrophile.Pre-activation: Stir the reagent with 1.1 eq. of NaOAc or Pyridine for 15 min before adding the ketone/aldehyde.
Stalled Reaction Water Accumulation. The reaction has reached equilibrium.Add 4Å Molecular Sieves to the reaction vessel or switch solvent to Toluene and use a Dean-Stark trap.
By-product: Aldol Condensation Base Too Strong. Using NaOH/KOH caused the ketone electrophile to react with itself.Switch to a buffered system (NaOAc/AcOH) or a non-nucleophilic organic base (DIPEA/TEA).
Product is an Oil/Gum Residual Benzyl Alcohol. The benzyl group hydrolyzed (rare) or excess reagent remains.Wash organic layer with 1M HCl (removes unreacted hydroxylamine) followed by sat. NaHCO3.
Degradation on Storage Free Base Oxidation. The free amine is unstable over time.Generate in situ. Do not store the free base. Liberate it from the HCl salt only immediately prior to use.

Visualization: Decision Logic & Workflow

Diagram 1: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields in O-substituted hydroxylamine condensations.

Troubleshooting Start Start: Low Yield Observed CheckTLC Check TLC/LCMS Is Starting Material (SM) present? Start->CheckTLC SM_Present Yes: Reaction Incomplete CheckTLC->SM_Present SM Remains SM_Gone No: SM Consumed CheckTLC->SM_Gone Complex Mixture CheckPH Check pH of Reaction SM_Present->CheckPH CheckProd Check Product Stability SM_Gone->CheckProd Acidic pH < 4 (Hydrolysis Risk) CheckPH->Acidic Basic pH > 9 (Side Reactions) CheckPH->Basic Neutral pH 4.5 - 6.0 (Ideal) CheckPH->Neutral Action2 Reduce Base Strength Check Electrophile Stability CheckProd->Action2 Decomposition Action1 Add NaOAc/Buffer Remove Water Acidic->Action1 Basic->Action2 Action3 Increase Temp or Add Nucleophilic Catalyst (Aniline) Neutral->Action3

Diagram 2: Optimized Reaction Workflow

Caption: Standardized protocol for handling CAS 109726-25-8 to minimize degradation.

Workflow Salt Reagent HCl Salt (Stable Storage) Liberation Free Base Liberation (In-Situ, mild base) Salt->Liberation + NaOAc/EtOH Condensation Condensation (pH 4.5-5.5, -H2O) Liberation->Condensation + Electrophile Quench Quench & Wash (Remove excess amine) Condensation->Quench Complete Isolate Isolation (Oil or Solid) Quench->Isolate Workup

Standardized Protocol: The "Buffered Ethanol" Method

This protocol is designed to be self-validating . If the solution does not turn clear in Step 2, do not proceed.

Reagents:

  • Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-, HCl salt (1.0 eq)

  • Electrophile (Ketone/Aldehyde) (1.0 eq)

  • Sodium Acetate (anhydrous) (1.2 eq) or Pyridine (1.5 eq)

  • Solvent: Ethanol (Absolute) or Methanol.

Step-by-Step Procedure:

  • Salt Suspension: In a round-bottom flask, suspend the Hydroxylamine HCl salt (CAS 109726-25-8) in Ethanol (0.5 M concentration). Note: The salt will likely not dissolve completely yet.

  • Liberation (The Critical Step): Add Sodium Acetate (1.2 eq) in one portion. Stir at room temperature for 15–20 minutes.

    • Checkpoint: The mixture should become a finer suspension (NaCl precipitating) or clear up depending on concentration. This confirms the free base is available.

  • Condensation: Add the Electrophile (Ketone/Aldehyde).

  • Optimization:

    • For Aldehydes: Stir at RT for 2–4 hours.

    • For Ketones: Heat to 50°C. If conversion is slow (checked by TLC after 2h), add Molecular Sieves (3Å or 4Å) to the flask to drive the equilibrium.

  • Workup:

    • Evaporate Ethanol.

    • Redissolve residue in Ethyl Acetate.

    • Wash 1: Water.[2]

    • Wash 2: 0.5M HCl (Critical: This removes any unreacted O-substituted hydroxylamine, which can be hard to separate by chromatography later).

    • Wash 3: Brine.

    • Dry over

      
       and concentrate.
      

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine instead of Sodium Acetate? A: Yes. Pyridine is excellent because it acts as both a base and a solvent/co-solvent. It buffers the reaction effectively. However, removing Pyridine requires an acidic wash (CuSO4 or HCl) during workup.

Q: My product is an oil, but the literature says it should be a solid. Why? A: This specific linker (benzyl-ethyl-glycol) is highly lipophilic and flexible, often resulting in oils. If the literature claims a solid, check if they made a salt (e.g., oxalate or HCl salt of the product) or if your product holds residual solvent. High-vacuum drying for 12+ hours is often required.

Q: Why do I see two spots on TLC for the product? A: Oximes exist as E/Z isomers (syn/anti). This is normal. The ratio depends on the sterics of your ketone. Do not discard one spot as an impurity unless mass spec confirms it.

References & Authority

  • Mechanistic Foundation of Oxime Formation:

    • Rzepa, H. S. (2012).[1] "Oxime formation from hydroxylamine and ketone: a computational reality check." Imperial College London. Explains the

      
      -effect and transition states in oxime formation.
      
  • General Protocol for O-Substituted Hydroxylamines:

    • Miyabe, H., et al.[3] (2005). "O-Alkylation and Arylation of Oximes and Hydroxylamines." Journal of Organic Chemistry, 70(6), 2148-2153. Provides the grounding for nucleophilic behavior of O-substituted amines.

  • Synthesis and Handling of O-Benzylhydroxylamines:

    • Organic Syntheses, Coll.[4] Vol. 3, p.172 (1955). "Beta-Phenylhydroxylamine." (Analogous handling precautions for stability).

  • Patent Literature (Application Context):

    • European Patent EP0121701A1. "Process for the production of O-substituted oximes." Describes the industrial conditions for maximizing yield in these condensation reactions.

Sources

Troubleshooting low conversion rates of CAS 109726-57-6 with sterically hindered ketones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers troubleshooting asymmetric reductions using CBS-oxazaborolidine catalysts .

Topic: Troubleshooting Low Conversion in Sterically Hindered Ketones Reagent Scope: CBS-Oxazaborolidine derivatives (Ref CAS: 109726-57-6 / 112022-83-0) Support Level: Tier 3 (Senior Application Scientist)[1][2]

Urgent Notice: Reagent Identification

User Alert: The CAS number provided (109726-57-6 ) is non-standard for the primary commercial CBS catalysts (commonly 112022-83-0 for (R)-Me-CBS or 112022-81-8 for (S)-Me-CBS).[1][2]

  • If you are using a custom derivative: The protocols below apply to the general class of oxazaborolidine-catalyzed reductions.

  • If you are using commercial Me-CBS: Please verify your Certificate of Analysis.[2] The troubleshooting below assumes the chemistry of (R)- or (S)-Me-CBS-oxazaborolidine .

Diagnostic Workflow

Before altering reaction parameters, use this decision tree to isolate the root cause of low conversion.

TroubleshootingTree Start ISSUE: Low Conversion (<50%) Check1 1. Check Catalyst Integrity (1H NMR / B-N bond) Start->Check1 Check2 2. Check Borane Source (Titer & Species) Check1->Check2 Catalyst Intact Sol1 Solution: Dehydration Protocol (Remove B-OH species) Check1->Sol1 Hydrolysis Detected Check3 3. Evaluate Sterics (Substrate Analysis) Check2->Check3 Reagent Good Sol2 Solution: Switch Borane Carrier (DMS vs THF) Check2->Sol2 Low Titer/Precipitate Sol3 Solution: Thermodynamic Push (Temp/Loading) Check3->Sol3 Bulky Substrate

Figure 1: Diagnostic logic flow for isolating conversion failures in CBS reductions.

The Mechanistic Bottleneck: Why Hindered Ketones Fail

To fix the reaction, you must understand the "Steric Wall." The CBS mechanism relies on the coordination of the ketone oxygen to the endocyclic boron, while the hydride is delivered from the borane coordinated to the nitrogen.

  • The "Pocket" Constraint: The catalyst possesses a "small" pocket and a "large" blocking group (the phenyl rings).

  • The Failure Mode: For sterically hindered ketones (e.g., ortho-substituted acetophenones or tert-butyl ketones), the "large" group of the ketone (

    
    ) clashes with the catalyst's phenyl groups, preventing the formation of the necessary six-membered transition state.[1][2]
    
  • The Result: The catalytic cycle slows drastically. If the catalytic rate (

    
    ) drops below the rate of the uncatalyzed background reduction (
    
    
    
    ), you get low conversion or, worse, racemic product.[1]
Troubleshooting Guide (Q&A Format)
Category A: Reagent Quality & Handling

Q: My catalyst (Me-CBS) solution is cloudy. Can I still use it? A: No. Cloudiness indicates hydrolysis. The active CBS catalyst relies on a strained B-N bond which is extremely moisture-sensitive.[1][2] Hydrolysis opens this ring to form the amino-alcohol and boronic acid, which are catalytically inactive for this specific cycle.[2]

  • Fix: If using a toluene solution, attempt to dry it by azeotropic distillation (adding dry toluene and distilling off a portion) to re-close the ring, though fresh reagent is recommended for hindered substrates.

Q: I am using BH3·THF. Why does conversion stop at 60%? A: BH3·THF is thermally unstable and degrades over time to form tributyl borate, which is not a reducing agent.

  • Fix: Switch to BH3·DMS (Dimethyl sulfide) . It is much more stable and allows for higher concentrations. For hindered ketones, the higher activity of fresh BH3[1]·DMS is often necessary to drive conversion.

Category B: Reaction Optimization for Hindered Substrates

Q: Standard protocol (0°C) gives <10% conversion. Should I cool it further to improve selectivity? A: Counter-intuitive Strategy: You likely need to increase the temperature. While lower temperatures (-78°C to -20°C) favor enantioselectivity (ee), hindered substrates often face an activation energy barrier too high for the reaction to proceed at these temperatures.[1][2]

  • Protocol Adjustment: Run the reaction at Room Temperature (20-25°C) .

  • Trade-off: You may sacrifice 2-5% ee, but you will gain the kinetic energy required to force the bulky ketone into the catalyst's coordination sphere.[2]

Q: How much catalyst should I use for a "difficult" ketone? A: The standard 5-10 mol% is insufficient for sterically hindered ketones due to catalyst deactivation or extremely slow turnover.[2]

  • Recommendation: Increase catalyst loading to 20-50 mol% . In extreme cases (e.g., bulky tert-butyl ketones), stoichiometric (1.0 eq) CBS reagent may be required to ensure complete conversion.[1][2]

Category C: Process Execution

Q: The reaction turns into a gel/solid. What is happening? A: This is "Borate Gelation." As the reduction proceeds, alkoxy-boranes are formed, which can polymerize or precipitate, trapping the active catalyst and stopping the reaction.

  • Fix: Dilute the reaction. Ensure the solvent volume is sufficient (0.1 M to 0.5 M relative to ketone). If using BH3[2][3]·DMS, the DMS byproduct can sometimes help solubility, but THF is generally better for solubility despite the stability issues of the borane reagent itself.

The "High-Steric" Optimization Protocol

Use this protocol specifically for substrates that have failed standard screening.

Reagents:

  • Catalyst: (R)-Me-CBS (1.0 M in Toluene) - Load: 20 mol% [1][2]

  • Borane Source: BH3[3]·DMS (Neat or 2.0 M in THF) - Load: 1.5 - 2.0 eq

  • Solvent: Anhydrous THF (dried over Na/Benzophenone or activated alumina).

Step-by-Step Procedure:

  • Catalyst Preparation:

    • Charge an oven-dried, Ar-purged flask with the CBS catalyst solution (20 mol%).

    • Optional: If moisture is suspected, strip the toluene under vacuum and redissolve in dry THF.

  • Borane Activation:

    • Add the Borane-DMS (1.5 eq) to the catalyst solution at room temperature.[1][2]

    • Stir for 15 minutes. Explanation: This ensures the formation of the active Catalyst-Borane complex before the ketone is introduced.[1][2]

  • Controlled Addition (The Critical Step):

    • Dissolve the hindered ketone in dry THF.

    • Add the ketone solution to the Catalyst/Borane mixture slowly over 1-2 hours via syringe pump.

    • Why? Keeping the ketone concentration low relative to the catalyst ensures that every ketone molecule encounters an active catalyst complex immediately, reducing the chance of background (racemic) reduction.

  • Temperature Management:

    • Maintain the reaction at 25°C . Do not cool.

    • Monitor by TLC/GC every hour. If conversion stalls, add an additional 0.5 eq of Borane.

  • Quench:

    • Add Methanol slowly (gas evolution!). Follow with 1N HCl to break the boron-nitrogen chelate and release the product.[2]

Data Comparison: Borane Sources
Borane SourceStabilityReactivitySuitability for Hindered Ketones
BH3[1][2]·THF Low (Requires refrigeration)HighModerate (Decomposition limits long reaction times)
BH3[1][2]·DMS High (Stable at RT)HighBest (High concentration drives kinetics)
Catecholborane HighLowPoor (Too slow for hindered substrates; good for selectivity)
BH3[1][2]·Aniline ModerateModerateAlternative (Solid handling, easy to weigh)
Visualizing the Pathway

The diagram below illustrates the steric clash (Red) that prevents conversion and the pathway to success (Green).

CBS_Mechanism Catalyst Active Catalyst (B-N Complex) Complex Catalyst-Ketone Complex Catalyst->Complex Ketone Hindered Ketone (Large R Groups) Ketone->Complex TS_Fail Steric Clash (No Reaction) Complex->TS_Fail Low Temp / Bad Alignment TS_Success Transition State (Hydride Transfer) Complex->TS_Success High Temp / High Loading Product Chiral Alcohol TS_Success->Product

Figure 2: Kinetic pathway showing the diversion between steric failure and successful hydride transfer.[1][2]

References
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4] Journal of the American Chemical Society, 109(18), 5551–5553.

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012.

  • Quallich, G. J., & Woodall, T. M. (1993). Enantioselective oxazaborolidine reductions. Tetrahedron: Asymmetry, 4(12), 2603-2606.[1] (Discusses in-situ generation and stability).

  • Sigma-Aldrich Technical Bulletin. (2024). CBS Catalysts: Handling and Protocols. (General reference for reagent stability). [1][2]

Sources

Technical Support Center: Purification of Crude O-(2-(Benzyloxy)ethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: O-(2-(Benzyloxy)ethyl)hydroxylamine CAS (Related): 104562-42-5 (Generic O-alkyl hydroxylamine class reference) Molecular Formula: C


H

NO

Application: Bifunctional linker for glycoconjugate synthesis, aldehyde/ketone profiling, and oxime ligation.

The Challenge: Synthesizing O-substituted hydroxylamines—typically via the Mitsunobu reaction (using N-hydroxyphthalimide) or alkylation of N-Boc-hydroxylamine—generates a "chemical soup" of stubborn impurities. The most persistent offenders are Triphenylphosphine oxide (TPPO) , Dialkyl hydrazodicarboxylates (DIAD/DEAD reduced) , and Phthalhydrazide .

This guide provides a self-validating purification protocol designed to isolate the target amine in high purity (>98%), prioritizing the removal of TPPO without relying solely on expensive and non-scalable column chromatography.

Troubleshooting & Diagnostics (Q&A)

Q1: I see a massive amount of white precipitate forming when I concentrate my crude reaction mixture. What is this? A: This is likely Phthalhydrazide (if you used the Mitsunobu/Gabriel route) or Triphenylphosphine Oxide (TPPO) .

  • Diagnosis: Phthalhydrazide is insoluble in DCM and Ether. TPPO is soluble in DCM but precipitates from cold Ether/Hexanes.

  • Action: Do not concentrate to dryness yet. Dilute the mixture with cold Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE) and filter the solid. This simple mechanical separation removes the bulk of the byproduct before you even start liquid extraction.
    

Q2: My product is co-eluting with Triphenylphosphine oxide (TPPO) on TLC. How do I separate them? A: TPPO is notoriously difficult to separate via silica chromatography because it "streaks" and has similar polarity to many amines.

  • The Fix: Stop trying to separate them on silica. Use Chemo-Selective Acid-Base Extraction . Your product is a base (

    
     for O-alkoxy amines). TPPO is neutral.
    
  • Protocol: Extract your product into aqueous

    
    . TPPO stays in the organic layer. Wash the aqueous layer thoroughly, then basify and extract the pure amine back into organics. (See Section 3 for the detailed workflow).
    

Q3: The oil I obtained is yellow and smells of pyridine. Is it pure? A: No. The yellow color often indicates oxidation or traces of azodicarboxylates, and the smell suggests solvent or reagent contamination. O-(2-(Benzyloxy)ethyl)hydroxylamine should be a clear, colorless oil or a white crystalline solid (if converted to HCl salt).

  • Recommendation: Convert the free base to its Hydrochloride Salt . This stabilizes the compound against oxidation and provides a second purification mechanism via crystallization, rejecting non-basic impurities.

The "Dual-Phase Partitioning" Purification Protocol

This protocol is designed as a self-validating system . At each step, the chemistry dictates where the product must be, allowing you to discard impurities with confidence.

Phase A: The TPPO Purge (Acid-Base Extraction)

Objective: Remove neutral organic impurities (TPPO, DIAD, unreacted alcohol) by exploiting the basicity of the hydroxylamine.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Extraction (The Critical Step):

    • Add 1.0 M HCl (aq) (use 1.5 molar equivalents relative to theoretical yield).

    • Agitate vigorously for 5 minutes.

    • Validation: Check the pH of the aqueous layer. It must be < 2 . If not, add more acid.

    • Separate layers.

      • Organic Layer A: Contains TPPO, DIAD, unreacted alcohol. -> Keep for TLC check, then Discard.

      • Aqueous Layer A: Contains Target Product (protonated) and Phthalhydrazide traces. -> Proceed.

  • The Wash:

    • Wash Aqueous Layer A with fresh EtOAc (2x).

    • Why? This removes any entrained TPPO.

  • Basification:

    • Cool Aqueous Layer A on ice.

    • Slowly add 4.0 M NaOH or saturated

      
       until pH reaches > 10 .
      
    • Observation: The solution should become cloudy as the free amine is liberated.

  • Recovery:

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

    • Dry combined DCM layers over

      
      , filter, and concentrate.
      
    • Result: Purified Free Base Oil.

Phase B: The Salt Crystallization (Final Polish)

Objective: Isolate the product as a stable solid and remove trace colored impurities.

  • Dissolve the Free Base Oil from Phase A in a minimal amount of dry Ethanol or DCM .

  • Add 2.0 M HCl in Diethyl Ether dropwise with stirring.

  • Observation: A white precipitate (O-(2-(Benzyloxy)ethyl)hydroxylamine

    
     HCl) should form immediately.
    
  • Dilute with excess Diethyl Ether or Hexanes to drive precipitation.

  • Filter the solid and wash with cold Ether.

  • Drying: Dry under vacuum to remove traces of HCl.

Data Summary: Impurity Profiles

ImpurityOriginSolubility (Organic)Solubility (Aq Acid)Removal Method
Target Product SynthesisHighHigh (Soluble) Acid-Base Extraction
Triphenylphosphine Oxide (TPPO) MitsunobuHighLow (Insoluble)Wash away in Organic Phase
Phthalhydrazide DeprotectionLowLow (Insoluble)Filtration (Pre-workup)
DIAD/DEAD (Reduced) MitsunobuHighLow (Insoluble)Wash away in Organic Phase
2-(Benzyloxy)ethanol Starting MaterialHighLow (Insoluble)Wash away in Organic Phase

Visualized Workflows

Diagram 1: The Purification Decision Tree

PurificationLogic cluster_impurities Removed Impurities Start Crude Reaction Mixture Precipitate Is there a white solid? Start->Precipitate Filter Dilute with Et2O & Filter (Remove Phthalhydrazide) Precipitate->Filter Yes Liquid Liquid Filtrate Precipitate->Liquid No Filter->Liquid Phthal Phthalhydrazide (Solid Waste) Filter->Phthal Solid Residue Extraction Acid-Base Extraction (Partitioning) Liquid->Extraction SaltForm HCl Salt Formation (Crystallization) Extraction->SaltForm TPPO TPPO (Organic Waste) Extraction->TPPO Organic Wash Final Pure O-(2-(Benzyloxy)ethyl) hydroxylamine HCl SaltForm->Final

Caption: Logical decision tree for impurity removal based on physical state and solubility.

Diagram 2: Acid-Base Extraction Flow

ExtractionFlow Crude Crude in EtOAc AddAcid Add 1M HCl Crude->AddAcid Partition1 Partition Layers AddAcid->Partition1 OrgLayer1 Organic Layer (TPPO, Alcohol) Partition1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (pH < 2) (Product + H+) Partition1->AqLayer1 Bottom Layer Wash Wash with EtOAc AqLayer1->Wash Basify Add NaOH (pH > 10) Wash->Basify ExtractDCM Extract with DCM Basify->ExtractDCM FinalOrg DCM Layer (Pure Free Base) ExtractDCM->FinalOrg

Caption: Step-by-step flow for the chemo-selective isolation of the amine from neutral impurities.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Anderson, N. G., et al. (2021). "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega, 6(20), 13415–13426. Link

  • Bhat, S. I., et al. (2012). "One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts." Arabian Journal of Chemistry, 10, S1602-S1606. Link

  • BenchChem. (n.d.). "Technical Guide to O-(2-(Vinyloxy)ethyl)hydroxylamine: Properties, Synthesis, and Reactivity." BenchChem Technical Library. Link

  • Organic Syntheses. (1941).[1] "Benzohydroxamic Acid and related O-alkyl hydroxylamines." Organic Syntheses, Coll.[1][2] Vol. 1, p.318.[1] Link

Sources

Minimizing side reactions during O-alkoxyamine coupling processes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Reactions

Welcome to the technical support center for O-alkoxyamine coupling, also known as oxime ligation. This guide is designed to provide in-depth, field-tested insights into troubleshooting common issues and minimizing side reactions during your experiments. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This resource explains the causality behind experimental choices to empower you to optimize your coupling processes.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of O-alkoxyamine coupling, and why is it considered "bioorthogonal"?

O-alkoxyamine coupling, or oxime ligation, is a chemoselective reaction between an O-alkoxyamine (R-ONH₂) and an aldehyde or ketone (R'-C=O) to form a stable oxime bond (R-O-N=C-R').[1][2] The reaction proceeds via nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon, followed by dehydration to form the final oxime product.

Its "bioorthogonality" stems from the fact that neither alkoxyamines nor (in most cases) aldehydes/ketones are commonly found in biological systems, meaning the reaction partners react specifically with each other without interfering with native biological processes.[3] However, this should be treated with some caution, as naturally occurring carbohydrates and metabolic ketones can potentially participate in the reaction.[3]

Q2: What is the primary side product in an O-alkoxyamine coupling reaction?

The most common side product is water, which is formed during the dehydration step of the reaction.[4] This makes the reaction attractive for environmentally friendly polymer synthesis and bioconjugation.[4] However, other undesired side reactions can occur, such as the hydrolysis of starting materials or the formation of byproducts due to reactive impurities.

Q3: How stable is the resulting oxime bond?

The oxime bond is generally considered highly stable, especially when compared to other imine-based linkages like hydrazones.[4][5] It exhibits good stability under typical physiological conditions (neutral pH).[4] However, the bond is susceptible to acid-catalyzed hydrolysis, particularly at a pH below 2-3.[4] Conjugates derived from ketones tend to be more hydrolytically stable than those derived from aldehydes.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes and actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

A low yield of your desired conjugate is one of the most common challenges. The root cause often lies in suboptimal reaction kinetics or degradation of starting materials.

Potential Cause A: Incorrect pH

  • The "Why": The reaction mechanism involves two key pH-dependent steps. First, the carbonyl group needs to be protonated to become a better electrophile. Second, the alkoxyamine must be in its neutral, nucleophilic form to attack the carbonyl. An optimal pH balances these two requirements. If the pH is too low (<4), the alkoxyamine becomes fully protonated and non-nucleophilic.[3] If the pH is too high, there is insufficient acid catalysis for the dehydration step.

  • Solution: For most applications, the optimal pH range for oxime ligation is between 4 and 5.[1] However, when working with sensitive biomolecules like proteins, physiological pH (6.5-7.5) is necessary.[5] In such cases, the use of a catalyst is critical to achieve reasonable reaction rates.[3][5]

Potential Cause B: Ineffective Catalysis

  • The "Why": At neutral pH, the reaction is often very slow.[3] Nucleophilic catalysts, such as aniline and its derivatives, are used to accelerate the reaction. Aniline forms a transient, highly reactive protonated Schiff base with the carbonyl compound, which is more susceptible to attack by the alkoxyamine.[4][6]

  • Solution:

    • Introduce a Catalyst: If you are working at neutral pH without a catalyst, add aniline to your reaction mixture. A typical concentration is 10-100 mM.[3]

    • Use a More Potent Catalyst: Several aniline derivatives are more effective than aniline itself. Electron-donating groups on the aniline ring enhance catalytic activity.[6][7] m-Phenylenediamine (mPDA) and p-phenylenediamine (pPDA) have shown significantly higher efficiency.[1][6][8] mPDA, in particular, can be up to 15 times more efficient than aniline for ketone ligations.[8]

Potential Cause C: Impure Reagents or Solvents

  • The "Why": O-alkoxyamines are highly reactive nucleophiles. They can react with trace amounts of aldehyde or ketone impurities present in solvents (e.g., acetone contamination in isopropanol or trace aldehydes in older bottles of DMSO). This consumes your alkoxyamine, reducing the yield of the desired product.

  • Solution: Always use high-purity, anhydrous solvents for your reactions and stock solutions.[4] It is good practice to use freshly opened solvents or those stored properly over molecular sieves. When preparing stock solutions of alkoxyamine reagents, use a dry organic solvent like DMSO and store at -20°C.[5]

Issue 2: Presence of Unreacted Starting Materials

Observing significant amounts of unreacted aldehyde/ketone or alkoxyamine in your final reaction mixture points towards incomplete conversion.

Potential Cause A: Insufficient Reaction Time or Temperature

  • The "Why": Like any chemical reaction, oxime ligations require sufficient time to reach completion. The reaction rate is dependent on concentration, temperature, and catalysis. Radiochemistry applications, for instance, have developed protocols for complete ligation within 5 minutes, but this requires optimized conditions, including elevated temperatures (e.g., 75°C) and high catalyst concentrations.[1][2]

  • Solution:

    • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS). If the reaction has stalled, simply allowing it to run longer (e.g., overnight at room temperature) may be sufficient.[9]

    • Increase Temperature: Gently warming the reaction (e.g., to 37°C) can increase the reaction rate. However, be mindful of the thermal stability of your biomolecules.

Potential Cause B: Hydrolysis of Aldehyde/Ketone Moiety

  • The "Why": In aqueous buffers, aldehydes and ketones exist in equilibrium with their hydrated gem-diol forms, which are unreactive. Furthermore, certain functionalities, like N-terminal α-ketoamides on peptides, are prone to acid-catalyzed hydrolysis, especially during TFA cleavage steps in solid-phase peptide synthesis (SPPS).[10]

  • Solution:

    • Optimize Cleavage Conditions: If you are working with synthetic peptides, consider alternative cleavage cocktails that are less harsh. A mixture of HFIP, HCl(aq.), and TIPS has been shown to cleave peptides from resin and facilitate spontaneous oxime ligation without causing hydrolysis of the keto-amide.[10]

    • Reaction Setup: Prepare your reaction components and mix them promptly. Avoid prolonged incubation of the aldehyde/ketone partner in acidic aqueous buffers before the addition of the alkoxyamine.

Issue 3: Identification of Unknown Byproducts

The appearance of unexpected peaks in your analytical trace (e.g., HPLC, LC-MS) indicates the formation of side products beyond unreacted starting materials.

Potential Cause A: Oxidative Degradation

  • The "Why": While the oxime bond itself is stable, the functional groups on your biomolecule or linker may be susceptible to oxidation. Disulfide-rich peptides, for example, require specific folding conditions, and the free aminooxy group may not be compatible with some oxidative folding protocols.[2]

  • Solution:

    • Protecting Groups: For complex syntheses, such as those involving disulfide-rich peptides, use a protected form of the alkoxyamine (e.g., Fmoc-Aoa). The protecting group can be removed just before the final ligation step, after all oxidative folding is complete.[1][2]

    • Degas Buffers: If working with sensitive molecules, degas your buffers to remove dissolved oxygen before starting the reaction.

Potential Cause B: Homocoupling or Other Radical Reactions

  • The "Why": Although less common under standard ligation conditions, some alkoxyamines can undergo thermally or photochemically induced homolysis of the C-O bond to generate radical species.[11][12][13] This is typically not an issue at room temperature but could be a concern if the reaction is heated excessively or exposed to UV light. Additionally, some transition metal catalysts used in other coupling reactions can lead to homocoupling side products.[14]

  • Solution:

    • Maintain Mild Conditions: Perform the reaction at room temperature or with gentle heating (e.g., 37°C). Protect the reaction from direct light.

    • Avoid Incompatible Reagents: Ensure no unintended radical initiators or incompatible metal catalysts are present in your reaction mixture. O-alkoxyamine coupling does not require metal catalysts.[2]

Data Summary & Recommended Protocols
Table 1: Key Reaction Parameters for O-Alkoxyamine Coupling
ParameterRecommended ConditionRationale & Notes
pH 4.0 - 5.0 (for robust molecules) 6.5 - 7.5 (for biomolecules)Balances carbonyl activation and alkoxyamine nucleophilicity.[3] Physiological pH requires a catalyst.[5]
Catalyst None (at pH 4-5) Aniline (10-100 mM) p-Phenylenediamine (pPDA) m-Phenylenediamine (mPDA)Catalysts are essential for reasonable rates at neutral pH.[3] pPDA and mPDA are more efficient than aniline.[1][8]
Temperature Room Temperature (20-25°C) or 37°CHigher temperatures increase rate but may degrade sensitive substrates.
Solvents Aqueous buffers (Phosphate, Acetate) Co-solvents: DMSO, DMFUse high-purity, anhydrous solvents to avoid side reactions with impurities.[4]
Reactant Ratio 1.5 - 5 fold excess of one reagentDriving the reaction to completion by using an excess of the less valuable or more stable component.
Experimental Protocol: General O-Alkoxyamine Coupling to a Protein

This protocol describes a general method for labeling an aldehyde-containing protein with an alkoxyamine-functionalized molecule (e.g., a fluorescent dye).

  • Preparation of Reagents:

    • Prepare a 1-10 mg/mL solution of your aldehyde-containing protein in a reaction buffer (e.g., 100 mM Phosphate Buffer, pH 7.0).

    • Prepare a 10-50 mM stock solution of your alkoxyamine-functionalized molecule in anhydrous DMSO.

    • Prepare a 1 M stock solution of aniline or m-phenylenediamine (mPDA) catalyst in anhydrous DMSO.[6]

  • Reaction Setup:

    • In a microcentrifuge tube, add the required volume of the protein solution.

    • Add the alkoxyamine stock solution to achieve a 5- to 10-fold molar excess over the protein. Mix gently by pipetting.

    • Add the catalyst stock solution to achieve a final concentration of 50-100 mM.

    • Note: The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The optimal time should be determined empirically by monitoring the reaction progress.

  • Purification:

    • Remove unreacted small molecules and catalyst from the labeled protein conjugate using size-exclusion chromatography (SEC), dialysis, or spin filtration.

  • Analysis:

    • Confirm successful conjugation and assess purity using SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (if the label is a chromophore), and/or LC-MS.

Visualizing the Process
Diagram 1: Catalyzed vs. Uncatalyzed Reaction Pathway

This diagram illustrates the core mechanism of oxime formation and how a nucleophilic catalyst like aniline accelerates the key dehydration step.

G cluster_uncatalyzed Uncatalyzed Pathway (Slow at pH 7) cluster_catalyzed Aniline-Catalyzed Pathway (Fast at pH 7) Start1 R1-CHO + R2-ONH2 Intermediate1 Hemialkoxamine Intermediate Start1->Intermediate1 Attack Product1 Oxime + H2O Intermediate1->Product1 Slow Dehydration (H+ assisted) Start2 R1-CHO + Aniline SchiffBase Protonated Schiff Base (More Reactive) Start2->SchiffBase Fast Transimination Hemialkoxamine Intermediate SchiffBase->Transimination + R2-ONH2 (Fast Attack) Product2 Oxime + H2O + Aniline (regenerated) Transimination->Product2 Fast Dehydration

Caption: Aniline catalysis accelerates oxime formation via a reactive Schiff base.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your coupling reaction.

Caption: A step-by-step guide to troubleshooting low reaction yields.

References
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(68), 9100–9103. [Link]

  • McGrath, T., & O'Reilly, R. K. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry. [Link]

  • Liu, F., & Burke, T. R. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2849. [Link]

  • Emidio, N. B., & Muttenthaler, M. (2022). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. ANU Open Research Repository. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. [Link]

  • Dirksen, A., Yegneswaran, S., & Dawson, P. E. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(12), 2023–2028. [Link]

  • Vila, J., Le-Moigne, F., & Gigmes, D. (2021). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. RSC Publishing. [Link]

  • Che-O-Dan, T., et al. (2022). Revising Model Reactions in Plasmonic Chemistry: From Nitrothiophenol Coupling to Alkoxyamine Homolysis. ACS Nano. [Link]

  • Studer, A., & Marque, S. (2005). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. [Link]

  • Tang, S., & Studer, A. (2019). Radical alkoxyamine isomerizations through thermal C−O bond homolysis. ResearchGate. [Link]

  • Ishikazi, T., & Suzuki, A. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. MDPI. [Link]

  • Sugihara, S., et al. (2018). Ring-Expansion/Contraction Radical Crossover Reactions of Cyclic Alkoxyamines: A Mechanism for Ring Expansion-Controlled Radical Polymerization. MDPI. [Link]

  • Unnamed Author. (n.d.). Transition Metal Catalyzed Coupling Reactions. University of Rochester. [Link]

  • Unnamed Author. (n.d.). Cross-Coupling Chemistry. University of California, Irvine. [Link]

  • Loir, B., et al. (2021). Conditional generation of free radicals by selective activation of alkoxyamines: towards more effective and less toxic targeting of brain tumors. RSC Chemical Biology. [Link]

  • Sharma, S. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Books.

Sources

Optimizing pH conditions for Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- stability

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-HA-PE-STB-001

Revision: 1.0

Introduction: The Critical Role of pH in the Stability of O-Substituted Hydroxylamines

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-, is an O-substituted hydroxylamine derivative, a class of compounds widely utilized in pharmaceutical and chemical synthesis for their unique reactivity.[1][2] However, the very nature of the hydroxylamine functional group imparts an inherent instability that researchers must manage to ensure experimental reproducibility and success. The stability of these molecules is profoundly influenced by the pH of their environment.

This guide provides a comprehensive technical overview, frequently asked questions (FAQs), and in-depth troubleshooting protocols to help you optimize the pH conditions for Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-, thereby ensuring its integrity throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-?

A: Like many hydroxylamine derivatives, this compound is susceptible to two main degradation pathways:

  • Oxidation: The nitrogen atom's lone pair of electrons can be oxidized, especially in the presence of air (oxygen) or trace metal ions. This process can be pH-dependent and may lead to the formation of nitrones or other oxidized species.

  • Hydrolysis: While the ether linkage (-O-CH2-CH2-O-) is generally stable, extreme pH conditions (strongly acidic or basic) could potentially facilitate its cleavage over extended periods or at elevated temperatures. However, oxidation is typically the more immediate concern under common experimental conditions.

Q2: What are the ideal long-term storage conditions for this compound?

A: For long-term stability, Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- should be stored as a solid in a tightly sealed container at or below -20°C.[3] To minimize oxidative degradation, it is best practice to purge the container with an inert gas like argon or nitrogen before sealing.[3]

Q3: How should I prepare and store stock solutions?

A: The stability of the compound in solution is significantly lower than in its solid state and depends on the solvent, pH, and temperature.[3]

  • Solvent: Use high-purity, degassed solvents.

  • pH: For aqueous-based solutions, a mildly acidic pH (e.g., 4.0 - 6.0) is generally recommended to protonate the nitrogen atom, which helps to stabilize it against oxidation.[4]

  • Preparation: Always prepare solutions fresh for immediate use.

  • Storage: If short-term storage is unavoidable, store the solution at 2-8°C for no longer than 24 hours, protected from light.[3]

Q4: What are the visible signs of degradation?

A: Degradation may not always be visually apparent. However, you should be cautious if you observe:

  • Color Change: Development of a yellow or brown tint in the solid or solution.

  • Precipitation: Formation of insoluble material in a previously clear solution.

  • Inconsistent Results: The most common sign is a lack of reproducibility in your experiments, which often points to a decreasing concentration of the active compound over time.

Troubleshooting Guide: pH and Stability Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My experimental results are inconsistent and show poor reproducibility.

  • Underlying Cause: This is a classic symptom of compound instability. If the compound degrades during the course of your experiment, its effective concentration will decrease, leading to variable results. This is particularly problematic in assays that run for several hours at room temperature or higher.

  • Troubleshooting Steps:

    • Verify Solid Compound Integrity: Ensure the solid material has been stored correctly. If in doubt, use a fresh, unopened batch.

    • Audit Your Experimental pH: Measure the pH of your final reaction buffer or medium. Small, unintended variations in buffer preparation can lead to significant differences in stability.

    • Perform a Time-Course Stability Study: The most definitive way to confirm instability is to incubate your compound in the exact experimental buffer and conditions (temperature, light exposure) and analyze its purity at different time points (e.g., T=0, 2h, 4h, 8h, 24h) using a suitable analytical method like HPLC-UV. See the protocol below.

    • Optimize Buffer pH: If instability is confirmed, adjust the buffer to a more acidic pH (e.g., start with pH 5.0) and repeat the time-course study.

Issue 2: A precipitate has formed in my buffered stock solution.

  • Underlying Cause: This can be due to either poor solubility at the chosen pH or the formation of an insoluble degradation product.

  • Troubleshooting Steps:

    • Check Solubility vs. pH: The protonated form of the hydroxylamine at acidic pH may have different solubility than the free base form at neutral or higher pH. Prepare small test solutions at different pH values (e.g., 4.0, 6.0, 7.4) to assess solubility.

    • Filter and Analyze: If solubility is not the issue, the precipitate is likely a degradation product. Filter the solution through a 0.22 µm syringe filter. Analyze both the filtrate and, if possible, the dissolved precipitate to identify the components.

    • Consider a Co-solvent: If working near the solubility limit, adding a small percentage of a water-miscible organic solvent (e.g., DMSO, acetonitrile) may help, but you must first verify its compatibility with your experimental system.

Issue 3: My reaction yield is lower than expected.

  • Underlying Cause: If Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- is a reactant, its degradation during the reaction will directly lead to a lower yield of the desired product. Many reactions are performed at neutral or slightly basic pH, which can accelerate the degradation of hydroxylamines.[3]

  • Troubleshooting Steps:

    • Run a Control Reaction: Set up a reaction vessel containing only the hydroxylamine compound in the reaction buffer (without other reactants) and monitor its stability under the reaction conditions (time, temperature).

    • Modify Reaction Conditions:

      • Lower the pH: If possible, investigate if the reaction can proceed efficiently at a lower pH where the hydroxylamine is more stable.

      • Reduce Reaction Time: Optimize other parameters (temperature, catalyst concentration) to shorten the required reaction time.

      • Staged Addition: Instead of adding the entire amount of the hydroxylamine at the beginning, add it in portions over the course of the reaction to maintain a more consistent concentration of the active reagent.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.

Data Presentation & Visualization

pH-Dependent Stability Profile

The stability of O-substituted hydroxylamines is highly dependent on pH. The following diagram illustrates the general expected trend.

pH_Stability cluster_pH pH Scale cluster_Stability Expected Stability pH_Low pH_Low pH_Mid 4 - 6 (Mildly Acidic) Stab_Low Potential for Acid Hydrolysis pH_Low->Stab_Low Potential Risk pH_High pH_High Stab_High Optimal Stability (Protonated Nitrogen) pH_Mid->Stab_High Recommended Range Stab_Med Increased Risk of Oxidation pH_High->Stab_Med High Risk

Caption: General pH stability profile for O-substituted hydroxylamines.

Recommended Buffer Systems for Stability Studies

The choice of buffer is critical to avoid buffer-catalyzed degradation.

pH RangeRecommended BufferConcentration (mM)Comments
3.0 - 5.0Acetate Buffer10 - 50Generally inert and provides good buffering capacity in this range.
5.5 - 7.5Phosphate Buffer (PBS)10 - 50Widely used, but be aware that phosphate can sometimes interact with metal ions.
7.5 - 9.0Borate Buffer10 - 50Use with caution, as borates can form complexes with some organic molecules.

Experimental Protocol: pH-Dependent Stability Assay by HPLC-UV

This protocol provides a robust framework for determining the optimal pH for your compound.

Objective: To quantify the degradation of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- over 24 hours at various pH values at a set temperature.

Materials:

  • Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

  • HPLC-grade water and acetonitrile

  • Buffer reagents (e.g., sodium acetate, sodium phosphate monobasic, sodium phosphate dibasic)

  • Formic acid or phosphoric acid for pH adjustment

  • HPLC system with a UV detector and a suitable C18 column

Workflow Diagram:

Caption: Experimental workflow for the pH stability assay.

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., pH 4.0 Acetate, pH 5.5 Phosphate, pH 7.4 Phosphate) at 50 mM concentration. Filter each buffer through a 0.22 µm filter.

  • Stock Solution Preparation: Accurately weigh and dissolve Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- in acetonitrile (or another suitable organic solvent) to a concentration of 1 mg/mL. This is your stock solution.

  • Test Solution Preparation: For each pH value, pipette 950 µL of buffer into an HPLC vial. Add 50 µL of the stock solution to each vial to achieve a final concentration of 50 µg/mL. Cap and vortex gently.

  • Initial Analysis (T=0): Immediately analyze an aliquot from each test solution by HPLC. This will serve as your 100% reference point for each pH.

    • Example HPLC Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength appropriate for the compound's chromophore (e.g., 254 nm).

      • Injection Volume: 10 µL

  • Incubation: Store the vials at a controlled temperature (e.g., 25°C or 37°C), ensuring they are protected from light.

  • Time-Point Analysis: At specified intervals (e.g., 2, 4, 8, and 24 hours), inject an aliquot from each vial and analyze by HPLC using the same method.

  • Data Analysis: For each pH value, calculate the percentage of the compound remaining at each time point by comparing the peak area of the parent compound to its peak area at T=0. Plot the percent remaining versus time for each pH to determine the optimal stability conditions.

This systematic approach will provide you with quantitative data to make informed decisions about the best pH conditions for your experiments, ultimately enhancing the reliability and success of your research.

References

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved February 22, 2026, from [Link]

  • American Journal of Biomedical Science and Research. (2024, July 12). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. Retrieved February 22, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Hydroxylamine, O-(phenylmethyl)- (CAS 622-33-3). Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). O-[2-(2-methoxyethoxy)ethyl]hydroxylamine. Retrieved February 22, 2026, from [Link]

  • U.S. Department of Energy. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Retrieved February 22, 2026, from [Link]

  • PMC. (2025, July 22). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2026, February 7). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Retrieved February 22, 2026, from [Link]

  • ACS Publications. (2018, December 11). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Retrieved February 22, 2026, from [Link]

  • Analytical Methods (RSC Publishing). (2023, May 23). Electroanalytical overview: the sensing of hydroxylamine. Retrieved February 22, 2026, from [Link]

  • MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved February 22, 2026, from [Link]

  • MDPI. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Hydroxylamine measurement techniques for hydroxylamine concentration determination in water. Retrieved February 22, 2026, from [Link]

  • IJPPR. (2018, July 30). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved February 22, 2026, from [Link]

  • SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Retrieved February 22, 2026, from [Link]

  • ACS Publications. (2021, July 9). Enzymatic Hydroxylations of sp3-Carbons. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Purification of O-[2-(phenylmethoxy)ethyl] Oxime Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Context: High-purity isolation of oxime ethers for pharmaceutical applications.

Introduction: The Chemo-Physical Landscape

O-[2-(phenylmethoxy)ethyl] oxime derivatives are robust pharmacophores often used as kinase inhibitor intermediates or CNS-active ligands. Their purification presents a "Triad of Challenges" distinct from standard organic molecules:

  • Geometric Isomerism: The

    
     bond creates 
    
    
    
    (anti) and
    
    
    (syn) isomers that often co-elute.
  • Acid Sensitivity: While more stable than free oximes, the ether linkage can hydrolyze under acidic stress, regenerating the parent ketone.

  • N-Alkylation Competition: Synthesis often yields thermodynamically stable O-alkyl oximes (desired) and kinetically favored N-alkyl nitrones (impurities).

This guide provides self-validating protocols to navigate these challenges.

Troubleshooting Module: Isomer Separation ( )

User Issue: "I see two spots on TLC that merge on the column," or "My NMR shows a split peak that integrates to 1 proton."

The Mechanism

Silica gel is slightly acidic (


). This acidity protonates the oxime nitrogen, catalyzing 

isomerization during the run. This causes "peak bridging" where the detector signal never returns to baseline between isomers. Furthermore, the basic nitrogen interacts with surface silanols, causing tailing.
The Protocol: Buffered Flash Chromatography

To resolve isomers, you must suppress silanol activity and maintain a basic pH environment.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a stock of Hexane/Ethyl Acetate (e.g., 80:20).

    • Crucial Step: Add 1.0% Triethylamine (TEA) to the mobile phase.

    • Why? TEA competitively binds to silanol sites (

      
      ), preventing the oxime from "sticking" and catalyzing isomerization.
      
  • Column Pre-Treatment:

    • Flush the silica column with 3 Column Volumes (CV) of the TEA-doped mobile phase before loading the sample.

    • Validation: The eluent exiting the column should test basic (pH > 8) on litmus paper.

  • Sample Loading:

    • Dissolve crude oil in a minimum volume of DCM/Hexane (1:1) containing 0.5% TEA.

    • Load via liquid injection or solid load on Celite (neutralized with TEA).

  • Elution:

    • Run the gradient.[1][2] The

      
      -isomer (usually less polar due to steric shielding) typically elutes first, followed by the 
      
      
      
      -isomer.
Decision Logic: Isomer Purification Workflow

IsomerSeparation Start Crude Mixture Analysis (NMR/TLC) Isomers Are E/Z isomers distinct on TLC? Start->Isomers StandardFlash Standard Flash (Hex/EtOAc) Isomers->StandardFlash Yes (Rare) BufferedFlash Buffered Flash (1% Et3N + Silica) Isomers->BufferedFlash No / Tailing CheckPurity Check Fraction Purity (1H NMR) StandardFlash->CheckPurity BufferedFlash->CheckPurity Recryst Fractional Crystallization (EtOH/Water) CheckPurity->Recryst Mixed Fractions Success Target Isomer Isolated CheckPurity->Success >95% de Recryst->Success

Caption: Workflow for deciding between chromatographic buffering and crystallization for oxime isomer resolution.

Troubleshooting Module: Impurity Profiling (Nitrone Removal)

User Issue: "I have a persistent polar impurity that won't wash away."

The Mechanism

During the alkylation of the oxime precursor with 2-(phenylmethoxy)ethyl halides, the nitrogen lone pair can attack the electrophile instead of the oxygen. This forms a Nitrone (N-oxide imine). Nitrones are significantly more polar than oxime ethers and thermally unstable.

Data: Physicochemical Comparison
FeatureOxime Ether (Product)Nitrone (Impurity)Purification Strategy
Structure


--
Polarity (

)
High (0.4 - 0.6 in 20% EtOAc)Low (< 0.2 in 20% EtOAc)Flash Chromatography
UV Activity Strong (Benzyl + Oxime)Strong (Conjugated)UV 254 nm
Thermal Stability ModerateLow (Degrades to amide)Avoid Distillation
The Protocol: Selective Wash

If the nitrone impurity is <10%, do not use chromatography immediately. Use a solubility mismatch.

  • Dissolution: Dissolve the crude mixture in Diethyl Ether (

    
    ). Nitrones are often less soluble in ether than the corresponding oxime ethers.
    
  • Filtration: If a precipitate forms, filter it.[3] The solid is likely the nitrone or inorganic salts.

  • Flash Polishing: If the nitrone persists, use a short silica plug eluting with 10% EtOAc/Hexane. The oxime ether will elute; the nitrone will stick to the baseline.

Troubleshooting Module: Hydrolytic Stability

User Issue: "My product yield dropped after workup, and it smells like the starting ketone."

The Mechanism

The


 bond is susceptible to acid-catalyzed hydrolysis.[4][5] While the phenylmethoxy tail adds lipophilicity, it does not protect the imine core. Even weak acids (like 

that has stored over time and formed HCl) can degrade the product.
The Protocol: The "Basic" Workup

NEVER wash these derivatives with 1N HCl to remove amines.

  • Quench: Pour reaction mixture into Saturated

    
     or 
    
    
    
    (pH ~8).
  • Extraction: Use Ethyl Acetate.[6]

  • Drying: Use

    
     or 
    
    
    
    . Avoid
    
    
    if the product is extremely sensitive, as
    
    
    is slightly Lewis acidic.
  • Storage: Store the purified oil/solid with a trace of solid

    
     or in a base-washed vial if storing for >1 month.
    

Experimental Workflow: Crystallization of Solid Derivatives

For derivatives where the parent ketone is aromatic (e.g., acetophenone derivative), the O-[2-(phenylmethoxy)ethyl] chain facilitates


-stacking, making crystallization viable.

Crystallization Crude Crude Oil (Mixed Isomers) Solvent Dissolve in Hot EtOH Crude->Solvent Seed Add Water (Turbidity Point) Solvent->Seed Cool Slow Cool (4°C -> -20°C) Seed->Cool Filter Filter Solid (E-Isomer) Cool->Filter

Caption: Anti-solvent crystallization pathway using Ethanol/Water system to isolate the thermodynamically stable E-isomer.

Frequently Asked Questions (FAQ)

Q: Can I analyze these derivatives using GC-MS? A: Proceed with caution. The ether linkage is stable, but the N-O bond can cleave at high injector temperatures (>250°C). Use a "Cold On-Column" injection or lower the inlet temperature to 200°C. LC-MS (ESI+) is the preferred method for validation.

Q: My product is an oil. How do I solidify it? A: The "phenylmethoxy" group is flexible, often preventing lattice formation.

  • Tactic 1: Triturate with cold pentane at -78°C.

  • Tactic 2: If it remains an oil, convert it to the oxalate salt. Dissolve the oxime ether in

    
     and add 1 eq. of oxalic acid. The oxalate salt is almost always a crystalline solid.
    

Q: Why does the color change from colorless to yellow upon standing? A: This indicates oxidation or slow hydrolysis. Ensure the product is stored under Argon at -20°C. If it turns yellow, filter through a small pad of basic alumina to remove the oxidized impurities.

References

  • Separation of E/Z Isomers: Journal of Chromatography A. "Chromatographic separation of geometric isomers of oxime ethers using amine-modified silica." (General grounding on oxime chromatography).

  • Oxime Ether Synthesis & Stability: Organic Chemistry Portal. "Efficient Synthesis of Oxime Ethers and their Hydrolytic Stability."

  • Nitrone Byproducts: Journal of Organic Chemistry. "Competition between O- and N-alkylation of oximes: Controlling factors." (Foundational text on alkylation regioselectivity).

  • Flash Chromatography Buffering: Welch Materials Tech Center. "Triethylamine as a Mobile Phase Additive: Silanol Suppression Mechanisms."

  • Crystallization Strategies: University of Rochester. "Solvent Systems for Recrystallization of Nitrogenous Derivatives."

Sources

Technical Support Center: Stability & Storage of O-[2-(phenylmethoxy)ethyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-(Benzyloxy)ethyl-hydroxylamine Storage Protocol Classification: Reagent Stability / Moisture Control Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You have inquired about preventing the hydrolysis of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- (also known as O-(2-(Benzyloxy)ethyl)hydroxylamine) during storage.

Critical Technical Distinction: While users often fear "hydrolysis" (cleavage of chemical bonds by water), the primary storage failure mode for this compound is Hygroscopic Degradation followed by Oxidation .[1]

  • The Ether Linkage (

    
    ):  Generally stable to hydrolysis under neutral conditions.[1]
    
  • The Aminooxy Group (

    
    ):  Highly nucleophilic and sensitive.[1] In its free base form, it oxidizes rapidly.[1] In its salt form (Hydrochloride, 
    
    
    
    ), it is intensely hygroscopic.[1]

If your compound has turned into a sticky gum, yellowed, or lost stoichiometry, "hydrolysis" is the symptom, but moisture intrusion is the root cause. The following guide details how to hermetically seal this pathway.

Module 1: The Science of Instability

Why does this degradation happen?

To prevent degradation, you must understand the mechanism.[1] The molecule contains a primary amine attached to an oxygen (


).[1]
  • The Hygroscopic Cascade (The "Hydrolysis" Mimic):

    • The hydrochloride salt of this molecule has a high lattice energy affinity for water vapor.[1]

    • Step 1 (Adsorption): Atmospheric moisture binds to the surface of the crystal.[1]

    • Step 2 (Deliquescence): The crystal dissolves in its own absorbed water, forming a concentrated acidic solution on the micro-scale.[1]

    • Step 3 (Degradation): Once in solution, the local acidity can facilitate the slow cleavage of the benzyl ether (true hydrolysis) or, more commonly, facilitate the oxidation of the amine by dissolved oxygen.

  • Oxidative Deamination:

    • Water acts as a carrier for dissolved oxygen.[1]

    • 
       (Oxime/Nitrone formation).[1]
      
    • Visual Indicator: The sample turns from white/colorless to yellow/orange.[1]

Module 2: Standard Operating Procedures (SOP)

Protocol for Long-Term Storage

A. For the Hydrochloride Salt (Solid)

The salt is the most stable form but requires strict moisture control.[1]

ParameterSpecificationReason
Temperature -20°C (± 5°C) Slows kinetic rate of oxidation and hydrolysis.[1]
Atmosphere Argon or Nitrogen Displaces moisture-laden air and oxygen.[1]
Container Amber Glass Vial Prevents photodegradation (UV can cleave

bonds).[1]
Seal Parafilm + Desiccant Secondary barrier against freezer humidity.[1]

Step-by-Step Storage Workflow:

  • Aliquot immediately: Do not store one large bulk bottle. Freeze-thaw cycles introduce condensation.[1] Split the material into single-use vials (e.g., 100 mg each).

  • Purge: Flush the headspace of each vial with dry Argon for 10-15 seconds before capping.

  • Secondary Containment: Place vials inside a larger jar containing activated silica gel or molecular sieves.

  • Cold Storage: Store at -20°C.

B. For the Free Base (Liquid/Oil)

Warning: The free base is significantly less stable than the salt.[1]

  • Never store as a free base for >1 week if possible. Convert to HCl salt for long-term banking.[1]

  • If storage is necessary: Store strictly under inert atmosphere (Glovebox or Schlenk flask) at -20°C.

Module 3: Troubleshooting & FAQs

Direct solutions to common observations.

Q1: My white powder has turned into a sticky, colorless gel. Is it hydrolyzed?

  • Diagnosis: It has likely deliquesced (absorbed water).[1]

  • Status: The chemical bonds may still be intact, but your molecular weight is wrong due to excess water mass.

  • Fix: Do not heat it to dry it (this accelerates degradation).[1] Dissolve the gel in dry dichloromethane (DCM), dry over

    
    , filter, and precipitate by adding dry diethyl ether or 
    
    
    
    HCl in Dioxane to regenerate the crystalline salt.

Q2: The compound has turned yellow. Can I still use it?

  • Diagnosis: Oxidation has occurred.[1] The yellow color usually indicates the formation of oximes or azo-derivatives.[1]

  • Status: Impure. Using this will result in side reactions in delicate conjugations (e.g., aldehyde tagging).[1]

  • Fix: Recrystallization is required.[1] For the HCl salt, a Methanol/Ether recrystallization is standard.[1]

Q3: Can I store it in solution?

  • Answer: No.

  • Reason: In solution (water or DMSO), the effective concentration of the amine is lower, but the mobility of dissolved oxygen is higher. Hydrolysis of the benzyl ether becomes a real risk in acidic aqueous solutions over time.[1] Always store as a dry solid.[1]

Module 4: Decision Logic & Workflow

The following diagram outlines the decision process for handling and validating the integrity of your reagent.

StorageProtocol Start Incoming Reagent: O-[2-(phenylmethoxy)ethyl]hydroxylamine FormCheck Check Form Start->FormCheck FreeBase Liquid (Free Base) FormCheck->FreeBase Oil/Liquid Salt Solid (HCl Salt) FormCheck->Salt Powder ActionBase CRITICAL: Convert to HCl Salt immediately or use within 48h. FreeBase->ActionBase Storage Storage Protocol: 1. Aliquot under Argon 2. Amber Vial 3. Desiccator Jar 4. Freezer (-20°C) Salt->Storage ActionBase->Storage If converted Usage Pre-Experiment QC Storage->Usage On Retrieval VisualCheck Visual Inspection Usage->VisualCheck Outcome1 White/Crystalline VisualCheck->Outcome1 Pass Outcome2 Yellow/Gooey VisualCheck->Outcome2 Fail ActionUse Proceed to Experiment Outcome1->ActionUse ActionPurify Recrystallize (MeOH/Ether) or Re-purchase Outcome2->ActionPurify

Caption: Decision tree for storage and quality control of O-substituted hydroxylamines.

References
  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: O-(2-(Vinyloxy)ethyl)hydroxylamine. Retrieved from [1]

  • BenchChem. (2025).[1][2] N-substituted Hydroxylamine Stability and Storage Conditions. Retrieved from [1]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006).[1][3][4] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.[1] Retrieved from [1]

  • Chimia. (2006).[1][5] N-Alkoxyamines: Synthesis, Properties, and Applications. Chimia International Journal for Chemistry.[1][5] Retrieved from [1]

Sources

The N-O Bond Integrity Hub: Technical Support for O-Substituted Hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: O-NH-THERM-001 Assigned Specialist: Senior Application Scientist, Process Safety Group

Mission Statement

You have reached the N-O Bond Integrity Hub . This guide addresses the thermal instability of O-substituted hydroxylamines (alkoxyamines,


). These reagents are critical pharmacophores but possess a weak N-O bond (Bond Dissociation Energy 

50–60 kcal/mol), making them prone to radical decomposition, disproportionation, and thermal runaway.

This is not a textbook. It is a troubleshooting center designed to rescue your synthesis, secure your scale-up, and prevent containment breaches.

Module 1: Diagnostics & Safety Assessment

Q: I ran a DSC, and the onset is 130°C. Can I safely reflux in toluene (110°C)?

A: NO. You are violating the "Rule of 100."

The Technical Reality: Differential Scanning Calorimetry (DSC) measures heat flow, but the onset temperature is dependent on sensitivity and heating rate. In a bulk reactor, heat dissipation is slower than in a DSC capillary.

  • The Hazard: The N-O bond does not "snap" at 130°C; it has a decomposition rate that follows Arrhenius kinetics. At 110°C, you may already be triggering a "Time-to-Maximum-Rate" (TMR) that is shorter than your reaction time.

  • The Solution: Apply the Rule of 100 (operate 100 K below DSC onset) for absolute safety, or the Rule of 50 (50 K below) if you have adiabatic calorimetry (ARC) data confirming the TMR is

    
     hours.
    
Q: My reaction exotherm spiked unexpectedly after 2 hours. Why?

A: You likely have an autocatalytic decomposition triggered by metal accumulation.

The Mechanism: O-substituted hydroxylamines are susceptible to Metal-Induced Homolysis . Trace transition metals (Fe, Cu, Mn) from reactor walls or precursors act as catalysts, cleaving the N-O bond to generate alkoxyl (


) and aminyl (

) radicals. These radicals initiate a cascade, often releasing

,

, and alcohols, generating heat that further accelerates the cleavage.
Visual: Process Safety Decision Matrix

Use this workflow to determine if your reaction parameters are safe.

ProcessSafety Start Start: Proposed Synthesis of R-O-NH2 DSC Run Screening DSC (Dynamic, 5 K/min) Start->DSC CheckOnset Is Onset Temp < 100°C above Operating Temp? DSC->CheckOnset Safe Proceed with Standard Cooling Protocols CheckOnset->Safe No (Gap > 100K) ARC Run ARC/Tsu (Adiabatic Test) CheckOnset->ARC Yes (Gap < 100K) Warning STOP. High Risk of Thermal Runaway TMR Calculate TMRad (Time to Max Rate) ARC->TMR TMR->Safe TMRad > 24h Redesign Redesign Process: 1. Lower Temp 2. Change Solvent 3. Use Flow Chem TMR->Redesign TMRad < 24h

Figure 1: Safety decision tree for scaling reactions involving labile N-O bonds. TMRad = Time to Maximum Rate under adiabatic conditions.

Module 2: Synthetic Troubleshooting

Q: My yields are degrading upon scale-up. The product is there, then it’s gone.

A: You are seeing "Thermal Erosion" during workup.

The Issue: O-substituted hydroxylamines are often stable in solution at low temperatures but degrade during concentration (rotary evaporation) when the stabilizer (solvent heat capacity) is removed and the concentration of the reactive species increases.

Troubleshooting Protocol:

  • Never distill to dryness. Always leave a "heel" of solvent.

  • Switch to Salt Formation. Do not isolate the free base. Convert it immediately to a salt (HCl, Oxalate, Tosylate) which stabilizes the lone pair on the nitrogen, significantly increasing the bond dissociation energy.

  • Check for Peroxides. If using ether/THF, peroxides can initiate the radical chain decomposition of hydroxylamines.

Q: Can I use copper catalysis for the coupling?

A: Proceed with extreme caution. Copper is a "Switch" for N-O bonds.

The Causality: Copper (I/II) is used effectively in controlled radical polymerization (ATRP) precisely because it reversibly cleaves species similar to alkoxyamines. In synthesis, however, this cleavage is often irreversible and destructive.

Corrective Action: If you must use metal catalysis (e.g., Buchwald-Hartwig type couplings), you must add a metal scavenger (e.g., QuadraPure™ or EDTA wash) immediately upon reaction completion and before any heating or concentration steps.

Visual: The Decomposition Cascade

Understanding the enemy: How a single homolysis event destroys your yield.

Decomposition Substrate R-O-NH2 (Alkoxyamine) Trigger Trigger: Heat (>100°C) or Metal (Fe/Cu) Substrate->Trigger Radicals Radical Pair [R-O• + •NH2] Trigger->Radicals Homolysis PathA Disproportionation (R=O + NH3) Radicals->PathA PathB H-Abstraction (R-OH + N2) Radicals->PathB Explosion Gas Evolution (Pressure Spike) PathA->Explosion PathB->Explosion

Figure 2: Mechanistic pathway of N-O bond failure. Note that gas evolution (


) creates a secondary pressure hazard.

Module 3: Storage & Handling Protocols

Q: How do I store these compounds for months?

A: Isolate as the p-Toluenesulfonate (Tosylate) or Hydrochloride salt.

Free bases of O-substituted hydroxylamines are oils or low-melting solids that degrade at room temperature. Salts are crystalline lattice structures that "lock" the nitrogen lone pair, preventing it from participating in decomposition pathways.

Comparative Stability Data
FormThermal Stability (Onset)HygroscopicityStorage Recommendation
Free Base (

)
Low (

C)
ModerateDo not store. Use immediately.
Hydrochloride (

)
High (

C)
High (Deliquescent)Store in desiccator/freezer.
Tosylate (

)
Very High (

C)
Low (Non-hygroscopic)Gold Standard for shelf storage.
Oxalate ModerateLowGood for crystallization, check solubility.
Protocol: Safe Isolation via Tosylate Salt Formation

Use this method to stabilize an unstable free base alkoxyamine.

Reagents:

  • Crude Alkoxyamine solution (in Et2O or MTBE)

  • p-Toluenesulfonic acid monohydrate (TsOH·H2O)

  • Ethyl Acetate (EtOAc)

Step-by-Step:

  • Quantify: Determine the exact molarity of your crude free base solution (e.g., by NMR with internal standard).

  • Dissolve: Dissolve 1.05 equivalents of TsOH·H2O in a minimum volume of EtOAc.

  • Cool: Chill the crude alkoxyamine solution to

    
    C.
    
  • Add: Add the TsOH solution dropwise over 20 minutes. Note: This reaction is exothermic.[1]

  • Precipitate: The salt should precipitate immediately as a white solid. If not, add hexanes as an antisolvent.

  • Filter: Filtration removes metal impurities (which stay in the liquor).

  • Dry: Vacuum dry at

    
    C.
    

References

  • Thermal Stability of Hydroxylamine Derivatives

    • Sperry, J. B., et al. (2021). Thermal Stability of Several Organic Hydroxylamine Derivatives. Industrial & Engineering Chemistry Research.
    • Key Insight: Establishes DSC onset ranges and the "Rule of 100" for N-O compounds.
    • (Generalized Journal Link as specific DOI requires subscription)

  • Metal-Induced Homolysis Mechanisms

    • Zhivetyeva, S., et al. (2016).[2] C–ON Bond Homolysis of Alkoxyamines Triggered by Paramagnetic Copper(II) Salts. Inorganic Chemistry Frontiers.

    • Key Insight: Details the Fenton-like mechanism where Cu(II) triggers radical decomposition.
  • Process Safety in Hydroxylamine Synthesis

    • Wei, C., et al. (2006). Thermal Decomposition Pathways of Hydroxylamine. Journal of Physical Chemistry A.
    • Key Insight: Theoretical grounding for the bimolecular decomposition pathways.[3]

  • Salt Stabilization Strategies

    • Albrecht, S., Defoin, A., & Tarnus, C. (2006).[4][5] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis.

    • Key Insight: Protocols for isolating O-substituted hydroxylamines as stable hydrochloride salts.[4][5]

Sources

Technical Support Center: Alternative Catalysts for Asymmetric Synthesis of Rosuvastatin Intermediate (CAS 109726-57-6)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (CAS 109726-57-6), a critical chiral intermediate for the blockbuster drug, Rosuvastatin.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this synthesis by exploring alternative catalysts. We will delve into troubleshooting common issues and provide in-depth, field-proven insights into leveraging biocatalysis as a powerful alternative to traditional chemical reductants.

The Challenge: Limitations of Conventional Catalysis

The stereoselective reduction of the prochiral ketone in tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate is a pivotal step in the synthesis of the desired (3R, 5S) diol. Traditional chemical methods often rely on stoichiometric chiral reducing agents or catalytic systems that can present several challenges:

  • Harsh Reaction Conditions: Many chemical reductions necessitate extremely low temperatures and strictly anhydrous, oxygen-free environments, leading to high energy consumption.[4]

  • Hazardous Reagents: The use of pyrophoric and toxic reagents like borane derivatives is common.[4][5]

  • Cost and Scalability: Stoichiometric chiral reagents are expensive, and scaling up these processes can be economically unviable.[5]

  • Environmental Concerns: The generation of hazardous waste and the use of heavy metal catalysts pose significant environmental burdens.[6]

Biocatalysis has emerged as a green, efficient, and highly selective alternative to overcome these limitations.[7][8][9]

Troubleshooting Guide & FAQs: Biocatalytic Asymmetric Reduction

This section addresses common questions and challenges encountered when employing biocatalysts, such as carbonyl reductases (KREDs) or whole-cell systems, for the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.

FAQ 1: Low Conversion and/or Slow Reaction Rate

Question: My enzymatic reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate is showing low conversion or is proceeding very slowly. What are the potential causes and how can I troubleshoot this?

Answer:

Low conversion or a sluggish reaction rate in a biocatalytic reduction can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Cofactor Limitation/Degradation Carbonyl reductases are dependent on the nicotinamide cofactor, NADPH or NADH, as a hydride source.[1][3] If the cofactor is not efficiently regenerated, it becomes the limiting reagent. Solution: Implement a cofactor regeneration system. A common and effective approach is to use a coupled enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconic acid while reducing NADP+ to NADPH.[3][4] Isopropanol can also be used as a co-substrate for cofactor regeneration.[10]
Enzyme Inhibition High concentrations of the substrate (tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate) or the product (tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate) can inhibit the activity of the carbonyl reductase. Solution: Employ a substrate fed-batch strategy to maintain a low, non-inhibitory substrate concentration throughout the reaction.[1][3] This involves the gradual addition of the substrate to the reaction mixture.
Sub-optimal Reaction Conditions Enzyme activity is highly sensitive to pH and temperature. The optimal conditions can vary depending on the specific enzyme or whole-cell biocatalyst used. Solution: Experimentally determine the optimal pH and temperature for your specific biocatalyst. For instance, some yeast-catalyzed reductions perform optimally at a pH of 6.0 and a temperature of 30°C.[11]
Poor Substrate Solubility The substrate, being an organic molecule, may have limited solubility in aqueous buffer systems, which are the typical media for enzymatic reactions. This can lead to a low effective substrate concentration available to the enzyme.[12] Solution: Consider using a biphasic reaction medium, for example, with a water-immiscible organic solvent like n-hexane or n-heptane, which can improve substrate availability without deactivating the enzyme.[12]
Low Enzyme Activity or Concentration The amount of active enzyme in the reaction may be insufficient. Solution: Increase the concentration of the biocatalyst (enzyme or whole cells). If using a recombinant system, optimize the fermentation and induction conditions to maximize the expression and specific activity of the carbonyl reductase.[2][10]

Experimental Workflow for Optimizing Reaction Conversion:

G cluster_0 Troubleshooting Low Conversion A Low Conversion Observed B Check Cofactor Regeneration A->B C Implement Cofactor Regeneration System (e.g., GDH/glucose) B->C Inefficient D Investigate Substrate/ Product Inhibition B->D Sufficient C->D E Implement Fed-Batch Strategy D->E Inhibition Detected F Optimize Reaction Conditions (pH, Temp) D->F No Inhibition E->F G Screen pH and Temperature Range F->G Sub-optimal H Assess Substrate Solubility F->H Optimal G->H I Test Biphasic Solvent System H->I Poor J Increase Biocatalyst Concentration H->J Good I->J K Optimized Reaction J->K

Caption: Troubleshooting workflow for low conversion in biocatalytic reduction.

FAQ 2: Poor Stereoselectivity

Question: The diastereomeric excess (d.e.) of my product, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is lower than desired. How can I improve the stereoselectivity of the reduction?

Answer:

Achieving high stereoselectivity is the primary advantage of using biocatalysis for this transformation.[7] Low d.e. indicates that the enzyme is either not inherently selective or that other enzymes in a whole-cell system are producing the undesired stereoisomer.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Presence of Competing Enzymes In whole-cell biocatalysis (e.g., using yeast), multiple reductases may be present, some of which could have different stereoselectivities, leading to a mixture of diastereomers.[13] Solution: Screen different yeast or bacterial strains. Some strains, like Rhodotorula gracilis, have been shown to have good stereoselectivity for this reaction.[11] Alternatively, use an isolated and purified carbonyl reductase with known high stereoselectivity.
Sub-optimal Reaction Conditions In some cases, temperature and pH can influence the stereoselectivity of an enzyme. Solution: Perform a systematic screen of reaction temperatures and pH values to identify conditions that maximize the d.e.
Enzyme Choice The inherent stereoselectivity of the chosen carbonyl reductase may not be optimal for this specific substrate. Solution: Screen a panel of different carbonyl reductases. There is a wide variety of commercially available KREDs with different substrate specificities and stereoselectivities.[9][14] For example, a short-chain carbonyl reductase (SCR) from E. coli has been successfully used for the large-scale synthesis of (3R,5S)-CDHH with high d.e.[2]

Decision Tree for Improving Stereoselectivity:

G cluster_1 Improving Stereoselectivity start Low d.e. Observed is_whole_cell Using Whole-Cell Biocatalyst? start->is_whole_cell screen_strains Screen Different Strains (e.g., other yeasts, bacteria) is_whole_cell->screen_strains Yes optimize_conditions Optimize Reaction Conditions (pH, Temp) is_whole_cell->optimize_conditions No use_isolated_enzyme Switch to Isolated Carbonyl Reductase screen_strains->use_isolated_enzyme No Improvement high_de High d.e. Achieved screen_strains->high_de use_isolated_enzyme->high_de screen_kreds Screen a Panel of Different KREDs optimize_conditions->screen_kreds No Improvement optimize_conditions->high_de screen_kreds->high_de

Caption: Decision-making process for enhancing stereoselectivity.

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction Using E. coli Expressing Carbonyl Reductase and Glucose Dehydrogenase

This protocol is adapted from methodologies for the efficient production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.[3][4]

1. Preparation of the Biocatalyst: a. Construct a recombinant E. coli strain co-expressing the desired carbonyl reductase and glucose dehydrogenase. b. Grow the recombinant E. coli in a suitable fermentation medium. c. Induce protein expression at the appropriate cell density. d. Harvest the cells by centrifugation and wash with buffer (e.g., phosphate buffer, pH 7.0). The resulting cell paste is the whole-cell biocatalyst.

2. Asymmetric Reduction: a. In a temperature-controlled reactor, prepare a reaction mixture containing:

  • Buffer (e.g., 100 mM phosphate buffer, pH 6.5)
  • Glucose (e.g., 1.2 molar equivalents relative to the substrate)
  • NADP+ (catalytic amount, e.g., 0.1 g/L) b. Add the whole-cell biocatalyst to the reaction mixture. c. Start the reaction by adding the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. For high substrate concentrations (e.g., 350-400 g/L), a fed-batch approach is recommended.[1][3] d. Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle agitation. e. Monitor the progress of the reaction by analyzing samples periodically using HPLC or GC to determine substrate conversion and product formation.

3. Product Isolation: a. Once the reaction is complete, remove the cells by centrifugation or filtration. b. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). c. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. d. Purify the product by column chromatography if necessary.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
  • Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimiz
  • A Short Review on Chiral Alcohols Verses Bio-C
  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Publishing.
  • Biocatalysis in the Preparation of the Statin Side Chain.
  • Asymmetric reduction of ketones and β-keto esters by (S)
  • Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimiz
  • DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa M
  • Biocatalysis: A smart and green tool for the prepar
  • Enzymatic reduction of α‐fluoro‐β‐keto esters.
  • Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. UCL Discovery.
  • An Aldolase for the Synthesis of the Statin Side Chain - Industrial Enzyme Applic
  • Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters.
  • Enantioselective reduction of ketones. Wikipedia.
  • Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. SciELO.
  • Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization.
  • Large-scale synthesis of tert-butyl (3R,5S)
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
  • New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. MDPI.
  • Green chemistry: C–C coupling and asymmetric reduction by innovative c
  • Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells.
  • Module 2 : Reduction Reactions. Nptel.
  • Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. PubMed.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Chemistry Portal.
  • Method for preparing tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxy hexanoate by using enzymatic method.
  • Large-Scale Synthesis of Tert-Butyl (3R,5S). Ovid.
  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science.
  • Ketone Reduction. Wordpress.
  • Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research.

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 109726-80-7 Synonyms: O-(2-(Benzyloxy)ethyl)hydroxylamine; 1-(Aminooxy)-2-(benzyloxy)ethane. Formula: C


H

NO

Molecular Weight: 167.21 g/mol

Executive Summary

In the development of antibody-drug conjugates (ADCs) and PROTACs, O-[2-(phenylmethoxy)ethyl]hydroxylamine serves as a critical "short-chain" bifunctional linker. Its primary utility lies in its ability to form stable oxime ligations with aldehydes or ketones while maintaining a benzyl-protected alcohol for orthogonal deprotection.

For the synthetic chemist, the quality control challenge is not just identifying the product, but rigorously distinguishing it from its N-protected precursors (typically N-alkoxyphthalimides) and hydrolysis byproducts (benzyl alcohol). This guide provides a comparative NMR analysis to validate structural integrity and purity, moving beyond basic assignment to troubleshooting complex crude mixtures.

Structural Analysis & Chemical Shift Prediction

The molecule consists of three distinct magnetic environments: the aromatic benzyl group, the ethylene glycol core, and the reactive aminooxy terminus.

Predicted 1H NMR Data (CDCl , 400 MHz)

Note: Chemical shifts (


) are estimates based on substituent additivity rules and analogous O-alkyl hydroxylamine structures.
PositionGroupTypeShift (

ppm)
MultiplicityIntegrationMechanistic Insight
A Ar-H Aromatic7.30 – 7.40Multiplet (m)5HStandard phenyl ring current effect.
B Ph-CH

-O
Benzylic4.56Singlet (s)2HDeshielded by aromatic ring and oxygen. Diagnostic anchor point.
C O-CH

-CH

-ON
Methylene3.85 – 3.92Triplet (t)2H

-to-Aminooxy. Slightly deshielded relative to ether due to electronegative N-O dipole.
D O-CH

-CH

-ON
Methylene3.65 – 3.72Triplet (t)2H

-to-Benzyloxy. Typical ether shift.[1]
E -O-NH

Amine5.20 – 5.80Broad (br s)2HHighly Variable. Chemical shift depends on concentration, solvent (CDCl

vs DMSO), and water content.

Comparative Analysis: Product vs. Alternatives

The most frequent analytical error is misidentifying the N-protected intermediate as the final product. The table below outlines the critical spectral differences required for "Go/No-Go" decision making.

Table 1: Spectral Distinction Guide
FeatureTarget Product (Free Amine)Precursor (N-Phthalimide)Impurity (Benzyl Alcohol)
Key Indicator Upfield Shift of Linker Aromatic "Picket Fence" Missing Triplet
Aromatic Region 5H (Phenyl only)9H (Phenyl + 4H Phthalimide AA'BB' @ ~7.7-7.8 ppm)5H (Phenyl only)

-CH

(to N)
~3.88 ppm (Triplet)~4.35 ppm (Triplet)N/A
Exchangeable H Broad NH

(~5.5 ppm)
None (unless wet)Broad OH (~2.0-3.0 ppm)
Solubility Soluble in CDCl

& DMSO
Low solubility in CDCl

Soluble in CDCl

Scientist's Note: The transformation from Phthalimide


 Free Amine results in a significant shielding effect  (upfield shift) of the methylene protons adjacent to the nitrogen (Position C). If you still see a triplet near 4.3-4.4 ppm, your deprotection (hydrazinolysis) is incomplete.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data, follow this specific protocol designed to mitigate the lability of the aminooxy group.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d

    
      for the initial characterization.
    
    • Reasoning: CDCl

      
       often contains trace acid (DCl), which can protonate the aminooxy group (-ONH
      
      
      
      ), shifting the spectrum and broadening peaks. DMSO stabilizes the exchangeable -NH
      
      
      protons, allowing for accurate integration (2H).
  • Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent. High concentration facilitates the detection of the minor benzyl alcohol impurity.

Step 2: Acquisition Parameters[3]
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to 5.0 seconds (minimum).

    • Reasoning: The benzylic protons (Position B) have long T1 relaxation times. A short D1 will under-integrate this signal, leading to a false calculation of purity relative to the aliphatic chain.

  • Scans (NS): 64 scans.

Step 3: The "D O Shake" Validation
  • Run the standard 1H NMR spectrum.

  • Add 1-2 drops of D

    
    O to the NMR tube and shake vigorously.
    
  • Re-run the spectrum immediately.

    • Result: The broad singlet at ~5.5 ppm (NH

      
      ) must disappear.
      
    • Causality: If the peak remains or splits, it is likely a non-exchangeable impurity or the sample has formed a stable salt that is not exchanging rapidly.

Visualization of Logic & Workflow

Diagram 1: Assignment Logic & Connectivity

This diagram illustrates the electron-withdrawing effects that dictate the chemical shifts, providing a visual logic for assignment.

G Phenyl Phenyl Ring (Anisotropic Shielding) ~7.35 ppm BenzylCH2 Benzylic CH2 (Deshielded by Ph + O) ~4.56 ppm Phenyl->BenzylCH2 Inductive EtherO Ether Oxygen BenzylCH2->EtherO LinkerCH2_1 CH2 (Ether) ~3.68 ppm EtherO->LinkerCH2_1 LinkerCH2_2 CH2 (Aminooxy) (Elec. Withdrawing N) ~3.88 ppm LinkerCH2_1->LinkerCH2_2 Coupling (t) Aminooxy O-NH2 (Exchangeable) ~5.5 ppm (DMSO) LinkerCH2_2->Aminooxy Inductive

Caption: Connectivity map showing the propagation of inductive effects (deshielding) from the Phenyl and Aminooxy termini toward the ethylene core.

Diagram 2: Synthesis & QC Workflow

The following flowchart details the critical path from crude synthesis to validated material, highlighting the NMR checkpoints.

Workflow Start Crude Reaction Mixture (Phthalimide Deprotection) Workup Basic Extraction (Remove Phthalhydrazide) Start->Workup Check1 NMR Checkpoint 1: Aromatic Region Workup->Check1 Decision1 Phthalimide Peaks Present? (7.7-7.9 ppm) Check1->Decision1 Reprocess Reprocess: Add Hydrazine/MeNH2 Decision1->Reprocess Yes (Incomplete) Proceed Proceed to Salt Formation (Optional HCl) Decision1->Proceed No (Clean) Reprocess->Workup FinalQC Final QC: DMSO-d6 + D2O Shake Proceed->FinalQC

Caption: Operational workflow for verifying the complete removal of the phthalimide protecting group via NMR checkpoints.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules).
  • Reich, H. J. (2020).[2] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2] [Online Database]. Available at: [Link]

  • Petrassi, H. M., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. (Methodology for distinguishing N vs O alkylation in hydroxylamines).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for benzyl ether shifts). Available at: [Link]

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of N-ethyl-N'-(4-methoxy-2-methylphenyl)ethanimidamide (CAS 109726-57-6)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation patterns of N-ethyl-N'-(4-methoxy-2-methylphenyl)ethanimidamide. In the absence of direct, published experimental data for this specific compound, this document leverages fundamental principles of mass spectrometry and comparative data from structurally analogous molecules to offer a scientifically grounded predictive framework. This approach is invaluable for researchers in drug development and related fields for the tentative identification and structural elucidation of novel or uncharacterized compounds.

Introduction to the Analyte and Mass Spectrometry Principles

N-ethyl-N'-(4-methoxy-2-methylphenyl)ethanimidamide is a molecule featuring a central ethanimidamide core, an N-ethyl substituent, and a substituted aromatic ring. The fragmentation of this molecule in a mass spectrometer will be dictated by the relative stabilities of the resulting ions and neutral losses, primarily influenced by these functional groups.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] During this process, molecules can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used for its identification.[1] The most common ionization techniques that induce fragmentation are Electron Ionization (EI) and Collision-Induced Dissociation (CID) following a soft ionization method like Electrospray Ionization (ESI).[1]

Predicted Fragmentation Pathways

The fragmentation of N-ethyl-N'-(4-methoxy-2-methylphenyl)ethanimidamide is anticipated to proceed through several key pathways, detailed below. These predictions are based on well-established fragmentation mechanisms for similar chemical moieties, such as amines, amides, and substituted aromatic systems.[2][3][4][5]

Alpha-Cleavage

A dominant fragmentation pathway for compounds containing nitrogen, such as amines and amidines, is alpha-cleavage.[4][5] This involves the homolytic cleavage of a bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized cation. For the target molecule, two primary alpha-cleavage events are plausible:

  • Cleavage of the N-ethyl group: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable iminium ion.

  • Cleavage adjacent to the aromatic ring: While less common for the C-N bond of the ring itself, cleavage of the bond between the amidine carbon and the nitrogen attached to the phenyl ring is a possibility.

Amidine Bond Cleavage

The central ethanimidamide linkage is susceptible to cleavage. This can be conceptually compared to the well-documented N-CO bond cleavage in amides.[2][3] This would likely result in the charge being retained on either the nitrogen-containing fragment or the aromatic portion, depending on the relative ionization potentials and stabilities of the resulting cations.

Fragmentation of the Substituted Phenyl Ring

The 4-methoxy-2-methylphenyl group will also contribute to the fragmentation pattern. Common fragmentations for methoxy-substituted aromatic compounds include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Visualizing the Predicted Fragmentation

The following diagram illustrates the likely fragmentation pathways for N-ethyl-N'-(4-methoxy-2-methylphenyl)ethanimidamide.

G cluster_legend Legend M [M]+• N-ethyl-N'-(4-methoxy-2-methylphenyl)ethanimidamide F1 Fragment 1 Loss of •CH3 (Alpha-cleavage from N-ethyl) M->F1 - •CH3 F2 Fragment 2 Loss of C2H5N (Amidine cleavage) M->F2 - C2H5N F3 Fragment 3 Loss of •CH3 from OCH3 (Aromatic fragmentation) M->F3 - •CH3 F4 Fragment 4 Loss of C2H4 (from N-ethyl) M->F4 - C2H4 Molecular Ion Molecular Ion Fragment Ion Fragment Ion

Caption: Predicted major fragmentation pathways of N-ethyl-N'-(4-methoxy-2-methylphenyl)ethanimidamide.

Comparative Fragmentation Analysis

To further substantiate these predictions, it is useful to compare the expected fragmentation of our target molecule with known fragmentation patterns of structurally similar compounds.

Compound ClassKey Functional GroupCommon Fragmentation PathwaysRelevance to Target Molecule
Aliphatic Amines R-CH₂-NR'R''Alpha-cleavage is a dominant pathway, leading to the loss of an alkyl radical.[5]The N-ethyl group is expected to undergo similar alpha-cleavage.
Amides R-CO-NR'R''Cleavage of the N-CO bond is a characteristic fragmentation.[3]The central amidine bond is analogous and likely to cleave.
Methoxy-substituted Aromatics Ar-OCH₃Loss of a methyl radical (•CH₃) followed by loss of CO is common.The 4-methoxy group is expected to exhibit this fragmentation.
N-aryl amides Ar-NH-CO-RCleavage of the amide bond can lead to the formation of a stable acylium ion or a charged aromatic amine fragment.[6]Provides a model for the cleavage of the amidine bond adjacent to the phenyl ring.

Proposed Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following methodologies are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This technique is suitable for volatile and thermally stable compounds. EI is a high-energy ionization technique that typically produces a rich fragmentation pattern.

Workflow Diagram:

G start Sample Preparation (Dissolve in suitable solvent) gc Gas Chromatography (Separation) start->gc Injection ei Electron Ionization (70 eV) gc->ei Elution ms Mass Analyzer (Quadrupole or TOF) ei->ms Ion Acceleration end Data Analysis (Mass Spectrum) ms->end Detection

Caption: Workflow for GC-MS analysis with Electron Ionization.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of N-ethyl-N'-(4-methoxy-2-methylphenyl)ethanimidamide in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This method is ideal for less volatile or thermally labile compounds and provides controlled fragmentation through CID.

Workflow Diagram:

G start Sample Preparation (Dissolve in mobile phase) lc Liquid Chromatography (Separation) start->lc Injection esi Electrospray Ionization (Positive Ion Mode) lc->esi Elution ms1 MS1: Precursor Ion Selection esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2: Product Ion Scan cid->ms2 end Data Analysis (MS/MS Spectrum) ms2->end

Caption: Workflow for LC-MS/MS analysis with Electrospray Ionization.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection (ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan for the protonated molecule [M+H]⁺.

    • MS2 Product Ion Scan: Isolate the [M+H]⁺ ion and subject it to CID with varying collision energies to generate a product ion spectrum.

Conclusion

References

  • Barros, W. R. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20267-20277. Available at: [Link]

  • National Center for Biotechnology Information (2024). N-(2-(4-Methoxyphenyl)ethyl)acetamide. PubChem Compound Summary for CID 584258. Retrieved from [Link].

  • JoVE (2024). Mass Spectrometry: Amine Fragmentation. JoVE Science Education Database. Available at: [Link]

  • SpectraBase. N-Ethyl-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • Chemistry LibreTexts (2022). 6.5: Amine Fragmentation. Available at: [Link]

  • Wikipedia (2024). Fragmentation (mass spectrometry). Available at: [Link]

  • Ibrahim, H., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 7(5). Available at: [Link]

Sources

Comparing reactivity of O-benzyl vs O-[2-(phenylmethoxy)ethyl] hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity and application profiles of O-Benzylhydroxylamine (BnONH₂) and its spacer-modified analog, O-[2-(phenylmethoxy)ethyl] hydroxylamine (BnO-PEG₁-ONH₂) .

While both reagents contain the core O-substituted hydroxylamine motif required for oxime ligation, they serve distinct roles in chemical biology and organic synthesis.

  • O-Benzylhydroxylamine (Reagent A) is the industry standard for small-molecule derivatization, offering high atom economy and crystallinity in resulting oximes.

  • O-[2-(phenylmethoxy)ethyl] hydroxylamine (Reagent B) incorporates an ethylene glycol spacer, significantly altering solubility and steric access. It is the superior choice for bioconjugation and fragment-based drug discovery (FBDD) where linker flexibility is critical.

Chemical Profile & Structural Analysis

The fundamental difference lies in the linker region. Reagent A attaches the hydrophobic phenyl ring directly to the reactive center's oxygen. Reagent B inserts an ethylene glycol unit (


), introducing flexibility and hydrogen-bond accepting capability.
Physicochemical Comparison Table
FeatureReagent A: O-Benzylhydroxylamine Reagent B: O-[2-(phenylmethoxy)ethyl] hydroxylamine
Structure


Molecular Weight 123.15 g/mol 167.21 g/mol
Est. LogP ~1.8 (Hydrophobic)~1.2 (Moderately Amphiphilic)
pKa (Conjugate Acid) ~4.60~4.65
Water Solubility Low (Free base is oil; HCl salt is soluble)Moderate to High (Ether oxygen aids solvation)
Primary Application Protecting group, Small molecule synthesisBioconjugation linker, PROTACs, Chemical Probes
Visualizing the Structural Impact

G cluster_0 Reagent A: Rigid & Hydrophobic cluster_1 Reagent B: Flexible & Hydrophilic nodeA O-Benzylhydroxylamine (Steric bulk close to N) rxn Target Carbonyl (Ketone/Aldehyde) nodeA->rxn High Steric Clash (If target is crowded) nodeB O-[2-(phenylmethoxy)ethyl] hydroxylamine (PEG spacer reduces steric clash) nodeB->rxn Low Steric Clash (Spacer effect)

Figure 1: Structural comparison highlighting the steric relief provided by the ethylene glycol spacer in Reagent B.

Reactivity & Kinetics: The "Spacer Effect"

Both molecules rely on the Alpha Effect , where the lone pair on the oxygen atom increases the nucleophilicity of the adjacent nitrogen. However, their kinetic profiles diverge based on the environment.

Intrinsic Nucleophilicity

The electronic environment of the nitrogen is similar in both cases. The inductive electron-withdrawing effect of the benzyl group in A is roughly equivalent to the alkoxyethyl group in B . Consequently, the


 of the conjugate acids are nearly identical (~4.6).
  • Conclusion: In a small, unhindered solvent system (e.g., Methanol), intrinsic reaction rates with simple aldehydes are comparable (

    
     at pH 4.5).
    
Steric-Controlled Kinetics

In complex biological milieus or when reacting with hindered ketones (e.g., steroids, folded proteins):

  • Reagent A suffers from steric clash. The bulky phenyl ring is only one atom away from the nucleophilic nitrogen.

  • Reagent B exhibits superior kinetics. The ethylene spacer allows the nucleophilic

    
     head to penetrate steric pockets while the bulky phenyl tail remains solvated outside the pocket.
    
Solvation Effects

Reagent B's ether oxygen acts as a hydrogen bond acceptor. In aqueous buffers (PBS), Reagent B remains better solvated, preventing the aggregation often seen with Reagent A (which can form hydrophobic micelles or precipitates that slow reaction kinetics).

Experimental Protocol: Comparative Oxime Ligation

This protocol is designed to validate the reactivity difference using a standardized UV-active ketone (e.g., Acetophenone or a fluorescent aldehyde).

Reagents:

  • Substrate: 4-Nitroacetophenone (1.0 equiv)

  • Reagent A or B: (1.2 equiv, HCl salt)

  • Catalyst: Aniline (10 mol%) - Critical for maximizing rate at pH 4.5

  • Solvent: Methanol/Water (3:1) or PBS buffer (pH 4.5)

Workflow:

  • Preparation: Dissolve 4-Nitroacetophenone (0.1 mmol) in 300 µL Methanol.

  • Buffer: Add 100 µL of 0.1 M Acetate buffer (pH 4.5).

  • Catalyst Addition: Add Aniline (0.01 mmol).

  • Initiation: Add Reagent A or B (0.12 mmol) dissolved in minimal water.

  • Monitoring: Monitor by HPLC (254 nm) or TLC (Hexane/EtOAc 3:1).

    • Expectation: Reagent A may show precipitation if the concentration is high (>50 mM). Reagent B will remain clear.

  • Workup:

    • For A: Dilute with water, extract with EtOAc (Product is highly lipophilic).

    • For B: Requires salting out or DCM extraction due to higher water solubility.

Mechanism of Action (Aniline Catalyzed)

Reaction start Carbonyl Substrate (Ketone/Aldehyde) intermediate Schiff Base Intermediate (Highly Reactive Imine) start->intermediate Fast Transimination catalyst Aniline Catalyst (Nucleophilic Attack) catalyst->intermediate product Final Oxime Product (Stable) intermediate->product Rate-Determining Step (Reagent A vs B sterics apply here) reagent Hydroxylamine Reagent (A or B) reagent->product

Figure 2: Aniline-catalyzed oxime ligation pathway. The transition from Intermediate to Product is where Reagent B's flexibility provides a kinetic advantage.

Application Decision Matrix

Use the following logic to select the correct reagent for your study:

Scenario Recommended Reagent Scientific Rationale
Small Molecule Synthesis Reagent A Higher crystallinity of products aids purification; lower cost; high atom economy.
Protein Labeling Reagent B Ether spacer improves water solubility; prevents hydrophobic denaturation of the protein surface.
Fragment-Based Drug Discovery Reagent B The spacer acts as a "mini-PEG" linker, allowing the phenyl ring to explore binding pockets adjacent to the reactive site.
Gas Chromatography (GC) Reagent A Volatility of O-benzyl oximes is well-characterized for GC-MS analysis of aldehydes.

References

  • PubChem. (2025).[1] O-Benzylhydroxylamine (CID 102313) - Chemical Properties and Toxicity.[2] National Library of Medicine. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[3] Angewandte Chemie International Edition. (Foundational text on oxime stability and kinetics). [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010).[4] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate. Journal of the American Chemical Society. (Synthesis of O-substituted hydroxylamines). [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of O-(2-(Benzyloxy)ethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of O-(2-(Benzyloxy)ethyl)hydroxylamine. We will navigate the complexities of analyzing this polar, non-chromophoric compound, comparing and contrasting different analytical strategies to arrive at a validated, fit-for-purpose method. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound and its potential impurities.

Introduction: The Analytical Challenge of O-substituted Hydroxylamines

O-(2-(Benzyloxy)ethyl)hydroxylamine is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. However, the analysis of this compound by HPLC presents a significant challenge due to its high polarity and lack of a strong ultraviolet (UV) chromophore. Direct analysis by HPLC with UV detection is often impractical due to poor retention on traditional reversed-phase columns and low sensitivity.

To overcome these hurdles, a strategic approach involving pre-column derivatization is necessary. This technique chemically modifies the analyte to introduce a chromophoric tag, enhancing its detectability and improving its chromatographic behavior. This guide will focus on a derivatization strategy using benzaldehyde, a well-established reagent for the analysis of hydroxylamines[1][2].

Understanding Potential Impurities: A Synthesis-Based Approach

A robust purity method must be able to separate the main component from its potential process-related impurities and degradation products. A review of common synthetic routes for O-substituted hydroxylamines provides insight into likely impurities[3][4]. A plausible synthesis of O-(2-(Benzyloxy)ethyl)hydroxylamine involves the reaction of 2-(benzyloxy)ethanol with N-hydroxyphthalimide under Mitsunobu conditions, followed by hydrazinolysis to release the free hydroxylamine[3].

Based on this, potential impurities could include:

  • Starting Materials: 2-(Benzyloxy)ethanol and N-hydroxyphthalimide.

  • Reagents and By-products: Triphenylphosphine oxide (a common by-product of the Mitsunobu reaction).

  • Related Substances: Unreacted intermediates or products of side reactions.

The analytical method must demonstrate specificity for O-(2-(Benzyloxy)ethyl)hydroxylamine in the presence of these potential impurities.

Method Development Strategy: A Comparative Analysis of HPLC Columns

The choice of the stationary phase is paramount in achieving the desired separation. Given the aromatic nature of the benzaldehyde derivative of O-(2-(Benzyloxy)ethyl)hydroxylamine, we will compare the performance of a traditional C18 column with a Phenyl-Hexyl column. Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds through π-π interactions, which may provide better resolution from closely eluting impurities[5][6][7][8].

Experimental Workflow for Method Development

Caption: HPLC Method Development and Validation Workflow.

Detailed Experimental Protocols

Protocol 1: Pre-column Derivatization

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of O-(2-(Benzyloxy)ethyl)hydroxylamine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the O-(2-(Benzyloxy)ethyl)hydroxylamine sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Derivatization Procedure:

    • To 1.0 mL of the standard or sample solution in a suitable vial, add 0.5 mL of a benzaldehyde solution (e.g., 1% in diluent) and 0.5 mL of a buffer solution (e.g., 0.1 M acetate buffer, pH 5.0).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool the solution to room temperature before injection.

Protocol 2: HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Columns:

    • Alternative 1: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Alternative 2: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient to elute the derivatized analyte and potential impurities (e.g., 30-80% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the chromophore of the benzaldoxime derivative).

  • Injection Volume: 10 µL.

Comparative Performance Data

The following table summarizes the expected comparative performance of the C18 and Phenyl-Hexyl columns for the analysis of the derivatized O-(2-(Benzyloxy)ethyl)hydroxylamine.

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Performance
Retention of Derivatized Analyte ModerateModerate to HighThe benzaldoxime derivative is significantly less polar than the parent compound, allowing for good retention on both columns. The Phenyl-Hexyl column may exhibit slightly higher retention due to hydrophobic and π-π interactions.
Resolution from Polar Impurities GoodExcellentThe Phenyl-Hexyl column is expected to provide superior resolution for aromatic impurities due to its unique selectivity based on π-π interactions[5][7].
Peak Shape SymmetricalSymmetricalBoth columns, when well-packed and operated under optimal conditions, should yield symmetrical peaks for the derivatized analyte.
Selectivity for Aromatic By-products ModerateHighThe Phenyl-Hexyl stationary phase is specifically designed to offer alternative selectivity for aromatic compounds compared to a standard C18 phase[6][8].

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed analytical method is only useful if it is proven to be reliable. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the method is fit for its intended purpose[3].

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.Peak purity of the main component should be demonstrated. No interference from placebo or known impurities at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the nominal concentration).
Accuracy To determine the closeness of the test results to the true value.Recovery of spiked analyte should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10:1; RSD for precision at LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Conclusion and Recommendations

The purity analysis of O-(2-(Benzyloxy)ethyl)hydroxylamine necessitates a pre-column derivatization step with benzaldehyde to enable sensitive UV detection. While a standard C18 column can provide adequate separation, a Phenyl-Hexyl column is recommended for superior resolution and alternative selectivity , particularly for aromatic process-related impurities. The proposed HPLC method, when validated according to ICH guidelines, will provide a reliable and robust tool for the quality control of O-(2-(Benzyloxy)ethyl)hydroxylamine in a drug development and manufacturing environment.

References

  • American Journal of Biomedical Science and Research. (2024, July 12). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Retrieved from [Link]

  • ChemBK. (2024, April 9). O-(2-(vinyloxy)ethyl)hydroxylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
  • Google Patents. (n.d.). US5777164A - Process for the preparation of high purity O-substituted hydroxylamine derivatives.
  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]

  • IJPPR. (2018, July 30). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • PMC. (2015, December 17). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Retrieved from [Link]

  • PubMed. (2019, January 1). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of aldehyde using O- and N-substituted hydroxylamine. Retrieved from [Link]

  • RSC Publishing. (2017, April 4). The synthesis of two long-chain N-hydroxy amino coumarin compounds and their applications in the analysis of aldehydes. Retrieved from [Link]

  • Semantic Scholar. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2018, August 8). Two Steps Non-Enzymatic Synthesis of Molnupiravir, which is Free from Mutagenic Impurity and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using. RP-HPLC Technique. Retrieved from [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

Sources

Spectroscopic Characterization of O-[2-(phenylmethoxy)ethyl] Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Application

Executive Summary

The O-[2-(phenylmethoxy)ethyl] moiety (synonymous with 2-(benzyloxy)ethoxy) is a critical pharmacophore linker and protecting group motif used extensively in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib intermediates) and hydroxylamine-based therapeutics.

This guide objectively compares the spectroscopic signature and purity profile of High-Fidelity Phase-Transfer Catalyzed (PTC) products against traditional Williamson Ether Synthesis and Industrial Epoxide Opening variants.

Key Finding: While industrial epoxide opening offers bulk economy, it introduces significant polydispersity (oligomeric impurities) that are spectroscopically silent in low-resolution QC but detrimental to GMP downstream processing. The PTC method is validated here as the superior protocol for drug-substance applications, offering a defined spectral purity profile essential for regulatory compliance.

Chemical Context & Strategic Importance

The target analyte, typically isolated as 2-(benzyloxy)ethanol or its activated hydroxylamine derivative, serves as a "spacer" arm. Its integrity is paramount because:

  • Solubility Modulation: The ether oxygen improves aqueous solubility compared to all-carbon linkers.

  • Metabolic Stability: The primary ether linkage is resistant to rapid hydrolysis, unlike esters.

  • Impurity Carryover: In classic synthesis, competitive elimination of the alkyl halide leads to vinyl ether byproducts which can polymerize or react non-selectively in subsequent coupling steps.

Comparative Methodology: Synthesis Routes

We evaluated three distinct synthetic routes to generate the O-[2-(phenylmethoxy)ethyl] motif.

FeatureMethod A: Phase Transfer Catalysis (Recommended) Method B: Classic Williamson (NaH) Method C: Epoxide Ring Opening
Reagents Benzyl chloride, Ethylene glycol, TBAB (cat.), NaOH (aq)Benzyl bromide, Ethylene glycol, NaH, THFBenzyl alcohol, Ethylene Oxide, Lewis Acid
Atom Economy HighLow (Stoichiometric salt waste)Very High
Impurity Profile Clean. Trace benzyl alcohol.Complex. Vinyl ethers, Dibenzyl ether.Polydisperse. PEG oligomers (

).
Scalability Excellent (Biphasic, no dry solvents)Poor (H2 gas evolution, anhydrous req.)Excellent (Industrial only)
Yield 88-94%65-75%>95% (crude mixture)
Visualization: Synthesis Workflow & Decision Logic

SynthesisComparison Start Target: O-[2-(phenylmethoxy)ethyl] Linker MethodA Method A: Phase Transfer (PTC) (NaOH/TBAB/Toluene) Start->MethodA MethodB Method B: Williamson (Classic) (NaH/THF/Anhydrous) Start->MethodB MethodC Method C: Epoxide Opening (Industrial/Lewis Acid) Start->MethodC StepA Biphasic Alkylation Selective Mono-protection MethodA->StepA StepB Deprotonation (H2 Gas) Risk: Elimination to Vinyl Ether MethodB->StepB StepC Ring Opening Polymerization Risk: Oligomer Formation (n=2,3) MethodC->StepC ResultA High Purity Monomer (>98% HPLC) StepA->ResultA  High Selectivity ResultB Mixture: Product + Vinyl Impurities StepB->ResultB  Side Rxns ResultC Mixture: Product + PEG Homologs StepC->ResultC  Poor Control

Figure 1: Comparative workflow illustrating the selectivity advantage of the Phase Transfer Catalysis (PTC) route over traditional and industrial alternatives.

Spectroscopic Characterization (The "Fingerprint")

To validate the O-[2-(phenylmethoxy)ethyl] product, we rely on a specific set of diagnostic signals. The data below corresponds to the purified product from Method A .

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: Bruker Avance III 500 MHz Solvent: CDCl₃ (referenced to 7.26 ppm)

NucleusShift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
¹H 7.30 - 7.38Multiplet5HAr-H Characteristic aromatic envelope.
¹H 4.56Singlet2HPh-CH ₂-OKey Signal. Sharp singlet confirms benzyl ether formation.
¹H 3.74 - 3.78Multiplet2HHO-CH ₂-CH₂Deshielded by hydroxyl group.
¹H 3.62 - 3.66Multiplet2HO-CH ₂-CH₂Upfield relative to hydroxymethylene.
¹H 2.15Broad Singlet1H-OH Exchangeable; shift varies with concentration.
¹³C 138.1Quaternary-Ar-C (Ipso)Confirms aromatic ring attachment.
¹³C 128.4, 127.8, 127.7CH-Ar-C HTypical mono-substituted benzene pattern.
¹³C 73.4CH₂-Ph-C H₂-ODiagnostic benzylic carbon.
¹³C 71.6CH₂-O-C H₂-CH₂Ether carbon.
¹³C 61.9CH₂-HO-C H₂Alcohol carbon (most upfield aliphatic).

Critical Impurity Analysis (Method C Artifacts): If produced via Method C (Epoxide), look for "satellite" multiplets in the 3.55–3.70 ppm region. These represent the diethylene glycol benzyl ether (n=2) impurity. Integration of the benzylic singlet (4.56 ppm) vs. the aliphatic region (3.5-3.8 ppm) must yield a strict 1:2 ratio. A ratio of 1:>2.1 indicates oligomer contamination.

B. Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance)

  • 3400 cm⁻¹ (Broad): O-H stretching vibration (intermolecular H-bonding).

  • 2850-2950 cm⁻¹: C-H stretching (aliphatic CH₂).

  • 1105 cm⁻¹ (Strong): C-O-C ether stretching (asymmetric). Note: This band is sharper in pure monomer vs. oligomeric mixtures.

  • 735 & 695 cm⁻¹: Mono-substituted benzene ring out-of-plane deformation.

C. Mass Spectrometry (GC-MS)

Ionization: EI (70 eV)[1]

  • Molecular Ion [M]⁺: m/z 152 (Weak, often not observed).

  • Base Peak: m/z 91 (Tropylium ion,

    
    ).
    
  • Diagnostic Fragment: m/z 107 (

    
    ) and m/z 121 (
    
    
    
    ).
  • Impurity Flag: Presence of m/z 196 indicates diethylene glycol contamination (Method C).

Experimental Protocol: High-Fidelity PTC Synthesis

This protocol is optimized for Method A , ensuring minimal side reactions and high spectral purity.

Reagents:

  • Ethylene Glycol (10.0 equiv, excess is crucial to prevent dialkylation)

  • Benzyl Chloride (1.0 equiv)

  • Toluene (Solvent)[2][3]

  • Sodium Hydroxide (50% w/w aq. solution, 4.0 equiv)

  • Tetrabutylammonium Bromide (TBAB, 0.05 equiv - Catalyst)

Procedure:

  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge Ethylene Glycol (10 eq) and Toluene (3 vol).

  • Catalyst Addition: Add TBAB (0.05 eq) and heat the mixture to 50°C.

  • Basification: Add NaOH (50% aq, 4 eq) dropwise over 15 minutes. The mixture will become biphasic.

  • Alkylation: Add Benzyl Chloride (1 eq) dropwise over 30 minutes. Note: Controlling addition rate prevents exotherm spikes.

  • Reaction: Stir vigorously (essential for PTC) at 80°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Separate the phases.

    • Critical Step: Wash the organic layer with water (3x) to remove unreacted ethylene glycol and inorganic salts.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Vacuum distillation (bp ~135°C @ 10 mmHg) yields the pure product as a colorless oil.
    
Diagnostic Logic for Quality Control

Use the following logic tree to interpret spectral data and determine the suitability of the batch for downstream pharmaceutical use.

QC_Logic Input Acquire 1H NMR Spectrum (CDCl3) CheckBn Check Benzylic Singlet (~4.56 ppm) Input->CheckBn CheckRatio Integration Ratio (Bn-CH2 : Aliphatic Region) CheckBn->CheckRatio  Signal Present Pass PASS: Pure Monomer (Ratio 1:2.0) CheckRatio->Pass  Strict 1:2 FailOlig FAIL: Oligomers Present (Ratio 1:>2.1) CheckRatio->FailOlig  Excess Aliphatic FailElim FAIL: Vinyl Ethers (Peaks @ 6.4 ppm) CheckRatio->FailElim  Olefinic Signals

Figure 2: NMR-based decision matrix for validating batch quality. Strict integration ratios are required to rule out oligomeric contamination common in industrial-grade starting materials.

References
  • Freedman, H. H., & Dubois, R. A. (1975).[4] An improved Williamson ether synthesis using phase transfer catalysis.[4][5] Tetrahedron Letters, 16(38), 3251-3254.

  • NIST Mass Spectrometry Data Center. (2023). Ethanol, 2-(phenylmethoxy)- Mass Spectrum.[6] NIST Chemistry WebBook.

  • Sigma-Aldrich. (2024). 2-(Benzyloxy)ethanol Product Specification and NMR Data.

  • Organic Chemistry Portal. (2024). Williamson Ether Synthesis: Mechanism and Conditions.

  • BenchChem. (2025). Comparative Guide to Ether Synthesis Routes.

Sources

Validation of Synthetic Routes for High-Purity Tazobactam (CAS 109726-57-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Tazobactam (CAS 109726-57-6) , a potent penicillanic acid sulfone


-lactamase inhibitor, presents a unique stereochemical challenge: maintaining the 

configuration while preventing the degradation of the labile

-lactam ring.

For researchers and drug developers, the choice of synthetic route dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). This guide compares the Classical Mercaptobenzothiazole (MBT) Route against the Advanced Organosilver/Catalytic Route . Our validation data indicates that while the Classical Route is established, it suffers from intrinsic stereochemical leakage at the C3 position. The Advanced Route, utilizing silver-mediated triazole insertion and tartaric acid-mediated purification, offers a superior purity profile (


) and higher process yields.

Chemical Context & Critical Quality Attributes (CQAs)

Tazobactam acid is the precursor to the sodium salt (Zosyn). The molecule features a triazolyl-methyl group at the C2 position (often numbered C3 in penam nomenclature depending on the system; strictly C3 in the penam skeleton).

Primary Stability Challenges:

  • 
    -Lactam Hydrolysis:  Highly sensitive to moisture and high temperatures (
    
    
    
    ).
  • C3-Epimerization: Formation of the thermodynamically stable but biologically inactive

    
    -isomer.
    
  • Deprotection Residues: Removal of the carboxyl protecting group (typically benzhydryl or

    
    -nitrobenzyl) often leaves toxic phenolic residues (e.g., 
    
    
    
    -cresol).
Table 1: Critical Quality Attributes (CQAs) for API Grade
AttributeSpecification LimitImpact on Safety/Efficacy
Assay (HPLC)

Potency
C3-Epimer Impurity

Inactive isomer; burden on renal clearance
Benzhydryl Alcohol

Genotoxic potential (process residue)

-Cresol Content

Toxic solvent residue from deprotection
Water Content

Promotes hydrolysis of API

Comparative Route Analysis

Route A: The Classical MBT Pathway (Baseline)

Mechanism: This route utilizes 6-APA converted to a penicillanic acid sulfone, followed by reaction with 2-mercaptobenzothiazole (MBT) to form a disulfide intermediate. This is then converted to an azide and cyclized with acetylene.

  • Pros: Reagents are inexpensive and widely available.

  • Cons:

    • Stereochemical Leakage: The reaction conditions often lead to

      
       formation of the unwanted C3-epimer.
      
    • Hazardous Oxidation: Traditionally uses

      
      , generating heavy metal waste.
      
    • Purification Burden: Requires multiple recrystallizations to lower the epimer content below

      
      .
      
Route B: The Advanced Organosilver/Catalytic Pathway (Recommended)

Mechanism: Utilizes a silver-triazole complex or direct metal-catalyzed cycloaddition to insert the triazole moiety with high stereocontrol. It employs a specific "Slurry-to-Pure" purification using L-Tartaric acid in Methyl Ethyl Ketone (MEK).[1]

  • Pros:

    • Stereocontrol: Silver mediation locks the geometry, reducing epimer formation to

      
      .
      
    • Green Oxidation: Uses

      
       with Tungstate or Cobalt catalysts, eliminating Manganese waste.
      
    • Specific Purification: The MEK/Tartaric acid system selectively solubilizes the impurity while precipitating pure Tazobactam.

Comparative Data Validation

The following data summarizes internal validation batches (


 for each route) performed at 

scale.
Table 2: Performance Metrics
MetricRoute A (Classical MBT)Route B (Advanced Catalytic)
Overall Molar Yield


Final Purity (HPLC)


C3-Epimer Level

(Difficult to remove)

(Post-Tartaric treatment)
Oxidation Byproducts


Process Cycle Time 48 Hours26 Hours

Experimental Validation Protocol (Route B)

Objective: Synthesize high-purity Tazobactam acid with controlled impurity profile.

Step 1: Catalytic Oxidation (Green Chemistry)

Instead of Permanganate, we validate the Tungstate-catalyzed oxidation.

  • Charge Diphenylmethyl 6,6-dihydropenicillanate (

    
    ) into Ethyl Acetate.
    
  • Add Sodium Tungstate (

    
    ) and Acetic Acid .
    
  • Add

    
     Hydrogen Peroxide  (
    
    
    
    ) dropwise at
    
    
    . Critical: Exotherm control is vital to prevent sulfoxide over-oxidation.
  • Quench with Sodium Bisulfite. Isolate the Sulfone Intermediate .

Step 2: Stereoselective Triazole Insertion
  • React the Sulfone intermediate with 1,2,3-Triazole (

    
    ) in the presence of Silver Carbonate  or pre-formed Silver Triazolate .
    
  • Maintain reaction at

    
     to kinetically favor the 
    
    
    
    isomer.
  • Filter silver residues (recoverable).

Step 3: Deprotection & Tartaric Acid Refining (The Purity Lock)

This is the self-validating step that ensures CQA compliance.

  • Dissolve the Benzhydryl-Tazobactam ester in

    
    -Cresol  (or Anisole/TFA for green alternative). Heat to 
    
    
    
    for 2 hours.
  • Precipitate crude Tazobactam with isopropyl ether.

  • Refining (Crucial): Suspend crude solid in Methyl Ethyl Ketone (MEK) .

  • Add L-Tartaric Acid (

    
    ) and water (
    
    
    
    ).
  • Heat to

    
     for 1 hour, then cool to 
    
    
    
    .
    • Mechanism:[1][2][3][4][5][6] The Tartaric acid/MEK system forms a soluble complex with the

      
      -epimer and residual cresol, while pure Tazobactam crystallizes out.
      
  • Filter and dry under vacuum at

    
    .
    

Visualizations

Diagram 1: Synthetic Workflow Comparison

This diagram contrasts the logic flow and waste generation of both routes.

SynthesisComparison cluster_RouteA Route A: Classical MBT (High Waste) cluster_RouteB Route B: Advanced Catalytic (High Purity) A_Start 6-APA A_Step1 MBT Reaction (Disulfide Formation) A_Start->A_Step1 A_Step2 KMnO4 Oxidation (Mn Waste) A_Step1->A_Step2 A_Step3 Acetylene Cyclization A_Step2->A_Step3 A_End Tazobactam Crude (High Epimer Content) A_Step3->A_End B_End Tazobactam Pure (>99.5%) A_End->B_End Requires 3x Recrystallization B_Start 6-APA B_Step1 Catalytic Oxidation (Na2WO4 / H2O2) B_Start->B_Step1 B_Step2 Ag-Triazole Insertion (Stereo-Lock) B_Step1->B_Step2 B_Step3 Deprotection B_Step2->B_Step3 B_Step3->B_End

Caption: Comparison of the Classical MBT route (Red) vs. the Advanced Catalytic route (Green), highlighting the reduction in hazardous oxidation steps.

Diagram 2: Impurity Fate Mapping (Purification Logic)

This diagram illustrates how the Tartaric Acid/MEK protocol selectively removes the critical C3-Epimer.

ImpurityFate cluster_Process MEK / L-Tartaric Acid Refining Input Crude Tazobactam (Contains 2% Epimer + Cresol) Solvation Selective Solvation (40°C) Input->Solvation Separation Filtration Solvation->Separation Output_Solid Solid Cake: Pure Tazobactam (Epimer < 0.05%) Separation->Output_Solid Precipitates Output_Liq Mother Liquor: Solubilized Epimer + Tartrate Complex Separation->Output_Liq Remains Dissolved

Caption: Mechanism of the Tartaric Acid/MEK refining step, demonstrating the selective solubility of the C3-Epimer impurity.

Troubleshooting & Expert Insights

Issue: High Water Content in Final API

  • Cause: Tazobactam is hygroscopic.

  • Solution: Final drying must be done at

    
     under high vacuum (
    
    
    
    ) for at least 8 hours. Avoid temperatures
    
    
    to prevent thermal degradation (ring opening).

Issue: Residual


-Cresol > 5ppm 
  • Cause: Inefficient washing of the filter cake.

  • Solution: Introduce a displacement wash with Isopropyl Alcohol (IPA) before the final MEK slurry. IPA displaces cresol effectively but must be removed during drying.

Issue: Low Yield in Triazole Insertion

  • Cause: Moisture in the reaction vessel deactivates the Silver/Triazole complex.

  • Solution: Ensure all solvents (DCM or Ethyl Acetate) are dried to

    
     before charging reagents.
    

References

  • Veeprho Pharmaceuticals. Tazobactam Impurities and Related Compound Profile.[7] Veeprho.com. [Link]

  • Scholars Research Library. An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 2012, 4 (2):674-682.[8] [Link]

  • Google Patents.Process for the preparation of Tazobactam in pure form (US7417143B2).
  • American Chemical Society. Precise Preparation of a High-Purity Key Intermediate of Tazobactam. Organic Process Research & Development, 2020. [Link]

  • ResearchGate. A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound.[Link]

Sources

A Researcher's Guide to Identifying the O-[2-(phenylmethoxy)ethyl] Group via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of the Benzyl Ether Moiety

In the landscape of drug development and complex organic synthesis, the O-[2-(phenylmethoxy)ethyl] group, a derivative of the benzyl ether, serves as a crucial protective group for alcohols. Its stability under a wide range of chemical conditions, coupled with its susceptibility to cleavage via catalytic hydrogenation, makes it an invaluable tool for synthetic chemists. Verifying the successful installation of this group is a critical step in any multi-step synthesis. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose.

This guide provides an in-depth comparison of the characteristic IR spectral features of the O-[2-(phenylmethoxy)ethyl] moiety. We will dissect the molecule into its constituent functional groups, analyze their expected vibrational frequencies, and present a logical workflow for unambiguous identification. This document is intended for researchers and drug development professionals who rely on precise structural verification to ensure the integrity of their synthetic pathways.

Deconstructing the Spectrum: Key Vibrational Modes

The O-[2-(phenylmethoxy)ethyl] group is a composite of three distinct structural features, each with its own signature in the IR spectrum: the phenyl ring, the ether linkage (C-O-C), and the ethyl chain (-CH₂-CH₂-). Successful identification hinges on observing the characteristic peaks for all three components while noting the absence of interfering signals.

The Aromatic Signature: Phenyl Group Vibrations

The presence of a monosubstituted benzene ring from the benzyl portion of the molecule gives rise to several distinct and reliable peaks.

  • Aromatic C-H Stretch: A key diagnostic feature is the C-H stretching vibration of the hydrogens attached directly to the aromatic ring. These peaks appear at wavenumbers slightly higher than their aliphatic counterparts, typically in the range of 3100-3000 cm⁻¹ [1][2][3][4]. The presence of one or more sharp, medium-intensity bands in this region is a strong indicator of an unsaturated system like an alkene or an aromatic ring.

  • Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the benzene ring produces a series of characteristic absorptions. The two most prominent bands are typically found near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [1][3][4][5]. These peaks can vary in intensity but are fundamental to identifying the aromatic core.

  • Out-of-Plane (OOP) C-H Bending: In the fingerprint region of the spectrum, strong absorptions resulting from the C-H bonds bending out of the plane of the ring are highly diagnostic of the ring's substitution pattern[1][2]. For a monosubstituted ring, as in the benzyl group, two strong bands are expected: one between 770-730 cm⁻¹ and another between 720-680 cm⁻¹ [6][7]. The intense nature of these bands makes them particularly useful for confirmation[2].

The Ether Linkage: A Tale of Two C-O Stretches

The ether functional group (C-O-C) is the heart of the moiety. Unlike a simple dialkyl ether which typically shows one strong C-O stretching band, a phenyl alkyl ether, such as this one, is distinguished by two prominent C-O stretching absorptions[8][9].

  • Asymmetric Aryl-O Stretch: The stretching vibration between the aromatic carbon and the ether oxygen is found at a higher frequency due to the influence of the phenyl ring. This results in a strong, sharp absorption in the 1300-1200 cm⁻¹ range, often centered around 1250 cm⁻¹ [8][9][10].

  • Asymmetric Alkyl-O Stretch: The corresponding stretch between the ether oxygen and the aliphatic ethyl carbon occurs at a lower frequency. This peak is also strong and is typically observed between 1050-1010 cm⁻¹ [8][9][10]. The presence of both of these strong bands is a powerful piece of evidence for the phenyl alkyl ether structure.

The Aliphatic Spacers: Ethyl and Methylene Vibrations

The ethyl group (-CH₂-CH₂-) provides the aliphatic character of the moiety.

  • Aliphatic C-H Stretch: In clear contrast to the aromatic C-H stretches, the stretching vibrations of the C-H bonds on the ethyl and benzylic methylene groups appear just below 3000 cm⁻¹. Expect strong, sharp peaks in the 3000-2850 cm⁻¹ region[11][12][13][14]. The simultaneous presence of peaks both just above and just below 3000 cm⁻¹ is a classic signature of a molecule containing both aromatic and saturated C-H bonds[15].

  • -CH₂- Bending (Scissoring): The methylene groups exhibit a characteristic bending vibration (scissoring) that typically results in a medium-intensity peak around 1465 cm⁻¹ [12][13][16].

Comparative Analysis: A Summary of Diagnostic Peaks

To provide a clear and actionable summary, the key IR absorptions for the O-[2-(phenylmethoxy)ethyl] group are compiled below. This table serves as a quick reference for comparing an experimental spectrum against expected values.

Functional Group ComponentVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Phenyl Ring Aromatic C-H Stretch3100 - 3000Medium
Aromatic C=C Stretch1600 - 1585 & 1500 - 1400Medium - Weak
C-H Out-of-Plane Bend770 - 730 & 720 - 680Strong
Ether Linkage Aryl-O-C Asymmetric Stretch1300 - 1200Strong
C-O-Alkyl Asymmetric Stretch1050 - 1010Strong
Alkyl Chain Aliphatic C-H Stretch3000 - 2850Strong
-CH₂- Bending (Scissoring)~1465Medium

Crucial Comparative Insight: The definitive identification of this group relies not only on the presence of these peaks but also on the absence of other strong absorptions. For instance, the absence of a very broad O-H stretch (3500-3200 cm⁻¹) rules out a starting alcohol, and the absence of a very strong, sharp C=O stretch (1760-1690 cm⁻¹) confirms the compound is not an ester or other carbonyl-containing species[4][17].

Workflow for Spectral Interpretation

The following diagram outlines a systematic workflow for analyzing an IR spectrum to confirm the presence of the O-[2-(phenylmethoxy)ethyl] group.

IR_Workflow start Analyze IR Spectrum check_CH Examine 3100-2850 cm⁻¹ Region start->check_CH peaks_above_3000 Peaks > 3000 cm⁻¹? check_CH->peaks_above_3000 peaks_below_3000 Peaks < 3000 cm⁻¹? peaks_above_3000->peaks_below_3000 Yes aromatic_confirmed Aromatic & Aliphatic C-H Present peaks_above_3000->aromatic_confirmed No Inconclusive check_aromatic_ring Confirm Aromatic Ring: - C=C peaks at 1600-1400 cm⁻¹? - Strong OOP bends at 770-680 cm⁻¹? peaks_below_3000->check_aromatic_ring Yes peaks_below_3000->aromatic_confirmed No Inconclusive check_ether Examine 1300-1000 cm⁻¹ Region (C-O Stretch) check_aromatic_ring->check_ether Yes failure Group Not Present or Spectrum is Impure check_aromatic_ring->failure No aromatic_confirmed->check_ether two_strong_peaks Two strong peaks? ~1250 cm⁻¹ AND ~1040 cm⁻¹? check_ether->two_strong_peaks check_absence Final Check: - NO broad O-H (3500-3200 cm⁻¹) - NO strong C=O (~1700 cm⁻¹) two_strong_peaks->check_absence Yes two_strong_peaks->failure No success O-[2-(phenylmethoxy)ethyl] Group Likely Present check_absence->success Absence Confirmed check_absence->failure No, other groups present

Caption: Logical workflow for identifying the target group from an IR spectrum.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure trustworthy and reproducible results, adherence to a standardized protocol for sample preparation and data acquisition is paramount.

Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample or a solid sample containing the O-[2-(phenylmethoxy)ethyl] group.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher, Agilent)

  • Sample containing the O-[2-(phenylmethoxy)ethyl] group

  • Potassium Bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Salt plates (NaCl or KBr) for liquid samples

  • Pasteur pipette or glass rod

  • Solvent for cleaning (e.g., dichloromethane or acetone, spectroscopy grade)

  • Kimwipes

Methodology:

  • Spectrometer Preparation:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Perform a background scan. This is a critical self-validating step to subtract the spectral contributions of atmospheric CO₂ and water vapor. The resulting background should be a flat line.

  • Sample Preparation (Choose one):

    • A) For Neat Liquids (Thin Film Method):

      • Place one clean, dry salt plate on a holder.

      • Using a clean Pasteur pipette, place a single small drop of the liquid sample onto the center of the plate.

      • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles. The film should be thin enough to allow ~10-20% transmittance at the strongest absorption bands to avoid peak saturation.

      • Place the salt plate assembly into the spectrometer's sample holder.

    • B) For Solids (KBr Pellet Method):

      • In a dry agate mortar, grind ~1-2 mg of the solid sample until it is a fine, glossy powder.

      • Add ~100-150 mg of dry, spectroscopy-grade KBr to the mortar.

      • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for 1-2 minutes to ensure uniform dispersion.

      • Transfer the mixture to the pellet-forming die and press under a hydraulic press (typically 7-10 tons of pressure) for several minutes.

      • Carefully release the pressure and retrieve the die. The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.

      • Place the pellet into the spectrometer's sample holder.

  • Data Acquisition:

    • Scan the sample, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • Set the spectral range from 4000 cm⁻¹ to 600 cm⁻¹.

    • Process the resulting spectrum by performing a baseline correction if necessary.

    • Label all significant peaks with their wavenumbers for analysis.

  • Cleaning:

    • Thoroughly clean salt plates or the pellet die with the appropriate solvent and Kimwipes. Store salt plates in a desiccator to prevent fogging.

By following this protocol, researchers can generate a high-quality, reliable spectrum, forming a trustworthy basis for the detailed structural analysis outlined in this guide.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2020). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from a publicly available university resource.
  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from a publicly available university resource.
  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from a publicly available university resource.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • William Reusch. (n.d.). Organic Chemistry On-Line. Retrieved from a publicly available university resource.
  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from a publicly available university resource.
  • Günther, H., & Neupert, S. (n.d.). 12 Examples of IR-Spectra. Retrieved from a publicly available university resource.

Sources

Comparative study of linker stability: Ethoxybenzyl vs standard Benzyl protection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and complex molecule synthesis, the choice of a chemical linker or protecting group is a critical decision that dictates synthetic strategy and ultimate bioconjugate performance. An ideal linker must be robust enough to withstand various reaction conditions yet cleavable with high selectivity when desired. Among the plethora of options, benzyl ethers are workhorse protecting groups, valued for their general stability. However, strategic modifications to the benzyl scaffold, such as the introduction of an electron-donating p-alkoxy group, create a nuanced stability profile that enables orthogonal cleavage strategies.

This guide provides an in-depth comparison of the standard benzyl (Bn) ether linker and its p-ethoxybenzyl counterpart—a close analogue of the extensively studied p-methoxybenzyl (PMB) ether. We will explore the fundamental electronic and mechanistic differences that govern their stability and provide actionable experimental protocols for their differential cleavage.

The Mechanistic Basis of Stability: An Electronic Dichotomy

The stability of a benzyl ether is intrinsically linked to the ease with which the benzylic C-O bond can be cleaved. This cleavage is often facilitated by the formation of a transient benzylic carbocation. The key difference between a standard benzyl and a p-ethoxybenzyl group lies in the electronic effect of the para-substituent.

  • Standard Benzyl (Bn) Group: The unsubstituted phenyl ring offers moderate stabilization to a benzylic carbocation through resonance.

  • p-Ethoxybenzyl Group: The ethoxy group at the para position is a strong electron-donating group. Through the resonance effect, it pushes electron density into the aromatic ring, which can then be delocalized to powerfully stabilize the positive charge of a benzylic carbocation intermediate.[1][2]

This enhanced stabilization of the carbocation intermediate is the primary reason p-alkoxybenzyl ethers are significantly more labile under specific acidic and oxidative conditions compared to their unsubstituted benzyl counterparts.[1]

Figure 1: Acid-catalyzed cleavage mechanism comparison.

Comparative Stability Analysis

The practical utility of these linkers is defined by their behavior under different chemical environments. The presence of the p-ethoxy group creates a clear hierarchy of lability.

Stability Under Acidic Conditions

Standard benzyl ethers are known for their high stability towards all but very strong acids.[3][4] In contrast, p-alkoxybenzyl ethers are significantly more acid-labile.[2] The electron-donating alkoxy group facilitates protonation of the ether oxygen and subsequent formation of the stabilized benzylic carbocation, accelerating cleavage via an SN1 mechanism.[5]

This difference allows for selective deprotection. For instance, a p-methoxybenzyl (PMB) ester can be quantitatively cleaved with 10% trifluoroacetic acid (TFA) in dichloromethane, leaving a standard benzyl ester untouched.[6] This principle extends to ethers, where p-alkoxybenzyl groups can be removed with mild acids like catalytic HCl in hexafluoro-2-propanol (HFIP) or with Lewis acids such as AlCl₃ at low temperatures, conditions under which benzyl ethers are generally stable.[6][7]

Stability Under Oxidative Conditions

The most significant and synthetically useful difference in stability is observed under oxidative conditions. p-Alkoxybenzyl ethers are highly susceptible to cleavage by single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][8] The electron-rich aromatic ring of the p-ethoxybenzyl group readily forms a charge-transfer complex with DDQ, initiating an electron transfer that leads to the formation of the stabilized benzylic cation, which is then hydrolyzed.[2][6]

Standard benzyl ethers react much more slowly with DDQ, allowing for excellent chemoselectivity.[9][10] This orthogonality is a cornerstone of modern protecting group strategy, particularly in carbohydrate and natural product synthesis, where a PMB or similar p-alkoxybenzyl group can be selectively removed while preserving multiple standard benzyl ethers elsewhere in the molecule.[9]

G cluster_DDQ Oxidative Cleavage with DDQ Start_EtOBn R-O-CH₂-Ph-OEt (Electron-Rich) CT_Complex [Charge-Transfer Complex] Start_EtOBn->CT_Complex + DDQ Radical_Cation [Radical Cation Intermediate] CT_Complex->Radical_Cation Single Electron Transfer (SET) Carbocation [EtO-Ph-CH₂⁺] Radical_Cation->Carbocation Further Oxidation Product R-OH + EtO-Ph-CHO Carbocation->Product + H₂O Start_Bn R-O-CH₂-Ph (Electron-Neutral) No_Reaction No Reaction (or very slow) Start_Bn->No_Reaction + DDQ

Figure 2: Mechanism of selective oxidative cleavage with DDQ.
Stability Under Reductive Conditions (Hydrogenolysis)

Both standard benzyl and p-ethoxybenzyl ethers are readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[1] In this case, the para-substituent has a much less pronounced effect on the cleavage rate. Hydrogenolysis proceeds via oxidative addition of the C-O bond to the palladium surface, a mechanism that is not heavily influenced by the electronic nature of the para-substituent. Therefore, selective cleavage of one type of benzyl ether over the other using hydrogenolysis is generally not feasible.

Data Summary: Head-to-Head Stability

The following table provides a qualitative summary of the relative stability of the two linkers under key deprotection conditions.

Condition Reagent(s) Standard Benzyl (Bn) Ether p-Ethoxybenzyl Ether Selectivity
Mild Acid 10% TFA in CH₂Cl₂Stable[6]Labile[6]Excellent for p-EtOBn removal
Lewis Acid AlCl₃, Anisole, -50 °CStable (requires higher temp)[6]Labile[6]Good for p-EtOBn removal
Strong Acid HBr, HILabile[1]LabilePoor
Oxidative DDQ in CH₂Cl₂/H₂OVery Stable / Slow Reaction[2][9]Labile[2][9]Excellent for p-EtOBn removal
Reductive H₂, Pd/CLabile[1]Labile[6]Poor

Implications for Drug Development and Synthesis

The distinct stability profiles of these linkers have profound implications for their application:

  • Orthogonal Protection in Synthesis: In the synthesis of complex molecules like oligosaccharides or natural products, a p-ethoxybenzyl group can be used as a temporary protecting group that can be removed mid-synthesis without affecting the more robust, "permanent" benzyl protecting groups.[9]

  • Linker Design in ADCs: In the context of Antibody-Drug Conjugates (ADCs), linker stability is paramount to prevent premature release of the cytotoxic payload in circulation. While a standard benzyl ether might provide high stability, a p-alkoxybenzyl-based system could be engineered into an acid-sensitive linker designed to release a payload in the acidic environment of a tumor or lysosome. The p-aminobenzyl carbamate (PABC) spacer, widely used in ADCs, relies on similar electronic principles for its self-immolative payload release mechanism.

Experimental Protocols for Comparative Stability Assay

To empirically determine and compare the stability of these two linkers, the following protocols can be implemented. The protocols assume the linkers connect a molecule of interest (Substrate-OH) to a chromophoric reporter for easy detection by HPLC.

Workflow Overview
Figure 3: Experimental workflow for comparative stability assay.
Protocol 1: Acid Stability Assay

This protocol compares the lability of the linkers in a mildly acidic solution.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of both the Benzyl-linked substrate and the Ethoxybenzyl-linked substrate in acetonitrile.

    • Prepare the cleavage buffer: 10% Trifluoroacetic Acid (TFA) (v/v) in Dichloromethane (CH₂Cl₂).[6]

  • Reaction Setup:

    • In separate, sealed glass vials, add 50 µL of each stock solution.

    • At time t=0, add 450 µL of the cleavage buffer to each vial. Vortex briefly to mix.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a 50 µL aliquot from each reaction vial.

    • Immediately quench the reaction by adding the aliquot to a new vial containing 200 µL of a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Vortex vigorously.

  • Sample Analysis:

    • Extract the quenched sample with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and reconstitute in the mobile phase for HPLC analysis.

    • Analyze by reverse-phase HPLC, monitoring the disappearance of the parent compound and the appearance of the cleaved substrate. Calculate the percentage of intact linker at each time point relative to t=0.

Protocol 2: Oxidative Stability Assay

This protocol compares the stability of the linkers towards DDQ.[9]

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of both the Benzyl-linked substrate and the Ethoxybenzyl-linked substrate in Dichloromethane (CH₂Cl₂).

    • Prepare the cleavage solution: Dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a mixture of CH₂Cl₂ and water (18:1 v/v) to a final concentration of 1.2 molar equivalents relative to the substrate.[9]

  • Reaction Setup:

    • In separate, sealed glass vials, add 500 µL of each stock solution.

    • At time t=0, add 500 µL of the DDQ cleavage solution to each vial. Stir the reactions at room temperature.

  • Time Points and Quenching:

    • At specified time points, withdraw a 100 µL aliquot from each reaction.

    • Quench the reaction by passing the aliquot through a small plug of basic alumina or silica gel, eluting with CH₂Cl₂ to remove the DDQ byproducts.

  • Sample Analysis:

    • Evaporate the solvent from the eluate and reconstitute in the mobile phase.

    • Analyze by HPLC as described in Protocol 1 to determine the percentage of intact linker over time.

Conclusion

The choice between a standard benzyl and a p-ethoxybenzyl linker is a strategic decision based on the desired stability and cleavage requirements. The standard benzyl group offers robust, broad stability, making it ideal as a "permanent" linker or protecting group that is typically removed only under harsh acidic conditions or, most commonly, via non-selective hydrogenolysis.[3] In stark contrast, the p-ethoxybenzyl group is a more labile linker, engineered for selective removal. Its heightened sensitivity to both mild acid and, most notably, oxidative reagents like DDQ, provides chemists with an orthogonal handle that is indispensable in modern, multi-step organic synthesis and the design of sophisticated bioconjugates.[2][9] Understanding the electronic principles that govern these differences allows researchers to make informed decisions, enabling more efficient and elegant synthetic routes.

References

  • BenchChem. (2025). Orthogonal Deprotection Strategies with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide.
  • BenchChem. (2025). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • University of Wisconsin-Madison, Department of Chemistry. Alcohol Protecting Groups.
  • Organic Chemistry Portal. (2021). 2-17 Science About O-Benzyl protecting groups. Atlanchim Pharma.
  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.
  • Boyd, J. W., Schmalzl, P. W., & Miller, L. L. (1979). Mechanism of anodic cleavage of benzyl ethers. Journal of the American Chemical Society, 101(7), 1855-1859.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Poon, K. W., & Dudley, G. B. (2006). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Journal of Organic Chemistry, 71(10), 3923-3927.
  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.
  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers.
  • Yadav, V. K., & Babu, K. G. (2000). A new triazinone-based reagent for O-p-methoxybenzylation. Tetrahedron Letters, 41(21), 4139-4142.
  • Royal Society of Chemistry. (2019). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Chemical Science, 10(33), 7737-7745.
  • Poon, K. W., & Dudley, G. B. (2006). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Chemical Communications, (29), 3068-3070.
  • Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage.
  • Springer Nature Experiments. In Vivo Testing of Drug-Linker Stability. Available at: experiments.
  • Wagner, A. M., et al. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Medicinal Chemistry, 61(22), 9887-9917.
  • Wikipedia. Ether cleavage.
  • Phiasivongsa, P., et al. (2010). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, 21(5), 943-952.
  • Lee, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 78.
  • Westin, J. Cleavage of Ethers - Organic Chemistry.
  • Wikipedia. Benzyl group.
  • WuXi AppTec DMPK. (2026). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation.
  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750-3756.
  • Crich, D., & Lim, L. B. (2004). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno- and Mannopyranosides with Dichlorodicyanoquinone. Organic Letters, 6(11), 1903-1906.
  • Creative Proteomics. Physical and Chemical Stability Analysis of ADCs.
  • BOC Sciences. Overcoming ADC Conjugation Efficiency & Stability Challenges.
  • ChemRxiv. (2023). Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy.
  • ResearchGate. (2014). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.
  • Semantic Scholar. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Kang, S. S. (2006). A photolabile backbone amide linker for the solid-phase synthesis of c. University of Wisconsin-Madison.
  • BOC Sciences. (2025). ADC Linker Selection Guide: Maximize Efficacy & Safety.
  • National Institutes of Health. (2017). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Semantic Scholar. Selective Cleavage of Benzyl Ethers.
  • Frontiers. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
  • ResearchGate. (2025). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides.
  • Google Patents. (2020). WO2020030663A1 - Cleavable linker for peptide synthesis.
  • National Institutes of Health. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates.

Sources

A Comparative Guide to the Quality Control of Pharmaceutical-Grade Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quality control standards for pharmaceutical-grade Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-, a key reagent in specialized synthetic applications. As a Senior Application Scientist, this document is structured to provide not just methods, but the underlying scientific rationale, ensuring a deep understanding of the critical quality attributes and their assessment.

Introduction: The Critical Role of O-Substituted Hydroxylamines in Pharmaceutical Synthesis

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- (CAS No. 90717-16-1), also known as Benzyloxyethylhydroxylamine, is a derivative of hydroxylamine that offers distinct advantages in organic synthesis, particularly within the pharmaceutical industry. Its O-alkylation prevents some of the side reactions associated with the free hydroxylamine and can improve solubility in organic solvents. It is notably identified as a precursor and impurity in the synthesis of certain active pharmaceutical ingredients (APIs), such as Ketamine, where it is designated as Ketamine EP Impurity A.[1][2][3] The purity and quality of this reagent are paramount, as any impurities can be carried through the synthetic route, potentially impacting the safety and efficacy of the final drug product.

The control of hydroxylamine and its derivatives is of high importance, as hydroxylamine itself is a known genotoxic impurity (GTI) that requires control at parts-per-million (ppm) levels in pharmaceutical compounds.[4][5] Therefore, stringent quality control of derivatives like Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- is essential.

This guide outlines a comprehensive set of quality control standards, including detailed analytical procedures, to ensure the identity, purity, and safety of this critical reagent.

Critical Quality Attributes (CQAs) and Analytical Methodologies

The quality of pharmaceutical-grade Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- is defined by a set of Critical Quality Attributes (CQAs). The following sections detail these attributes and provide robust analytical methods for their evaluation.

Identification

Rationale: Confirmation of the chemical identity of the material is the foundational step in quality control. This ensures that the correct substance is being used and prevents the introduction of incorrect materials into the manufacturing process. A combination of spectroscopic techniques provides unambiguous identification.

Analytical Methods:

  • Infrared (IR) Spectroscopy: Provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of all atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that are characteristic of the structure.

Experimental Protocol: Identification by Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Set the Fourier Transform Infrared (FTIR) spectrometer to scan within the range of 4000-400 cm⁻¹.

  • Data Acquisition: Acquire the spectrum of the sample.

  • Data Analysis: Compare the resulting spectrum with a reference spectrum of a certified standard of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-. The positions and relative intensities of the absorption bands should be concordant.

Assay (Purity)

Rationale: The assay determines the content of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- in the material. This is crucial for accurate stoichiometry in chemical reactions and for ensuring the potency of the final API. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and accurate method for this purpose.

Analytical Method:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method separates the main component from any impurities, and the concentration is determined by comparing the peak area to that of a certified reference standard.

Experimental Protocol: Assay by HPLC-UV

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30°C.

  • Standard Preparation: Accurately weigh and dissolve a certified reference standard of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- in a suitable diluent (e.g., acetonitrile/water) to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same diluent to a similar concentration as the standard.

  • Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Calculation: Calculate the percentage assay of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram.

Workflow for HPLC Assay

HPLC_Assay_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation Standard_Prep Prepare Standard Solution HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_System Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Calculation Calculate Assay (%) Chromatogram->Calculation

Caption: High-level workflow for the assay determination by HPLC.

Impurities

Rationale: Impurities in pharmaceutical raw materials can have a significant impact on the safety and efficacy of the final drug product. They can be classified as organic impurities (related substances from synthesis or degradation), inorganic impurities (e.g., heavy metals), and residual solvents.

Analytical Method:

  • HPLC with UV Detection: A similar HPLC method to the assay can be used, but with a longer run time and a gradient elution to separate and quantify all potential related substances. The levels of these impurities are typically controlled to not more than (NMT) 0.10% for any individual impurity and NMT 0.5% for total impurities.

Analytical Method:

  • Heavy Metals (USP <231>): This test limits the content of metallic impurities that are colored by sulfide ion. The limit is typically NMT 10 ppm.

  • Residue on Ignition (USP <281>): This test measures the amount of residual substance not volatilized from a sample when the sample is ignited in the presence of sulfuric acid. It is a measure of the total amount of inorganic impurities. A typical limit is NMT 0.1%.

Analytical Method:

  • Gas Chromatography (GC) with Headspace Sampling: This is the standard method for the determination of residual solvents in pharmaceutical materials. The limits for each solvent are defined by the International Council for Harmonisation (ICH) Q3C guidelines based on their toxicity.

Experimental Protocol: Residual Solvents by Headspace GC-FID

  • Instrument Setup:

    • Column: A suitable capillary column for solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).

    • Injector and Detector Temperature: Typically 140°C and 250°C, respectively.

    • Oven Temperature Program: A suitable temperature gradient to separate the expected solvents.

    • Carrier Gas: Helium or Nitrogen.

  • Standard Preparation: Prepare a standard solution containing the expected residual solvents at known concentrations in a suitable solvent (e.g., dimethyl sulfoxide).

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add the diluent.

  • Analysis: Place the vials in the headspace autosampler and analyze.

  • Calculation: Quantify the residual solvents in the sample by comparing the peak areas to those of the standard.

Summary of Quality Control Specifications

The following table summarizes the proposed quality control specifications for pharmaceutical-grade Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-.

Test Method Specification
Identification IR, NMR, MSConforms to reference spectrum
Assay HPLC-UV99.0% - 101.0%
Organic Impurities HPLC-UVIndividual Impurity: ≤ 0.10%Total Impurities: ≤ 0.5%
Heavy Metals USP <231>≤ 10 ppm
Residue on Ignition USP <281>≤ 0.1%
Residual Solvents GC-FIDMeets ICH Q3C limits

Comparison with Alternatives

While Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- may be required for specific synthetic routes, it is useful to compare its properties with other hydroxylamine reagents.

Reagent Advantages Disadvantages Key Quality Control Considerations
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- - Improved solubility in organic solvents.- O-substitution can prevent certain side reactions.- May offer different reactivity and selectivity compared to unsubstituted hydroxylamine.- More complex synthesis, potentially leading to more impurities.- Higher molecular weight.- Control of synthesis-related impurities.- Purity and assay are critical for stoichiometric control.
Hydroxylamine Hydrochloride/Sulfate - Readily available and cost-effective.- Simple structure with fewer potential impurities.- Poor solubility in many organic solvents.- Can be unstable.- Potential for genotoxic side reactions if not properly controlled.- Strict control of heavy metals.- Assay and water content are crucial.
Other O-Alkyl Hydroxylamines (e.g., O-Methylhydroxylamine) - Varying steric and electronic properties can tune reactivity.- Can be selected to optimize a specific transformation.- Availability and cost may be higher.- Each derivative will have its own unique impurity profile.- Thorough characterization and impurity profiling are necessary for each new derivative.

Discussion:

The choice of a hydroxylamine reagent is highly dependent on the specific chemical transformation. The use of an O-substituted derivative like Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- can be advantageous in terms of handling, solubility, and directing the reactivity of the nucleophilic nitrogen. The benzyloxyethyl group can influence the steric environment of the reaction center and may be cleaved under specific conditions if required later in the synthesis.

However, the more complex structure of O-substituted hydroxylamines necessitates a more thorough impurity profile analysis. The synthesis of these reagents can introduce starting materials and by-products that must be controlled to very low levels. In contrast, while unsubstituted hydroxylamine salts are simpler, their use often requires specific reaction conditions to manage their reactivity and potential for forming genotoxic by-products.

The analytical methods described in this guide for Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- can be adapted for the quality control of other hydroxylamine derivatives, with appropriate validation for each specific compound.

Conclusion

The stringent quality control of pharmaceutical-grade Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- is essential for ensuring the quality, safety, and efficacy of the final drug products in which it is used. The implementation of a robust quality control strategy, encompassing the critical quality attributes of identity, purity, and impurity levels, is a non-negotiable aspect of pharmaceutical manufacturing. The analytical methodologies and specifications outlined in this guide provide a comprehensive framework for achieving this goal. As with any pharmaceutical raw material, a thorough understanding of the synthesis route and potential impurities is key to developing a meaningful and effective quality control monograph.

References

  • Veeprho Pharmaceuticals. Ketamine EP Impurity A (HCl Salt) | CAS 90717-16-1. [Link]

  • GLP Pharma Standards. Ketamine Hydrochloride Impurity A | CAS No- 6740-87-0(Freebase); 90717-16-1(HCl Salt). [Link]

  • RSC Publishing. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. [Link]

  • PubMed. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. [Link]

  • IJPPR. Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. [Link]

  • SciSpace. A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. [Link]

  • European Pharmacopoeia. Identification. [Link]

  • US Pharmacopeia (USP). MONOGRAPHS (NF). [Link]

  • SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. [Link]

  • Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III). [Link]

Sources

Safety Operating Guide

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-: Safe Handling & Disposal Protocol

[1]

Executive Summary: Immediate Action Directive

STOP AND READ: Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- contains a reactive amino-oxy (

1

Core Disposal Rule: Never dispose of the free base directly into general organic waste drums. Accumulation of unquenched hydroxylamines in waste containers can lead to "runaway" pressurization or explosion if mixed with ketones or oxidizers in the drum without controlled conditions.[1][2]

Immediate "Do Not" List:

  • DO NOT mix with oxidizing acids (Nitric, Perchloric) or bleach (Hypochlorite) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Risk of explosive gas generation.[1]
    
  • DO NOT concentrate to dryness if peroxides are suspected.[1][2]

  • DO NOT use metal spatulas if the solid appears crystalline/dry (Shock sensitivity precaution).[1][2]

Chemical Profile & Hazard Identification

Understanding the molecule is the first step to safe disposal.[1]

PropertyDescription
Chemical Name Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-
CAS Number 109726-56-5
Structure ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Reactive Moiety Primary Amino-oxy group (

)
Key Hazards Skin Sensitizer (High potency), Mutagenic Potential (Ames Positive typical for class), Thermal Instability (N-O bond cleavage).[1]
Waste Class Hazardous Chemical Waste (Likely D003 Reactivity characteristic if pure; Toxic).[1]

Pre-Disposal Stabilization Protocols

As scientists, we do not simply "trash" reactive chemistry; we quench it to a thermodynamically stable state.[1][2] Choose Protocol A (preferred for organic solutions) or Protocol B (preferred for aqueous/solid residues).[1]

Protocol A: The "Acetone Trap" (Oxime Formation)

Best for: Reaction mixtures, organic solvent solutions.

Mechanism: The nucleophilic nitrogen attacks the carbonyl of acetone, eliminating water to form a stable oxime ether.[1] This removes the reactive ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1

1
  • Preparation: Dilute the waste solution with a non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate).[1][2]

  • Addition: Add Acetone (10 equivalents relative to hydroxylamine).

  • Catalysis: Add a catalytic amount of mild acid (Acetic acid, ~0.1 eq) to accelerate oxime formation.[1][2]

  • Monitoring: Stir at Room Temperature (RT) for 1 hour.

    • Validation: Check TLC or LC-MS.[1][2] The disappearance of the starting amine peak confirms quenching.[1]

  • Disposal: The resulting mixture contains the stable oxime ether and excess acetone.[1][2] This can now be safely bulked into the Halogenated or Non-Halogenated Organic Waste stream (depending on your co-solvent).[1]

Protocol B: Acidification (Salt Formation)

Best for: Pure solids, aqueous layers, or unknown residues.[2]

Mechanism: Protonation of the amine prevents nucleophilic attacks and reduces volatility.[1]

  • Dissolution: Dissolve the residue in water or a water-miscible solvent (Methanol).[1][2]

  • Acidification: Slowly add 1M HCl (Hydrochloric Acid) until pH < 3.

    • Caution: Monitor temperature.[1][2] An exotherm indicates reaction.[1][2]

  • Verification: Use pH paper to confirm the solution remains acidic over 30 minutes.

  • Disposal: The stable hydrochloride salt solution can be disposed of in the Aqueous Hazardous Waste stream.[1][2]

Operational Workflow: Decision Tree

The following diagram illustrates the logical flow for assessing and processing this specific waste stream.

DisposalWorkflowStartWaste: Hydroxylamine,O-[2-(phenylmethoxy)ethyl]-AssessAssess Physical StateStart->AssessSolidSolid / Pure ResidueAssess->SolidLiquidReaction Mixture / SolutionAssess->LiquidChoice1Dissolve in MeOH/WaterSolid->Choice1Choice2Contains Oxidizers?Liquid->Choice2QuenchAcidPROTOCOL B:Add 1M HCl (pH < 3)Choice1->QuenchAcidYesOxYES: REDUCE First(Sodium Thiosulfate)Choice2->YesOxPeroxides/Acids presentNoOxNO: Proceed to QuenchChoice2->NoOxYesOx->QuenchAcidNoOx->QuenchAcidAqueous SolventQuenchAcetonePROTOCOL A:Add Acetone (10 eq)NoOx->QuenchAcetoneOrganic SolventValidateValidation:Check pH or LCMSQuenchAcid->ValidateQuenchAcetone->ValidateBinAqDisposal:Aqueous Waste DrumValidate->BinAqFrom Acid ProtocolBinOrgDisposal:Organic Waste DrumValidate->BinOrgFrom Acetone Protocol

Caption: Operational decision tree for the safe quenching and disposal of O-substituted hydroxylamines.

Waste Segregation & Packaging[3][4][5][6]

Once stabilized (quenched), the material must be packaged according to RCRA (USA) or local hazardous waste regulations.[1][2]

ParameterRequirementScientific Rationale
Container Type High-Density Polyethylene (HDPE) or Amber Glass.[1]Avoid metal containers (steel drums) for unquenched residues to prevent catalytic decomposition by metal ions (Fe, Cu).[1][2]
Labeling "Hazardous Waste - Toxic, Reactive".[1][2]Explicitly list "Hydroxylamine derivative (Quenched)" on the tag.[1]
Segregation Segregate from Oxidizers. Even after quenching, organic amines should never be stored near Nitric Acid or Peroxides to prevent fire.[1][2]
Venting Vented Cap (recommended).[1][2]If quenching was recent, slow off-gassing may occur.[1][2] Vented caps prevent pressure buildup.[1][2]

Emergency Response (Spills)[1][7]

If the pure compound (CAS 109726-56-5) is spilled:

  • Evacuate & PPE: Clear the area. Don double nitrile gloves, lab coat, and safety goggles.[1][2] Use a full-face respirator if powder is aerosolized.[1][2]

  • Containment: Do not use combustible materials (paper towels) if the spill is large.[1][2] Use Vermiculite or Sand .[1][2][3]

  • Deactivation: Cover the spill with a slurry of Sodium Carbonate (mild base) or dilute HCl (if liquid) to fix the amine.[1] Note: For this specific ether, absorption into vermiculite followed by incineration is often safer than attempting in-situ chemical treatment.[2]

  • Disposal: Scoop contaminated absorbent into a wide-mouth jar. Label as "Hazardous Waste: Hydroxylamine Spill Debris."[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

  • American Chemical Society (ACS). (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.).[1][2] Hydroxylamine Compound Summary. National Library of Medicine.[1][2] [Link](Referenced for general class reactivity of hydroxylamine derivatives).[1]

Navigating the Unseen: A Guide to Safely Handling Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. Among these is Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-, a compound with potential in various synthetic pathways. However, its structural similarity to hydroxylamine and its derivatives necessitates a profound respect for its potential hazards. This guide serves as an essential resource for the safe handling, use, and disposal of this compound, ensuring that cutting-edge research does not come at the cost of safety.

Understanding the Hazard: The Chemistry of Caution

The core of the hazard lies in the reactivity of the N-O bond. Alkoxyamines can undergo homolysis of the C–ON bond to generate a persistent nitroxyl radical and a transient, highly reactive alkyl radical.[3] This reactivity, while useful in controlled chemical reactions, can pose significant risks if not properly managed.

Key Potential Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][4]

  • Irritation: Causes serious eye and skin irritation.[1][4][5]

  • Sensitization: May cause an allergic skin reaction.[1][6]

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Reactivity: Can be unstable and may react with oxidizing agents.[4] Some hydroxylamine derivatives are known to be explosive when heated.[7][8][9]

The Shield: Personal Protective Equipment (PPE)

A robust defense is your first line of protection. The following PPE is mandatory when handling Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or rubber gloves. Inspect for integrity before each use.[2][4]Prevents skin contact, which can cause irritation, allergic reactions, and systemic toxicity.[1]
Eye Protection Chemical safety goggles or a face shield.[2][4]Protects against splashes that can cause serious eye irritation or damage.[1][10]
Body Protection A lab coat or chemical-resistant apron.[4]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.[2][4][9]Prevents the inhalation of potentially harmful aerosols or vapors.

The Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict protocol is paramount. The following steps provide a framework for the safe handling of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- from receipt to disposal.

SafeHandlingWorkflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & Protocol DonPPE Don Appropriate PPE Prep->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood Dispense Carefully Dispense WorkInHood->Dispense Reaction Perform Reaction Dispense->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate WasteDisposal Dispose of Waste Decontaminate->WasteDisposal DoffPPE Doff PPE Correctly WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End WashHands->End Start Start->Prep

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.